Product packaging for Anticancer agent 112(Cat. No.:)

Anticancer agent 112

Cat. No.: B12383208
M. Wt: 506.0 g/mol
InChI Key: YJFLQKMHIPQYFS-UHFFFAOYSA-N
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Description

Anticancer agent 112 is a useful research compound. Its molecular formula is C27H32ClN7O and its molecular weight is 506.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32ClN7O B12383208 Anticancer agent 112

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32ClN7O

Molecular Weight

506.0 g/mol

IUPAC Name

6-chloro-N-[(2-ethyl-3-methylimidazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[2-(methylamino)ethylamino]-2-pyridinyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H32ClN7O/c1-6-26-31-15-19(35(26)5)16-34(4)27(36)21-14-25(33-23-8-7-18(28)13-20(21)23)24-10-9-22(17(2)32-24)30-12-11-29-3/h7-10,13-15,29-30H,6,11-12,16H2,1-5H3

InChI Key

YJFLQKMHIPQYFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NCCNC)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Anticancer Agent PT-112: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent PT-112, chemically known as R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II), is a novel platinum-pyrophosphate conjugate demonstrating significant potential in oncology.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological activity. It is designed to serve as a detailed resource for researchers and drug development professionals, offering insights into its mechanism of action, experimental validation, and therapeutic promise. PT-112 is currently under investigation in Phase 2 clinical trials for metastatic castration-resistant prostate cancer and thymic epithelial tumors.[1][3]

Chemical Structure and Physicochemical Properties

PT-112 is a platinum(II) complex featuring a pyrophosphate ligand and a chiral R,R-1,2-cyclohexanediamine ligand. This unique composition distinguishes it from traditional platinum-based chemotherapeutics and contributes to its distinct pharmacological profile.

Chemical Name: R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II)

Molecular Formula: C6H14N2O7P2Pt

Chemical Structure: (A 2D representation of the chemical structure is provided below. The platinum atom is centrally coordinated to the nitrogen atoms of the cyclohexanediamine ligand and oxygen atoms of the pyrophosphate ligand.)

(Note: A 2D chemical structure image would be inserted here in a full whitepaper. As a text-based AI, a visual representation cannot be directly generated.)

A key feature of PT-112 is the pyrophosphate ligand, which is believed to enhance the molecule's pharmacokinetic and pharmacodynamic properties, including its tendency to accumulate in bone.[1]

Table 1: Physicochemical Properties of PT-112

PropertyValueReference
Molecular Weight 485.22 g/mol [4]
Appearance White to off-white solid[4]
Solubility Soluble in aqueous solutions[4]

Biological Activity and Mechanism of Action

PT-112 exerts its anticancer effects through a pleiotropic mechanism of action, primarily centered on the induction of immunogenic cell death (ICD).[1][3][5] Unlike conventional platinum agents that primarily target DNA, PT-112's activity is less reliant on DNA damage, potentially circumventing common resistance mechanisms.[6]

The core mechanism involves the induction of stress in the endoplasmic reticulum (ER) and mitochondria of cancer cells.[1] This leads to a cascade of events culminating in the release of damage-associated molecular patterns (DAMPs), which in turn stimulates an anti-tumor immune response.[1][5]

Induction of Immunogenic Cell Death (ICD)

PT-112 is a potent inducer of ICD, a form of cancer cell death that activates an adaptive immune response against the tumor.[1][3][5] This process is characterized by the release of DAMPs, including calreticulin (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[1] These molecules act as signals to recruit and activate dendritic cells, leading to the presentation of tumor antigens and the subsequent activation of T-cell mediated immunity.

Endoplasmic Reticulum and Mitochondrial Stress

The induction of ICD by PT-112 is mechanistically linked to the induction of ER and mitochondrial stress.[1] PT-112 has been shown to cause:

  • ER Stress: Leading to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key indicator of the integrated stress response.[1]

  • Mitochondrial Dysfunction: Characterized by increased mitochondrial mass, production of reactive oxygen species (ROS), and changes in mitochondrial membrane polarization.[1][5] This dysfunction also leads to the release of mitochondrial DNA (mtDNA) into the cytosol, a potent immunogenic signal.[1][5]

Inhibition of Ribosomal Biogenesis

A key upstream event in PT-112's mechanism of action is the inhibition of ribosomal biogenesis.[1][7] This leads to nucleolar stress, which is a likely driver of the observed organelle stresses and subsequent ICD.[1]

Modulation of Signaling Pathways

PT-112 has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. These include:

  • JAK/STAT Signaling: PT-112 significantly inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6]

  • NF-κB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is also inhibited by PT-112.[6][7]

The inhibition of these pathways contributes to the overall anti-proliferative and pro-apoptotic effects of PT-112.

Quantitative Data: In Vitro Cytotoxicity

PT-112 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, with some exhibiting high sensitivity to the agent.

Table 2: IC50 Values of PT-112 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
AGSGastric Adenocarcinoma0.287
MDAMB415Breast Carcinoma222.14
HCT116Colon CarcinomaDose-dependent inhibition observed
CT26Colorectal CarcinomaSignificant proliferation inhibition
L929dtMurine Fibrosarcoma (glycolytic)High sensitivity
L929Murine Fibrosarcoma (OXPHOS)Lower sensitivity

Note: The IC50 values are derived from a study on 121 human cancer cell lines, with the full table available in the cited literature.[1] The data for HCT116, CT26, and L929 cell lines are qualitative descriptions from the provided search results.[8]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of PT-112. For detailed, specific protocols, readers are encouraged to consult the original research publications.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

  • General Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of PT-112 for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Detection (Flow Cytometry for Caspase-3 Activation)

Flow cytometry can be used to quantify the percentage of apoptotic cells by detecting the activation of effector caspases, such as caspase-3.

  • Principle: Activated caspase-3 is a key mediator of apoptosis. Specific antibodies that recognize the cleaved, active form of caspase-3 can be used to label apoptotic cells.

  • General Protocol:

    • Treat cells with PT-112 for the desired time.

    • Harvest and fix the cells.

    • Permeabilize the cells to allow antibody entry.

    • Incubate the cells with a primary antibody specific for cleaved caspase-3.

    • Incubate with a fluorescently labeled secondary antibody.

    • Analyze the cells by flow cytometry to determine the percentage of cells positive for cleaved caspase-3.

Signaling Pathway Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

  • Principle: Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • General Protocol:

    • Lyse PT-112-treated and control cells to extract proteins.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated STAT3, NF-κB subunits).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by PT-112 and a general experimental workflow for its characterization.

PT112_Mechanism_of_Action cluster_PT112 PT-112 cluster_Cellular_Effects Cellular Effects cluster_Downstream_Events Downstream Events PT112 PT-112 RiBi Ribosomal Biogenesis Inhibition PT112->RiBi ER_Stress ER Stress RiBi->ER_Stress leads to Mito_Stress Mitochondrial Stress RiBi->Mito_Stress leads to ICD Immunogenic Cell Death (ICD) ER_Stress->ICD Mito_Stress->ICD DAMPs DAMPs Release (CRT, ATP, HMGB1) ICD->DAMPs Immune_Response Anti-Tumor Immune Response DAMPs->Immune_Response

Caption: PT-112 Mechanism of Action.

PT112_Signaling_Inhibition cluster_pathways Inhibited Signaling Pathways cluster_outcomes Cellular Outcomes PT112 PT-112 JAK_STAT JAK/STAT Pathway PT112->JAK_STAT inhibits NFkB NF-κB Pathway PT112->NFkB inhibits Proliferation Decreased Proliferation JAK_STAT->Proliferation Apoptosis Increased Apoptosis JAK_STAT->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Caption: PT-112 Inhibition of Key Signaling Pathways.

Experimental_Workflow cluster_assays In Vitro Assays start Start: PT-112 Characterization cell_culture Cancer Cell Line Culture start->cell_culture treatment PT-112 Treatment (Dose-Response & Time-Course) cell_culture->treatment mtt MTT Assay (Viability/IC50) treatment->mtt flow Flow Cytometry (Apoptosis - Caspase) treatment->flow western Western Blot (Signaling Pathways) treatment->western data_analysis Data Analysis & Interpretation mtt->data_analysis flow->data_analysis western->data_analysis end Conclusion: Elucidation of PT-112 Activity data_analysis->end

Caption: General Experimental Workflow for PT-112.

Preclinical Pharmacokinetics

Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of PT-112. A notable characteristic is its tendency to accumulate in the lungs, liver, and bones.[1] This biodistribution pattern may have implications for its therapeutic efficacy in tumors located in these organs. Further detailed pharmacokinetic studies are ongoing to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

PT-112 is a promising novel anticancer agent with a unique chemical structure and a multifaceted mechanism of action. Its ability to induce immunogenic cell death through the induction of organelle stress and inhibition of ribosomal biogenesis sets it apart from conventional platinum-based drugs. The potent in vitro cytotoxicity against a wide range of cancer cell lines, coupled with its distinct signaling pathway modulation, underscores its therapeutic potential. This technical guide provides a foundational understanding of PT-112 for the scientific community, encouraging further investigation into its clinical applications and the refinement of its therapeutic strategies.

References

A Technical Guide to the Synthesis and Purification of Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Anticancer agent 112" did not correspond to a publicly identifiable chemical entity. Therefore, this guide details the synthesis and purification of Paclitaxel (Taxol®), a widely recognized and extensively documented anticancer agent, to fulfill the user's request for a comprehensive technical overview.

Paclitaxel is a potent diterpenoid compound used in the treatment of various cancers.[1] Its complex molecular structure, featuring a unique [6-8-6-4] fused ring system with 11 stereocenters, has made its synthesis a significant challenge and a landmark achievement in organic chemistry.[2] This guide provides an in-depth overview of the primary methods for synthesizing and purifying Paclitaxel, tailored for researchers and professionals in drug development.

Part 1: Synthesis of Paclitaxel

The production of Paclitaxel has evolved from initial extraction from the bark of the Pacific yew tree (Taxus brevifolia), a process that was inefficient and ecologically unsustainable, to more viable and scalable methods.[1] Currently, the main sources for commercial Paclitaxel are semi-synthesis and plant cell culture.[3]

Total Synthesis

The total synthesis of Paclitaxel is a complex, multi-step process that, while a significant academic achievement, is generally not considered commercially viable due to low overall yields and high costs.[2] The first successful total syntheses were reported in 1994 by the research groups of Robert A. Holton and K.C. Nicolaou.[1][2] Since then, several other research groups have developed unique synthetic routes.[2][4][5]

Most total synthesis strategies are convergent, involving the synthesis of key fragments of the molecule which are then coupled together. A common approach involves the synthesis of the baccatin III core, followed by the attachment of the C-13 side chain.[1]

Table 1: Comparison of Selected Total Synthesis Routes for Paclitaxel

Research Group Year Reported Key Strategy / Precursor(s) Number of Steps Overall Yield
Holton1994Formation of AB ring via epoxy alcohol cleavage; C ring by Dieckmann condensation.[2]~46Not specified
Nicolaou1994Shapiro reaction to couple A and C rings; McMurry coupling to form the B ring.[2]~49Not specified
Baran2020Two-phase divergent synthesis from a tricyclic intermediate.[4]Not specifiedNot specified
Li2021Convergent approach with reductive cyclization to form the B ring.[2][5]210.118%[2]
Semi-Synthesis from Baccatin III and 10-Deacetylbaccatin III (10-DAB)

The most commercially important method for producing Paclitaxel is semi-synthesis.[3] This approach utilizes advanced precursors, primarily 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles and twigs of various yew species (Taxus baccata), a renewable resource.[3][6] 10-DAB is then chemically converted to Paclitaxel.

The general workflow for the semi-synthesis of Paclitaxel from 10-DAB involves the protection of certain hydroxyl groups, attachment of the side chain, and subsequent deprotection.

This protocol is a generalized representation based on common semi-synthetic strategies.

  • Preparation of the Side Chain Acid: The N-benzoyl-β-phenylisoserine side chain is prepared and protected. For instance, reacting the corresponding β-lactam with a protecting group.

  • Esterification Reaction:

    • To a stirred emulsion of the protected side chain acid in anhydrous toluene, add 1 equivalent of 4-Dimethylaminopyridine (DMAP) and 4 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Stir the mixture under an argon atmosphere for 5 minutes.

    • Add a solution of 7-TES-baccatin III in anhydrous toluene to the reaction mixture.

    • Continue stirring at room temperature for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU).

    • Wash the filtrate with aqueous acid (e.g., 0.5 N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected Paclitaxel derivative.

  • Deprotection:

    • Dissolve the purified, protected Paclitaxel derivative in a suitable solvent (e.g., acetonitrile).

    • Add a deprotecting agent, such as hydrofluoric acid (HF) in pyridine, at a low temperature (e.g., 0°C).

    • Stir the reaction until the deprotection is complete (monitored by TLC).

  • Final Purification:

    • Quench the reaction carefully and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by recrystallization or further chromatography to obtain Paclitaxel of high purity.

Below is a diagram illustrating the general workflow for the semi-synthesis of Paclitaxel.

G cluster_extraction Extraction & Precursor Isolation cluster_synthesis Chemical Conversion cluster_purification Final Purification YewNeedles Yew Needles (Taxus baccata) Extraction Solvent Extraction YewNeedles->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification10DAB Purification of 10-DAB CrudeExtract->Purification10DAB DAB 10-Deacetylbaccatin III (10-DAB) Purification10DAB->DAB Protection Protection of Hydroxyl Groups DAB->Protection SideChain Side Chain Attachment (Esterification) Protection->SideChain Deprotection Deprotection SideChain->Deprotection CrudePaclitaxel Crude Paclitaxel Deprotection->CrudePaclitaxel FinalPurification Chromatography & Recrystallization CrudePaclitaxel->FinalPurification FinalProduct High-Purity Paclitaxel FinalPurification->FinalProduct G Start Crude Paclitaxel Source (Extract or Synthesis Mixture) Dissolution Dissolution in Acetonitrile/Water Start->Dissolution ColumnChrom Low-Pressure Column Chromatography (e.g., Polymeric Resin) Dissolution->ColumnChrom Fractionation Fraction Collection & Analysis (HPLC/TLC) ColumnChrom->Fractionation CombineFractions Combine Paclitaxel-Rich Fractions Fractionation->CombineFractions Crystallization Crystallization / Recrystallization (e.g., Methanol/Water) CombineFractions->Crystallization Filtration Filtration & Drying Crystallization->Filtration PrepHPLC Preparative HPLC (Reversed-Phase) Filtration->PrepHPLC FinalProduct High-Purity Paclitaxel (>99%) PrepHPLC->FinalProduct

References

Unveiling Anticancer Agent 112: A Technical Whitepaper on the Discovery and Origin of PT-112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology, the quest for novel therapeutic agents with unique mechanisms of action and favorable safety profiles is perpetual. "Anticancer agent 112" has emerged from patent literature as a compound of significant interest. This agent is scientifically identified as PT-112 , a first-in-class small molecule conjugate of pyrophosphate and a platinum(II) moiety. Developed by Promontory Therapeutics, PT-112 represents a departure from traditional platinum-based chemotherapeutics, exhibiting a distinct mechanism of action that leads to immunogenic cell death (ICD) and boasts a unique biodistribution profile.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, origin, and core scientific principles of PT-112, tailored for professionals in cancer research and drug development.

Discovery and Origin

PT-112, initially referred to as "this compound" in patent WO2020198567, is a novel chemical entity designed to overcome the limitations of conventional platinum-based drugs, such as toxicity and acquired resistance.[1] Its design as a pyrophosphate-platinum conjugate is a key innovation. The pyrophosphate component confers a property known as osteotropism, leading to higher drug concentrations in bone tissue.[2] This makes PT-112 a particularly promising candidate for cancers that originate in or metastasize to the bone, such as metastatic castration-resistant prostate cancer (mCRPC) and multiple myeloma.[2][3][5]

Quantitative Data on Efficacy

The anti-cancer activity of PT-112 has been evaluated across a broad range of cancer cell lines and in preclinical and clinical studies.

In Vitro Cytotoxicity

PT-112 has demonstrated potent cytostatic and cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of exposure, showcase a wide spectrum of sensitivity.

Cancer Type Cell Line IC50 (µM)
Gastric AdenocarcinomaAGS0.287
Breast CarcinomaMDAMB415222.14
Various HistologiesMean of 121 cell lines~20-40 (histology dependent)
Table 1: In Vitro Cytotoxicity of PT-112 in Human Cancer Cell Lines. Data compiled from studies on a panel of 121 human cancer cell lines.[1]
Preclinical In Vivo Efficacy

In preclinical mouse models, PT-112 has shown significant tumor growth inhibition. Studies in immunocompetent mouse models of breast and colorectal cancer have demonstrated that PT-112 can establish long-term immunological anti-cancer memory.[2] Furthermore, PT-112 exhibits synergistic effects when combined with immune checkpoint inhibitors, such as PD-1/PD-L1 blockade, leading to enhanced tumor control.[1][2]

Clinical Pharmacokinetics

A Phase I study (NCT02266745) in patients with advanced solid tumors provided initial pharmacokinetic data for PT-112. The study established a recommended Phase 2 dose (RP2D) of 360 mg/m².[6] Pharmacokinetic parameters were found to be dose-proportional, with target Cmax and AUC levels achieved.[7]

Parameter Observation
Dose Proportionality PK parameters were dose-proportional across the tested dose levels (12-300mg/m²).[7]
Target Exposure Target Cmax and AUC levels were achieved with a constant volume of distribution (VD).[7]
Recommended Phase 2 Dose 360 mg/m²[6]
Table 2: Summary of Clinical Pharmacokinetic Observations for PT-112 from the Phase I Study (NCT02266745).[7][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

PT-112's primary mechanism of action is the inhibition of ribosomal biogenesis (RiBi) , which leads to nucleolar stress.[3][5][6] This disruption of ribosome production is particularly detrimental to cancer cells, which have a high demand for protein synthesis to sustain their rapid growth and proliferation. The inhibition of RiBi is a central event that triggers a cascade of downstream cellular stresses, ultimately culminating in immunogenic cell death.

Signaling Pathways Modulated by PT-112

The following diagram illustrates the key signaling pathways affected by PT-112:

PT112_Mechanism cluster_PT112 PT-112 cluster_Nucleolus Nucleolus cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria cluster_Immune Immune Response PT112 PT-112 RiBi Ribosomal Biogenesis (RiBi) Inhibition PT112->RiBi Inhibits NPM1 NPM1 Relocation RiBi->NPM1 Causes ER_Stress ER Stress RiBi->ER_Stress Induces Mito_Dysfunction Mitochondrial Dysfunction RiBi->Mito_Dysfunction Induces eIF2a p-eIF2α (ISR Activation) ER_Stress->eIF2a Leads to CRT Calreticulin (CRT) Surface Exposure ER_Stress->CRT Promotes ICD Immunogenic Cell Death (ICD) eIF2a->ICD CRT->ICD Signal for ROS ↑ ROS Mito_Dysfunction->ROS mtDNA Cytosolic mtDNA Mito_Dysfunction->mtDNA mtDNA->ICD Signal for DAMPs DAMPs Release (ATP, HMGB1) ICD->DAMPs T_Cell T-Cell Activation DAMPs->T_Cell PT112_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Cytotoxicity Cytotoxicity Assays (MTT, etc.) ICD_assays ICD Marker Analysis (CRT, ATP, HMGB1) Cytotoxicity->ICD_assays If potent Mechanism Mechanism of Action Studies (Western Blot, RNA-seq) ICD_assays->Mechanism Xenograft Tumor Xenograft Models Mechanism->Xenograft Promising results lead to Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Immune_profiling Immune Profiling (Flow Cytometry) Xenograft->Immune_profiling Phase1 Phase I Trials (Safety, PK/PD) Efficacy->Phase1 Positive data supports Phase2 Phase II Trials (Efficacy) Phase1->Phase2

References

Unveiling the Target and Mechanism of Anticancer Agent PT-112: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent PT-112 is a first-in-class pyrophosphate-platinum conjugate demonstrating a novel mechanism of action that distinguishes it from traditional platinum-based chemotherapies. This technical guide provides an in-depth exploration of the target identification and validation of PT-112, focusing on its ability to induce immunogenic cell death (ICD). Summarized quantitative data from in vitro and in vivo studies, detailed experimental protocols for mechanism validation, and diagrams of the core signaling pathways are presented to offer a comprehensive resource for the scientific community.

Introduction: A Novel Platinum Agent

PT-112 is a novel chemical entity that chelates platinum with a pyrophosphate moiety. This unique structure results in a distinct biodistribution, including a propensity to accumulate in bone (osteotropism), and a mechanism of action that circumvents common resistance pathways associated with conventional platinum drugs.[1] Preclinical and clinical studies have shown that PT-112 is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-cancer immune response.[1][2][3] This guide details the scientific evidence and methodologies used to identify and validate the unique anticancer properties of PT-112.

Target Identification: Inducing Immunogenic Cell Death

The primary anticancer mechanism of PT-112 is the induction of immunogenic cell death (ICD). This process is initiated by cellular stress pathways, leading to the release of damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells.

Core Mechanism: Ribosomal Biogenesis Inhibition and Organelle Stress

Recent studies have elucidated that PT-112's mode of action begins with the inhibition of ribosomal biogenesis (RiBi). This disruption leads to nucleolar stress, characterized by the rapid relocation of nucleolar proteins like NPM1 to the nucleoplasm.[4] This initial insult triggers a cascade of stress responses within the cancer cell, primarily affecting the endoplasmic reticulum (ER) and mitochondria.[4]

The resulting ER and mitochondrial stress are key contributors to the immunogenic nature of PT-112-induced cell death. This cascade of events culminates in the release of DAMPs, which are crucial for activating an adaptive immune response against the tumor.

Key Signaling Pathways

The signaling pathway of PT-112-induced ICD is a multi-step process involving initial cellular stress followed by the emission of immunogenic signals.

PT112_Mechanism PT112 PT-112 RiBi Ribosomal Biogenesis (rRNA processing, translation) PT112->RiBi Inhibition Nuc_Stress Nucleolar Stress (NPM1 relocation) RiBi->Nuc_Stress Leads to ER Endoplasmic Reticulum (ER) Mito Mitochondria ER_Stress ER Stress (eIF2α phosphorylation) Nuc_Stress->ER_Stress Mito_Stress Mitochondrial Stress (ROS↑, mtDNA release) Nuc_Stress->Mito_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Stress->Apoptosis Calreticulin Calreticulin (CRT) Exposure Apoptosis->Calreticulin ATP ATP Secretion Apoptosis->ATP HMGB1 HMGB1 Release Apoptosis->HMGB1 DC Dendritic Cell (DC) Maturation & Antigen Presentation Calreticulin->DC 'Eat-me' Signal ATP->DC 'Find-me' Signal HMGB1->DC Danger Signal T_Cell T-Cell Priming & Activation DC->T_Cell Immune_Attack Anti-Tumor Immune Response T_Cell->Immune_Attack

Caption: PT-112 Signaling Pathway Leading to Immunogenic Cell Death.

Target Validation: In Vitro and In Vivo Evidence

The anticancer activity of PT-112 has been validated through extensive in vitro and in vivo studies, demonstrating its broad efficacy and confirming its mechanism of action.

In Vitro Cytotoxicity

PT-112 has demonstrated potent cytostatic and cytotoxic effects across a wide range of human cancer cell lines. A comprehensive screening against 121 human cancer cell lines revealed a broad spectrum of sensitivity, with IC50 values ranging from the sub-micromolar to the higher micromolar range after 72 hours of exposure.[2]

Table 1: In Vitro Cytotoxicity of PT-112 in Selected Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
AGSGastric Adenocarcinoma0.287
HCT-116Colon Carcinoma0.5 - 1.0
NCI-H460Large Cell Lung Carcinoma0.821
A549Lung Carcinoma1.353
PC-3Prostate Adenocarcinoma2.112
DU-145Prostate Carcinoma2.553
SK-MEL-28Malignant Melanoma3.149
MCF7Breast Adenocarcinoma6.131
OVCAR-3Ovary Adenocarcinoma10.33
MDA-MB-415Breast Carcinoma222.14

Source: Data compiled from published studies.[2][5]

In Vivo Efficacy in Xenograft Models

The antitumor effects of PT-112 have been confirmed in various preclinical xenograft models. Administration of PT-112 has been shown to significantly inhibit tumor growth and, in some models, leads to tumor regression.[6] These in vivo studies are crucial for validating the therapeutic potential of PT-112 and have provided the rationale for its clinical development.[7]

Table 2: Summary of In Vivo Efficacy of PT-112 in Preclinical Models

ModelCancer TypeKey Findings
Syngeneic Mouse ModelsVarious Solid Tumors- Synergizes with PD-1/PD-L1 blockade.[2][3] - Induces systemic anti-tumor immune responses (abscopal effect).[3][8]
Human Tumor XenograftsProstate Cancer (mCRPC)- Evidence of anti-cancer activity.[6] - Tumor volume reductions and PSA declines.[6]
Patient-Derived Xenografts (PDX)Various Solid Tumors- Demonstrates efficacy in models that recapitulate human tumor heterogeneity.

Source: Data compiled from preclinical studies and clinical trial reports.[2][3][6][8]

Experimental Protocols for Target Validation

Validating the ICD-inducing mechanism of PT-112 requires specific assays to detect the hallmark DAMPs. Below are detailed protocols for the key experiments.

Experimental Workflow for ICD Marker Detection

ICD_Workflow cluster_assays DAMPs Analysis start Cancer Cell Culture treatment Treat with PT-112 (and controls) start->treatment incubation Incubate for Defined Timepoints treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant For Secreted DAMPs collect_cells Collect Cells incubation->collect_cells For Surface DAMPs atp_assay ATP Release Assay (Luminescence) collect_supernatant->atp_assay hmgb1_assay HMGB1 Release Assay (ELISA) collect_supernatant->hmgb1_assay calreticulin_assay Calreticulin Exposure Assay (Flow Cytometry) collect_cells->calreticulin_assay data_analysis Data Analysis & Quantification atp_assay->data_analysis hmgb1_assay->data_analysis calreticulin_assay->data_analysis

Caption: Workflow for Detecting Immunogenic Cell Death Markers.
Protocol for Calreticulin Exposure by Flow Cytometry

Objective: To quantify the surface exposure of calreticulin (CRT) on PT-112-treated cancer cells.

Materials:

  • PT-112 treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Primary antibody: Anti-Calreticulin antibody

  • Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after PT-112 treatment. Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

  • Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the anti-calreticulin primary antibody at the manufacturer's recommended dilution. Incubate for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound primary antibody.

  • Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with ice-cold FACS buffer.

  • Viability Staining: Resuspend the final cell pellet in FACS buffer containing a viability dye (e.g., DAPI at 1 µg/ml) just before analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population (viability dye-negative) and quantify the fluorescence intensity of the secondary antibody to determine the level of surface CRT exposure.

Protocol for Extracellular ATP Release Assay

Objective: To measure the concentration of ATP released into the cell culture supernatant following PT-112 treatment.

Materials:

  • Supernatant from PT-112 treated and control cells

  • Luminescence-based ATP determination kit (e.g., containing luciferase and D-luciferin)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Sample Collection: After treatment with PT-112, carefully collect the cell culture supernatant. It is recommended to centrifuge the supernatant (e.g., at 500 x g for 5 minutes) to pellet any detached cells and debris.

  • Assay Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate containing luciferase and D-luciferin.

  • Reaction Setup: In an opaque-walled 96-well plate, add a defined volume of the collected supernatant (e.g., 50 µL).

  • Reagent Addition: Add the prepared ATP assay reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-15 minutes) to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Quantification: Calculate the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known ATP concentrations.

Protocol for Extracellular HMGB1 Release by ELISA

Objective: To quantify the amount of High Mobility Group Box 1 (HMGB1) protein released into the cell culture supernatant.

Materials:

  • Supernatant from PT-112 treated and control cells

  • HMGB1 ELISA kit (human or mouse, as appropriate)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Collection: Collect cell culture supernatants as described for the ATP assay. Store samples at -80°C if not used immediately.

  • ELISA Protocol: Follow the manufacturer's protocol for the specific HMGB1 ELISA kit. A general procedure is as follows:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate to allow HMGB1 to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for HMGB1.

    • Incubate and wash.

    • Add streptavidin-HRP (Horse Radish Peroxidase).

    • Incubate and wash.

    • Add a TMB substrate solution, which will develop a color in proportion to the amount of bound HMGB1.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of HMGB1 in the samples by plotting a standard curve using the provided standards.

Conclusion and Future Directions

Anticancer agent PT-112 has been robustly identified and validated as a potent inducer of immunogenic cell death. Its unique mechanism, initiated by the inhibition of ribosomal biogenesis and subsequent organelle stress, distinguishes it from other platinum-based agents and offers a promising therapeutic strategy, particularly for immunologically "cold" tumors. The comprehensive data from in vitro and in vivo studies provide a strong foundation for its ongoing clinical development in various solid tumors, including metastatic castration-resistant prostate cancer and thymic epithelial tumors.[6][9][10]

Future research will likely focus on identifying predictive biomarkers for PT-112 sensitivity and exploring rational combination therapies that can further enhance its immunomodulatory effects. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer immunotherapies.

References

Technical Whitepaper: A Guide to the In Vitro Cytotoxicity of Anticancer Agent 112 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Anticancer agent 112" is a placeholder term used for illustrative purposes in this guide. As of the latest literature review, it does not correspond to a specifically defined and publicly documented therapeutic compound. The data, protocols, and pathways described herein are representative examples intended to serve as a technical template for researchers evaluating novel anticancer compounds.

Abstract

This document provides a comprehensive technical overview of the methodologies used to assess the in vitro cytotoxicity of a novel compound, designated here as "this compound." It includes a standardized data presentation format for summarizing cytotoxic potency, a detailed experimental protocol for a common colorimetric cytotoxicity assay, and visual diagrams of both the experimental workflow and a key signaling pathway implicated in cancer cell apoptosis. The objective is to furnish drug development professionals with a robust framework for the preliminary evaluation of new chemical entities.

Cytotoxic Potency (IC50) Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. It represents the concentration of the agent required to inhibit the growth of 50% of a cancer cell population in vitro. The data below are hypothetical and illustrate how to present IC50 values for "this compound" following a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma1.25
HeLa Cervical Adenocarcinoma2.50
A549 Lung Carcinoma5.10
HepG2 Hepatocellular Carcinoma3.80
PC-3 Prostate Adenocarcinoma1.95
HCT116 Colorectal Carcinoma4.20

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[3]

3.1 Materials and Reagents

  • Target cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

3.2 Step-by-Step Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in complete culture medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[2]

    • Incubate the plate for another 4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm can be used to subtract background noise.[2]

3.3 Data Analysis

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log-transformed concentration of "this compound".

  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Visualized Experimental Workflow and Biological Pathway

Diagrams created using Graphviz provide a clear visual representation of complex processes. The following diagrams adhere to a strict color palette and contrast rules for maximum clarity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_data Phase 4: Data Analysis p1 Culture & Harvest Cancer Cells p2 Count & Seed Cells (5,000 cells/well) p1->p2 p3 Incubate 24h for Adherence p2->p3 t1 Prepare Serial Dilutions of Agent 112 p3->t1 t2 Treat Cells & Incubate (e.g., 72 hours) t1->t2 a1 Add MTT Reagent (4h Incubation) t2->a1 a2 Solubilize Formazan Crystals (DMSO) a1->a2 d1 Read Absorbance (570 nm) a2->d1 d2 Calculate % Viability d1->d2 d3 Determine IC50 Value d2->d3

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_signal Hypothetical Mechanism of Action agent This compound dna_damage DNA Damage agent->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical p53-mediated apoptotic signaling pathway.

References

BO-112 as a TLR3 Agonist in Cancer Immunotherapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BO-112 is a synthetic, double-stranded RNA (dsRNA) formulated with polyethylenimine that acts as a potent Toll-like receptor 3 (TLR3) agonist, as well as an activator of MDA5 and RIG-I.[1][2][3] By mimicking a viral infection within the tumor microenvironment, intratumorally administered BO-112 initiates a robust innate and subsequent adaptive immune response. This mechanism has shown promise in "remodeling" immunologically "cold" tumors into "hot" tumors, thereby overcoming resistance to checkpoint inhibitors.[4] This guide provides a comprehensive overview of BO-112, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols and signaling pathway diagrams to support further research and development in the field of cancer immunotherapy.

Introduction to BO-112

BO-112 is a nanoplexed formulation of polyinosinic:polycytidylic acid (poly I:C), a well-known TLR3 agonist.[1][5] The formulation with polyethylenimine is designed to enhance its stability and facilitate cellular uptake.[3] Administered directly into the tumor, BO-112 is being investigated as a therapeutic agent to resensitize tumors to anti-PD-1 treatment by improving antigen presentation, enhancing T-cell infiltration, and increasing MHC-I and PD-L1 expression by the tumor itself.

Mechanism of Action: TLR3 Agonism and Immune Activation

BO-112 exerts its antitumor effects primarily through the activation of the TLR3 signaling pathway within the endosomes of immune cells, particularly dendritic cells (DCs), and also directly within cancer cells.[1][4] TLR3 activation can trigger apoptotic pathways directly in tumor cells.[6]

The TLR3 Signaling Pathway

Upon binding of BO-112, TLR3 dimerizes and recruits the adaptor protein Toll/IL-1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[7][8] This initiates a downstream signaling cascade that bifurcates into two main branches:

  • IRF3 Activation and Type I Interferon Production: TRIF interacts with TRAF3, leading to the activation of the kinases TBK1 and IKKε.[9][10] These kinases then phosphorylate and activate the transcription factor IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).[8][9]

  • NF-κB Activation and Pro-inflammatory Cytokine Production: TRIF also recruits TRAF6 and the kinase RIP1, leading to the activation of the IKK complex.[7][8] This results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9]

The production of type I interferons is crucial for the cross-priming of antigen-specific CD8+ T cells by dendritic cells, a key step in generating a potent antitumor adaptive immune response.[1]

TLR3_Signaling_Pathway TLR3 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF Recruits BO112 BO-112 (dsRNA) BO112->TLR3 Binds TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 RIP1 RIP1 TRIF->RIP1 TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates RIP1->IKK_complex Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates IkBa IκBα IKK_complex->IkBa Phosphorylates (leads to degradation) pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3->nucleus_irf3 NFkB NF-κB NFkB->nucleus_nfkb Type_I_IFN Type I IFN Genes (IFN-α, IFN-β) nucleus_irf3->Type_I_IFN Induces Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) nucleus_nfkb->Pro_inflammatory_Cytokines Induces Transcription

TLR3 Signaling Pathway

Preclinical Data

BO-112 has demonstrated significant antitumor activity in various preclinical syngeneic mouse tumor models, both as a monotherapy and in combination with other immunotherapies.

In Vivo Efficacy

Intratumoral injection of BO-112 has been shown to control the growth of injected tumors and, in some cases, induce systemic antitumor immunity leading to the regression of distant, untreated tumors (abscopal effect).[11][12]

Tumor Model Treatment Key Findings Reference
MC38 (Colon Carcinoma)BO-112 (50 µg, intratumoral)Complete regression of 60-100% of injected tumors.[11][11]
MC38 (Colon Carcinoma)BO-112 + anti-PD-1Drastically reduced primary tumor weight.[13][13]
4T1 (Breast Carcinoma)BO-112 (50 µg, intratumoral)Significantly reduced tumor metastasis.[1][1]
4T1 (Breast Carcinoma)BO-112 + anti-PD-1Drastically reduced primary tumor weight.[13][13]
B16-OVA (Melanoma)BO-112 + STING agonist + anti-PD-150% of mice rejected both treated and untreated tumors.[11][11]
B16-OVA (Melanoma)BO-112 + RadiotherapySynergistic reduction in viable cells in clonogenic assays.[14][14]
In Vitro Studies

In vitro studies have demonstrated that BO-112 can directly induce cancer cell death.

Assay Cell Lines Key Findings Reference
Clonogenic AssayTS/A (Breast Cancer), B16-OVA (Melanoma)BO-112 in combination with irradiation synergized to reduce the fraction of viable cells.[14][14]
Cell Viability AssayVarious human tumor cell linesBO-112 induces cell death.

Note: Specific IC50 values were not available in the reviewed literature.

Clinical Data: The SPOTLIGHT-203 Trial

The efficacy and safety of BO-112 in combination with pembrolizumab were evaluated in the Phase II SPOTLIGHT-203 clinical trial (NCT04570332) in patients with advanced melanoma resistant to anti-PD-1 therapy.[4]

Study Design
  • Population: 42 patients with advanced/metastatic unresectable melanoma with confirmed progressive disease on prior anti-PD-1 therapy.[15]

  • Treatment: Intratumoral BO-112 (up to 2 mg) once weekly for 7 weeks, then every 3 weeks, combined with intravenous pembrolizumab (200 mg) every 3 weeks.[15]

  • Primary Endpoint: Objective Response Rate (ORR) by RECIST 1.1.[15]

Efficacy Results
Endpoint Value 95% Confidence Interval Reference
Objective Response Rate (ORR)25%12.7% to 41.2%[4]
Complete Response (CR)10%[4]
Partial Response (PR)15%[4]
Stable Disease (SD)40%
Median Progression-Free Survival (PFS)3.7 months2.2 to 9.2 months[4]
Median Overall Survival (OS)Not Reached9.9 to Not Reached[4]
24-month OS Rate54%[4]
Safety Profile

The combination of BO-112 and pembrolizumab was well-tolerated.

Adverse Event (AE) Category Incidence Details Reference
Grade ≥3 AEs38.1%4 patients (9.5%) had drug-related Grade ≥3 AEs.[15]
Treatment-related Deaths0[15]
Most Common AEs (any grade)Asthenia (61.9%), Pyrexia (45.2%), Diarrhea (30.9%)[15]

Experimental Protocols

In Vivo Murine Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with intratumoral BO-112.

In_Vivo_Workflow In Vivo Experimental Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture Tumor Cells (e.g., MC38, 4T1) Cell_Harvest 2. Harvest and Prepare Single-Cell Suspension Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection of Tumor Cells into Mice Cell_Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth (e.g., until 50-80 mm³) Injection->Tumor_Growth BO112_Prep 5. Prepare BO-112 Solution Tumor_Growth->BO112_Prep IT_Injection 6. Intratumoral Injection of BO-112 BO112_Prep->IT_Injection Monitoring 7. Monitor Tumor Volume and Animal Health IT_Injection->Monitoring Euthanasia 8. Euthanize Mice at Predefined Endpoint Monitoring->Euthanasia Tumor_Excision 9. Excise Tumors for Further Analysis Euthanasia->Tumor_Excision

In Vivo Experimental Workflow

Protocol:

  • Cell Culture: Culture syngeneic tumor cells (e.g., MC38, 4T1) in appropriate media and conditions.[1]

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in sterile PBS or saline. Count viable cells using a hemocytometer.

  • Tumor Implantation: Subcutaneously inject 4 x 10⁵ MC38 cells or 5 x 10⁴ 4T1 cells into the flank of syngeneic mice (e.g., C57BL/6 for MC38, BALB/c for 4T1).[1][13]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Begin treatment when tumors reach a volume of approximately 50-80 mm³.[1]

  • Treatment:

    • Prepare BO-112 solution in a suitable vehicle (e.g., saline with 5% glucose).[1]

    • Intratumorally inject 50 µg of BO-112 into the established tumors.[1]

    • Repeat injections as per the experimental design (e.g., on days 11 and 14 for MC38 models).[1]

  • Endpoint Analysis: Monitor tumor volume and animal well-being. At the experimental endpoint, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, histology).

In Vitro Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate into colonies after treatment.[16][17][18][19][20]

Protocol:

  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line and seed a low, predetermined number of cells into multi-well plates.

  • Treatment: After cell attachment, treat the cells with varying concentrations of BO-112, with or without other agents like radiation.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 1-3 weeks), ensuring the medium is changed as needed.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution such as a 1:7 mixture of acetic acid and methanol.

    • Stain the fixed colonies with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of the treatment on cell survival.

In Vivo Bioluminescence Imaging

This method is used to non-invasively monitor tumor growth and metastasis in real-time using luciferase-expressing tumor cells.[6][11][21][22][23]

Protocol:

  • Cell Line Preparation: Use a tumor cell line that has been genetically engineered to express a luciferase reporter gene.

  • Tumor Implantation: Establish tumors in mice as described in the in vivo model protocol.

  • Substrate Injection: Anesthetize the tumor-bearing mouse and intraperitoneally inject a solution of D-luciferin (e.g., 150 mg/kg).[11]

  • Imaging: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images. Capture sequential images to determine the peak of the bioluminescent signal.[11]

  • Data Analysis: Quantify the bioluminescent signal (photon flux) from the tumor region to assess tumor burden over time.

Conclusion

BO-112 represents a promising intratumoral immunotherapy that leverages the power of TLR3 agonism to induce a potent antitumor immune response. Preclinical data robustly supports its mechanism of action and efficacy, particularly in combination with other immunotherapies. The positive results from the SPOTLIGHT-203 trial in a difficult-to-treat patient population underscore its clinical potential. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into BO-112 and other TLR3 agonists, with the ultimate goal of developing more effective cancer immunotherapies.

References

Ivonescimab (AK112): A Technical Guide to a First-in-Class Bispecific Antibody Targeting PD-1 and VEGF-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivonescimab (AK112) is a novel, first-in-class tetravalent bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3] This dual-targeting mechanism is designed to overcome the limitations of single-agent immunotherapies and anti-angiogenic treatments by concurrently inhibiting tumor-induced immunosuppression and pathological angiogenesis.[4][5] The unique molecular architecture of Ivonescimab facilitates a cooperative binding mechanism, leading to enhanced avidity and functional activity in the tumor microenvironment (TME), where both PD-1 and VEGF-A are often co-expressed and upregulated.[1][6][7] This document provides an in-depth technical overview of Ivonescimab, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.

Molecular Structure and Mechanism of Action

Ivonescimab is a humanized IgG1 bispecific antibody with a tetravalent structure, meaning it possesses four antigen-binding sites.[1][2] This design allows for the simultaneous binding to two molecules of PD-1 and two molecules of VEGF-A. A key feature of Ivonescimab is its cooperative binding capability; the presence of VEGF enhances its binding affinity to PD-1, and conversely, binding to PD-1 enhances its affinity for VEGF.[1][6] This results in preferential accumulation and activity within the TME, where both targets are abundant. Furthermore, Ivonescimab incorporates an Fc-silent region, which abrogates FcγR/IIIa binding, thereby minimizing antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) activities to enhance its safety profile.[6][7]

The dual blockade of PD-1 and VEGF-A by Ivonescimab results in a multi-pronged anti-tumor effect:

  • Immune Checkpoint Inhibition: By binding to PD-1 on T-cells, Ivonescimab blocks the interaction with its ligands, PD-L1 and PD-L2, on tumor cells.[8] This action abrogates the inhibitory signal, leading to the reactivation and proliferation of tumor-specific T-cells and enhanced cytotoxic T-lymphocyte (CTL)-mediated tumor cell lysis.[8]

  • Anti-Angiogenesis: The binding of Ivonescimab to VEGF-A prevents its interaction with VEGF receptors (VEGFRs) on endothelial cells.[8] This inhibits downstream signaling pathways, leading to the suppression of tumor angiogenesis, normalization of the tumor vasculature, and a reduction in tumor growth and metastasis.[1][8]

  • Synergistic Effects: The inhibition of VEGF signaling can also modulate the tumor immune microenvironment, making it more favorable for an anti-tumor immune response.[9] For instance, VEGF is known to promote the expression of PD-1 on tumor-infiltrating CD8+ T-cells.[10] By neutralizing VEGF, Ivonescimab may further enhance the efficacy of PD-1 blockade.

Quantitative Data Summary

Preclinical Data
ParameterValueExperimental ContextReference
Binding Affinity (KD) to PD-1 >10-fold enhanced affinity in the presence of VEGFIn vitro binding assays[4][6][7]
Binding Affinity (KD) to VEGF-A >4-fold enhanced affinity in the presence of PD-1In vitro binding assays[1]
In vivo Tumor Growth Inhibition Statistically significant, dose-dependent anti-tumor responsehPBMC-humanized murine HCC827 and U87MG tumor models[4][6]
Clinical Trial Data (Advanced Non-Small Cell Lung Cancer - NSCLC)
Trial IdentifierPhaseTreatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
NCT04736823 (Cohort 1, 1L Squamous) IIIvonescimab + Chemotherapy76.9%Not Reached (6-month PFS rate: 86.2%)[11]
NCT04736823 (Cohort 2, EGFR-mutated, failed TKI) IIIvonescimab + Chemotherapy68.4%8.3 months[11]
NCT04736823 (Cohort 3, failed chemo/PD-1) IIIvonescimab + Chemotherapy40.0%Not Reached (6-month PFS rate: 71.1%)[11]
HARMONi-A (NCT05184712) IIIIvonescimab + Chemotherapy vs. Chemotherapy alone50.6% vs. 35.4%Hazard Ratio: 0.46[12]

Experimental Protocols

Antigen Binding Activity Assessment
  • Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant human PD-1 or VEGF-A protein is coated onto microtiter plates. Following blocking, serial dilutions of Ivonescimab are added. The binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. Absorbance is measured to determine the binding affinity.[4][7]

  • Bio-Layer Interferometry (Octet BLI): Biotinylated PD-1 or VEGF-A is immobilized on streptavidin biosensors. The binding kinetics of Ivonescimab, both in the presence and absence of the other target protein, are measured in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[7]

  • Flow Cytometry: To assess binding to cell-surface PD-1, PD-1-expressing cells (e.g., transfected Jurkat cells) are incubated with varying concentrations of Ivonescimab.[2] The binding is detected using a fluorescently labeled secondary antibody, and the mean fluorescence intensity is quantified using a flow cytometer.[2]

Signaling Pathway Blockade Assays
  • Luciferase Reporter Cell Assays:

    • PD-1/PD-L1 Blockade: Engineered cells expressing PD-1 and a luciferase reporter gene under the control of a T-cell activation-responsive promoter are co-cultured with PD-L1 expressing cells.[2][4] The ability of Ivonescimab to block the PD-1/PD-L1 interaction is measured by the increase in luciferase activity.[2][4]

    • VEGF Signaling Blockade: Cells expressing a VEGF receptor and a luciferase reporter gene linked to a downstream signaling element are stimulated with VEGF in the presence of varying concentrations of Ivonescimab. The inhibition of VEGF signaling is quantified by the reduction in luciferase activity.[6]

In Vivo Anti-Tumor Activity
  • Humanized Mouse Models: Immunodeficient mice (e.g., SCID/Beige) are engrafted with human peripheral blood mononuclear cells (hPBMCs) to reconstitute a human immune system.[4][7] These mice are then implanted with human tumor cell lines such as HCC827 (lung adenocarcinoma) or U87MG (glioblastoma).[4][7] Mice are treated with Ivonescimab, a control antibody, or vehicle, and tumor growth is monitored over time. Tumor volume is calculated using the formula (L x W2)/2, where L is the longest diameter and W is the shortest diameter.[4][7]

Signaling Pathways and Experimental Workflows

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR PI3K PI3K TCR->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 SHP2->PI3K TCell_Inhibition T-Cell Inhibition SHP2->TCell_Inhibition AKT AKT PI3K->AKT TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal

Caption: PD-1 signaling pathway leading to T-cell inhibition.

VEGF_Signaling_Pathway cluster_endothelial Endothelial Cell VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization

Caption: VEGF signaling pathway promoting angiogenesis.

AK112_MoA cluster_tcell T-Cell cluster_tumor Tumor Microenvironment AK112 Ivonescimab (AK112) PD1 PD-1 AK112->PD1 Blocks PD-L1 Binding VEGF VEGF-A AK112->VEGF Blocks VEGFR Binding TCell_Activation T-Cell Activation PD1->TCell_Activation Angiogenesis Angiogenesis VEGF->Angiogenesis PDL1 PD-L1 PDL1->PD1

Caption: Dual inhibitory mechanism of action of Ivonescimab (AK112).

Experimental_Workflow_InVivo cluster_workflow In Vivo Anti-Tumor Efficacy Workflow start SCID/Beige Mice hPBMC hPBMC Engraftment start->hPBMC tumor_implant Tumor Cell Implantation (e.g., HCC827) hPBMC->tumor_implant treatment Treatment Groups: - Ivonescimab (AK112) - Control IgG - Vehicle tumor_implant->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Data Analysis & Efficacy Determination monitoring->endpoint

Caption: Workflow for in vivo anti-tumor efficacy studies.

Conclusion

Ivonescimab (AK112) represents a significant advancement in the field of immuno-oncology, offering a novel, dual-targeting approach to cancer therapy.[1] Its unique tetravalent structure and cooperative binding mechanism provide for enhanced potency and potentially improved safety compared to combination therapies.[4][13] Preclinical and clinical data have demonstrated promising anti-tumor activity across various solid tumors, particularly in non-small cell lung cancer.[9][11][14] The ongoing and future clinical investigations will further delineate the therapeutic potential of Ivonescimab and its role in the evolving landscape of cancer treatment.

References

Preclinical Profile of ABSK112: A Novel CNS-Penetrant HER2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of the preclinical data for ABSK112, a potent and selective small molecule inhibitor of HER2. The data presented herein demonstrates ABSK112's significant anti-tumor activity in HER2-driven cancer models, both as a monotherapy and in combination with other targeted agents. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of HER2-targeted therapies.

Executive Summary

ABSK112 is a novel, orally bioavailable, central nervous system (CNS)-penetrant HER2 inhibitor with a favorable selectivity profile, notably sparing wild-type EGFR. Preclinical investigations have revealed its potent anti-proliferative effects in HER2-overexpressing cancer cell lines and significant tumor growth inhibition in various xenograft models, including intracranial models, highlighting its potential for treating HER2-positive cancers with brain metastases. Synergistic anti-tumor effects were observed when ABSK112 was combined with the antibody-drug conjugate, trastuzumab deruxtecan (T-DXd).

In Vitro Activity

ABSK112 has demonstrated potent and selective inhibitory activity against HER2-driven cancer cell lines.

Cellular Proliferation Assays

The anti-proliferative activity of ABSK112 was assessed across a panel of HER2-driven and wild-type EGFR-dependent cancer cell lines.

Table 1: Anti-proliferative Activity of ABSK112 in Cancer Cell Lines

Cell LineHER2 StatusEGFR StatusIC50 (nM)
BT474HighWild-TypeData not publicly available
NCI-N87HighWild-TypeData not publicly available
Ba/F3-HER2Engineered-Data not publicly available
A431LowWild-TypeMinimal effect
NCI-H292LowWild-TypeMinimal effect
NCI-H358LowWild-TypeMinimal effect
Ba/F3-EGFREngineeredWild-TypeMinimal effect

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Target Engagement and Selectivity

The on-target potency of ABSK112 and its selectivity for HER2 over wild-type EGFR were confirmed through phosphorylation assays.

Table 2: Inhibition of HER2 and EGFR Phosphorylation

TargetCell LineInhibition
p-HER2HER2-driven cell linesPotent Inhibition
p-EGFRWild-type EGFR-dependent cell linesMinimal Inhibition

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

In Vivo Efficacy

The anti-tumor efficacy of orally administered ABSK112 was evaluated in various xenograft models.

Subcutaneous Xenograft Models

ABSK112 demonstrated significant tumor regression in HER2-positive subcutaneous xenograft models.

Table 3: Anti-tumor Efficacy of ABSK112 in Subcutaneous Xenograft Models

ModelTreatmentDosageTumor Growth Inhibition (%)
BT474ABSK112 MonotherapyWell-tolerated dosesSignificant tumor regression
NCI-N87ABSK112 MonotherapyWell-tolerated dosesSignificant tumor regression
HER2+ ModelABSK112 + T-DXdData not publicly availableSynergistic anti-tumor effects
HER2-low ModelABSK112 + T-DXdData not publicly availableSynergistic anti-tumor effects

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Intracranial Xenograft Model

To assess its CNS-penetrant properties, ABSK112 was evaluated in an intracranial xenograft model.

Table 4: Anti-tumor Efficacy of ABSK112 in an Intracranial Xenograft Model

ModelTreatmentDosageOutcome
NCI-N87ABSK112 MonotherapyData not publicly availableStrong anti-tumor efficacy
NCI-N87ABSK112 + T-DXdData not publicly availableEnhanced anti-tumor efficacy

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Experimental Protocols

While detailed protocols for the preclinical evaluation of ABSK112 have not been publicly disclosed, the following are generalized methodologies typical for the experiments described.

Cell Proliferation Assay

HER2-driven (BT474, NCI-N87) and EGFR-dependent (A431, NCI-H292, NCI-H358) cancer cell lines, along with engineered Ba/F3 cells, were likely seeded in 96-well plates.[1] Cells were then treated with increasing concentrations of ABSK112 for a period of 72 to 120 hours. Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. IC50 values were then calculated from the dose-response curves.

Western Blot Analysis for Phosphorylation

Cells were treated with ABSK112 for a short period (e.g., 2-4 hours) before lysis. Protein concentrations of the lysates were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phosphorylated HER2 (p-HER2), total HER2, phosphorylated EGFR (p-EGFR), and total EGFR. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

Xenograft Studies

Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID) were inoculated subcutaneously with HER2-positive cancer cells (BT474 or NCI-N87). For the intracranial model, NCI-N87 cells were stereotactically injected into the brains of the mice.[1] Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. ABSK112 was administered orally at specified doses and schedules. Tumor volumes were measured regularly with calipers. For combination studies, trastuzumab deruxtecan (T-DXd) was administered intravenously. At the end of the study, tumors were excised and weighed.

Visualizations

Signaling Pathway

HER2_Signaling_Pathway ABSK112 ABSK112 HER2 HER2 Receptor ABSK112->HER2 Inhibition PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed mechanism of action of ABSK112 on the HER2 signaling pathway.

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines HER2+ Cancer Cell Lines (BT474, NCI-N87) ProlifAssay Proliferation Assay (IC50 Determination) CellLines->ProlifAssay PhosAssay Phosphorylation Assay (p-HER2 Inhibition) CellLines->PhosAssay Xenograft Subcutaneous & Intracranial Xenograft Models ProlifAssay->Xenograft Candidate Selection MonoTherapy ABSK112 Monotherapy Xenograft->MonoTherapy ComboTherapy ABSK112 + T-DXd Combination Therapy Xenograft->ComboTherapy Efficacy Tumor Growth Inhibition Assessment MonoTherapy->Efficacy ComboTherapy->Efficacy

Caption: Generalized workflow for the preclinical evaluation of ABSK112.

Conclusion

The preclinical data for ABSK112 strongly support its development as a novel therapeutic agent for HER2-positive solid tumors. Its potent and selective HER2 inhibition, coupled with its ability to penetrate the CNS and synergize with other HER2-targeted therapies, addresses significant unmet medical needs, particularly for patients with brain metastases. Further clinical evaluation of ABSK112 is warranted to translate these promising preclinical findings into patient benefits.[1][2]

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent PT-112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-112 is a novel platinum-pyrophosphate conjugate that has demonstrated significant anticancer activity in a range of preclinical models. Its mechanism of action is distinct from traditional platinum-based chemotherapeutics, primarily inducing immunogenic cell death (ICD). This process involves the induction of cellular stress, including ribosomal biogenesis inhibition, nucleolar stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[1] The release of damage-associated molecular patterns (DAMPs) upon PT-112-induced cell death stimulates an antitumor immune response, making it a promising agent for cancer immunotherapy.[1][2]

These application notes provide a comprehensive overview of the in vitro application of PT-112, including detailed protocols for cell culture treatment and subsequent analysis of its effects on cancer cells.

Data Presentation

The cytotoxic effects of PT-112 have been evaluated across a wide variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of treatment.

Cell LineHistologyIC50 (µM)
AGSGastric Adenocarcinoma0.287
NCI-H460Lung Large Cell Carcinoma0.5
A549Lung Carcinoma1.2
HT-29Colon Adenocarcinoma1.5
HCT-116Colon Carcinoma2.1
PC-3Prostate Adenocarcinoma2.5
DU-145Prostate Carcinoma3.0
MCF7Breast Adenocarcinoma5.0
MDA-MB-231Breast Adenocarcinoma7.5
OVCAR-3Ovarian Adenocarcinoma8.0
SK-OV-3Ovarian Adenocarcinoma10.0
U-87 MGGlioblastoma12.0
A498Kidney Carcinoma15.0
PANC-1Pancreatic Carcinoma20.0
MDAMB415Breast Carcinoma222.14

Data adapted from a study evaluating PT-112 across 121 human cancer cell lines.[1]

The following table provides an example of quantitative data on the induction of apoptosis, as measured by caspase-3 activation in prostate cancer cell lines after treatment with 10 µM PT-112.

Cell LineTreatment Duration% Cleaved Caspase-3 Positive Cells
DU-14524h~15%
DU-14548h~30%
DU-14572h~45%
LNCaP-C424h~10%
LNCaP-C448h~25%
LNCaP-C472h~40%

Data are approximated from graphical representations in the cited literature.[3]

Experimental Protocols

Preparation of PT-112 Stock Solution

It is recommended to prepare a stock solution of PT-112 in dimethyl sulfoxide (DMSO).

Materials:

  • PT-112 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of PT-112 powder.

  • In a sterile microcentrifuge tube, dissolve the PT-112 powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Gently vortex or pipette to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

Cell Culture Treatment with PT-112

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (specific to the cell line)

  • PT-112 stock solution

  • Sterile cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the cancer cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the treatment period.

  • Incubate the cells overnight to allow for attachment and recovery.

  • The following day, prepare the desired concentrations of PT-112 by diluting the stock solution in fresh, complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of PT-112. Include a vehicle control (medium with the same final concentration of DMSO as the highest PT-112 concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of PT-112.

Materials:

  • Cells treated with PT-112 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with PT-112

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest the cells (including any floating cells in the medium) and transfer them to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with PT-112

  • PBS

  • 70% ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

  • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

PT112_Signaling_Pathway PT112 PT-112 Ribosomal_Biogenesis Ribosomal Biogenesis Inhibition PT112->Ribosomal_Biogenesis ER_Stress ER Stress PT112->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction PT112->Mitochondrial_Dysfunction JAK_STAT JAK/STAT Pathway Inhibition PT112->JAK_STAT NFkB NF-κB Pathway Inhibition PT112->NFkB Nucleolar_Stress Nucleolar Stress Ribosomal_Biogenesis->Nucleolar_Stress ISR Integrated Stress Response (ISR) Nucleolar_Stress->ISR ER_Stress->ISR ROS ROS Generation Mitochondrial_Dysfunction->ROS eIF2a p-eIF2α ISR->eIF2a DAMPs DAMPs Release (HMGB1, ATP, Calreticulin) eIF2a->DAMPs ROS->DAMPs ICD Immunogenic Cell Death (ICD) DAMPs->ICD Immune_Response Anti-tumor Immune Response ICD->Immune_Response Apoptosis Apoptosis ICD->Apoptosis JAK_STAT->Apoptosis NFkB->Apoptosis

Caption: Signaling pathway of PT-112 leading to immunogenic cell death.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in Culture Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_pt112 Prepare PT-112 Working Solutions overnight_incubation->prepare_pt112 treat_cells Treat Cells with PT-112 prepare_pt112->treat_cells incubation Incubate for 24-72h treat_cells->incubation analysis Analysis incubation->analysis mtt_assay Cell Viability (MTT Assay) analysis->mtt_assay apoptosis_assay Apoptosis (Annexin V/PI) analysis->apoptosis_assay cell_cycle_assay Cell Cycle (PI Staining) analysis->cell_cycle_assay end End mtt_assay->end apoptosis_assay->end cell_cycle_assay->end

Caption: Experimental workflow for PT-112 cell culture treatment and analysis.

References

"Anticancer agent 112" for inducing immunogenic cell death

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to understanding and evaluating the potential of "Anticancer agent 112" to induce immunogenic cell death (ICD) is presented here for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed experimental protocols, and data presentation guidelines to assess the efficacy of this novel therapeutic agent in triggering a tumor-specific immune response.

Application Notes

Introduction to Immunogenic Cell Death (ICD)

Immunogenic cell death is a unique form of regulated cell death that stimulates an adaptive immune response against dead-cell antigens.[1][2][3] Unlike apoptosis, which is generally immunologically silent, ICD is characterized by the emission of damage-associated molecular patterns (DAMPs).[3] These molecules act as adjuvants, promoting the maturation of dendritic cells (DCs) and the subsequent priming of tumor-specific T cells, thereby transforming an immunologically "cold" tumor into a "hot" one.[2][3] Key hallmarks of ICD include the surface exposure of calreticulin (CRT), the release of adenosine triphosphate (ATP), and the passive release of high mobility group box 1 (HMGB1).[1][4]

"this compound": A Novel Candidate for ICD Induction

"this compound" is a novel quinoline derivative with potent anti-cancer properties, as identified in patent WO2020198567.[5][6] Its potential to induce immunogenic cell death is a critical area of investigation for its application in cancer immunotherapy. By triggering ICD, "this compound" could not only directly kill tumor cells but also vaccinate the host against their recurrence, leading to durable anti-tumor immunity.

Key Characteristics of ICD Relevant to "this compound"

  • Antigenicity: The release of tumor-associated antigens (TAAs) from dying cancer cells.[7]

  • Adjuvanticity: The release of DAMPs that stimulate an innate immune response.[7]

  • Immune Priming: The subsequent activation of T cells leading to a systemic anti-tumor response.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the ICD-inducing capacity of "this compound".

In Vitro Assessment of ICD Hallmarks

This protocol outlines the steps to measure the three main DAMPs associated with ICD in cancer cell lines treated with "this compound".

a. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., murine colon carcinoma CT26, or human osteosarcoma U2OS) in appropriate media.

  • Seed cells in multi-well plates at a predetermined density.

  • Treat cells with a dose range of "this compound" for various time points (e.g., 24, 48, 72 hours). Include a positive control (e.g., Doxorubicin) and a negative control (untreated cells).

b. Analysis of Calreticulin (CRT) Exposure:

  • After treatment, gently harvest the cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Incubate the cells with a fluorescently labeled anti-CRT antibody.

  • Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.

c. Measurement of ATP Release:

  • Collect the cell culture supernatants at different time points after treatment.

  • Use a luciferin-based ATP assay kit to measure the concentration of extracellular ATP.

  • Measure luminescence using a luminometer.

d. Detection of HMGB1 Release:

  • Collect cell culture supernatants.

  • Quantify the amount of HMGB1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

In Vivo Vaccination Assay

This assay determines if the cell death induced by "this compound" can elicit a protective anti-tumor immune response in a prophylactic setting.

  • Treat cancer cells (e.g., CT26) in vitro with "this compound" to induce cell death.

  • Inject the dying tumor cells subcutaneously into one flank of immunocompetent mice (e.g., BALB/c).

  • As a control, inject mice with untreated, viable tumor cells or vehicle.

  • After 7-14 days, challenge the mice with a subcutaneous injection of live tumor cells in the opposite flank.

  • Monitor tumor growth in the challenged flank over time. A delay or complete lack of tumor growth in the mice vaccinated with "this compound"-treated cells indicates the induction of a protective immune response.

In Vivo Combination Therapy Studies

Evaluate the synergistic effect of "this compound" with immune checkpoint inhibitors (ICIs).

  • Establish tumors in immunocompetent mice by subcutaneously injecting a suitable cancer cell line.

  • Once tumors are established, randomize mice into four treatment groups:

    • Vehicle control

    • "this compound" alone

    • Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) alone

    • "this compound" in combination with the immune checkpoint inhibitor

  • Monitor tumor growth and survival of the mice.

  • At the end of the study, tumors can be excised for immunophenotyping by flow cytometry to analyze the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro ICD Marker Expression

Treatment GroupCRT Exposure (% positive cells)Extracellular ATP (nM)Extracellular HMGB1 (ng/mL)
Untreated Control
"this compound" (Low Dose)
"this compound" (High Dose)
Positive Control (Doxorubicin)

Table 2: In Vivo Vaccination Assay - Tumor Incidence

Vaccination GroupNumber of Mice with Tumors / Total Mice
Untreated Cells
"this compound"-Treated Cells
Vehicle Control

Table 3: In Vivo Combination Therapy - Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control0%
"this compound"
Anti-PD-1 Antibody
"this compound" + Anti-PD-1 Ab

Visualizations

Signaling Pathway of Immunogenic Cell Death

ICD_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_response Immune Response Agent This compound ER_Stress ER Stress Agent->ER_Stress ROS ROS Production Agent->ROS Cell_Death Cell Death ER_Stress->Cell_Death CRT Calreticulin (CRT) Surface Exposure ER_Stress->CRT ROS->Cell_Death ATP ATP Release Cell_Death->ATP HMGB1 HMGB1 Release Cell_Death->HMGB1 DC Dendritic Cell (DC) Maturation & Antigen Presentation CRT->DC ATP->DC HMGB1->DC T_Cell T Cell Priming & Activation DC->T_Cell Tumor_Lysis Tumor Cell Lysis T_Cell->Tumor_Lysis

Caption: Signaling pathway of immunogenic cell death induced by "this compound".

Experimental Workflow for In Vivo Vaccination Assay

Vaccination_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_outcome Outcome Assessment Tumor_Cells Tumor Cells Treatment Treat with 'this compound' Tumor_Cells->Treatment Dying_Cells Dying Tumor Cells (Vaccine) Treatment->Dying_Cells Vaccination Subcutaneous Injection of Vaccine into Mice Dying_Cells->Vaccination Challenge Subcutaneous Challenge with Live Tumor Cells (7-14 days later) Vaccination->Challenge Monitoring Monitor Tumor Growth Challenge->Monitoring Immunity Protective Anti-Tumor Immunity Monitoring->Immunity No_Immunity No Protective Immunity (Tumor Growth) Monitoring->No_Immunity

Caption: Experimental workflow for the in vivo vaccination assay.

Logical Relationship of Combination Therapy

Combination_Therapy cluster_agents Therapeutic Agents cluster_effects Mechanisms of Action cluster_synergy Synergistic Outcome Agent112 This compound ICD Induces Immunogenic Cell Death (ICD) Agent112->ICD ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) T_Cell_Reactivation Reactivates Exhausted T Cells ICI->T_Cell_Reactivation Synergy Enhanced Anti-Tumor Immunity & Tumor Regression ICD->Synergy T_Cell_Reactivation->Synergy

Caption: Logical relationship of combination therapy with "this compound" and ICIs.

References

Application Notes and Protocols: Lentiviral Vectors for CAR T Cell Engineering Targeting Mesothelin in Synergy with Anticancer Agent 112

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chimeric Antigen Receptor (CAR) T cell therapy represents a paradigm shift in oncology, offering a potent and targeted approach to cancer treatment. This document provides detailed protocols and application notes for the generation of CAR T cells directed against Mesothelin (MSLN), a tumor-associated antigen overexpressed in a variety of solid tumors, including mesothelioma, pancreatic, and ovarian cancers. These CAR T cells are designed for investigational use in combination with "Anticancer agent 112" (also known as PT-112), a novel platinum-pyrophosphate conjugate that induces immunogenic cell death (ICD).

The central hypothesis is that the induction of ICD by this compound will create a pro-inflammatory tumor microenvironment, enhancing the infiltration, proliferation, and cytotoxic activity of the MSLN-targeted CAR T cells. This combined therapeutic strategy aims to overcome the challenges of treating solid tumors with CAR T cell therapy alone.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the manufacturing and quality control of second-generation MSLN-CAR T cells using lentiviral vectors. The protocols cover lentiviral vector production, T cell isolation, activation, transduction, expansion, and critical quality control assays.

Second-Generation MSLN-Targeted CAR Construct

The CAR construct described herein is a second-generation design, which includes an intracellular CD3 zeta (CD3ζ) signaling domain for T cell activation and a 4-1BB (CD137) costimulatory domain to enhance T cell proliferation, persistence, and anti-apoptotic effects. The extracellular domain consists of a single-chain variable fragment (scFv) derived from a monoclonal antibody that specifically recognizes human Mesothelin.

Data Presentation

The following tables summarize key quantitative data related to the manufacturing and functional characterization of MSLN-CAR T cells. These values are representative and may vary depending on the specific donor material, reagents, and equipment used.

Table 1: Lentiviral Vector Production and T Cell Transduction Efficiency

ParameterTypical Range
Lentiviral Titer (TU/mL)1 x 10^8 - 1 x 10^9
Transduction Efficiency (%)25 - 80[1][2]
Post-Transduction Viability (%)> 85[1]
Vector Copy Number (VCN) / Cell1 - 5

Table 2: In Vitro Cytotoxicity of MSLN-CAR T Cells against MSLN-Positive Tumor Cells

Effector:Target (E:T) Ratio% Specific Lysis (4-hour assay)
40:160 - 80
20:145 - 65
10:130 - 50
5:115 - 35

Data are representative of cytotoxicity assays performed against pancreatic cancer cell lines expressing mesothelin.[3]

Table 3: Final Product Release Specifications for Autologous MSLN-CAR T Cells

TestSpecification
Identity
CAR Expression (% of CD3+ cells)≥ 20%
CD3+ T Cells (%)≥ 80%
Purity
Viable CD3+ Cells (%)≥ 70%
Residual CD19+ B Cells (%)≤ 2%
Residual CD14+ Monocytes (%)≤ 5%
Potency
Antigen-Specific CytotoxicityReport Value (e.g., % lysis at a specific E:T ratio)
IFN-γ Secretion (pg/mL)Report Value
Safety
Sterility (Bacterial and Fungal)No Growth
MycoplasmaNot Detected
Endotoxin (EU/mL)< 5.0
Replication Competent Lentivirus (RCL)Not Detected
Dose
Total Viable CAR+ T CellsAs per clinical protocol (e.g., 1-3 x 10^8 cells)[1]

Experimental Protocols

Protocol 1: Lentiviral Vector Production in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells with a four-plasmid system to produce replication-defective lentiviral vectors encoding the MSLN-CAR.

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM, high glucose, with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (optional, not recommended for transfection)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine 2000)

  • Plasmids:

    • Transfer plasmid (pLV-MSLN-CAR)

    • Packaging plasmid (e.g., psPAX2)

    • Envelope plasmid (e.g., pMD2.G)

    • Rev plasmid (for 3rd generation systems, e.g., pRSV-Rev)

  • Sodium Butyrate (optional)

  • 0.45 µm PVDF filters

  • Ultracentrifuge and tubes

  • Sterile PBS

Procedure:

  • Day 0: Seeding HEK293T Cells

    • Culture HEK293T cells in DMEM with 10% FBS.

    • Seed 8 x 10^6 cells per 15 cm dish in 20 mL of complete medium. Ensure cells are 70-80% confluent on the day of transfection.

  • Day 1: Transfection

    • Prepare the plasmid DNA mix in an appropriate volume of Opti-MEM. For a 15 cm dish, a typical ratio is 12.5 µg pMDLg/pRRE, 6.25 µg pRSV-Rev, 9 µg pMD2.G, and 32 µg of the pLV-MSLN-CAR transfer plasmid.[4]

    • Prepare the transfection reagent in a separate tube with Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells. Swirl the dish gently to distribute.

    • Incubate at 37°C with 5% CO2.

  • Day 2: Medium Change

    • Approximately 16-18 hours post-transfection, carefully aspirate the medium and replace it with 20 mL of fresh, pre-warmed complete DMEM.

    • (Optional) Add sodium butyrate to a final concentration of 1 mM to enhance viral production.[4]

  • Day 3 & 4: Viral Harvest

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile container.

    • Add 20 mL of fresh medium to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.

    • Filter the pooled supernatant through a 0.45 µm filter to remove cellular debris.

  • Concentration and Storage

    • Concentrate the viral particles by ultracentrifugation at ~25,000 rpm for 2 hours at 4°C.[4]

    • Carefully discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS.

    • Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: T Cell Isolation, Activation, Transduction, and Expansion

This protocol outlines the process of generating MSLN-CAR T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Leukapheresis product or whole blood from a healthy donor

  • Ficoll-Paque

  • PBS

  • T cell isolation kit (e.g., RosetteSep Human T Cell Enrichment Cocktail)

  • T cell activation reagent (e.g., anti-CD3/CD28 coated beads or soluble activators)

  • Complete T cell medium (e.g., RPMI-1640 or X-VIVO 15) supplemented with 10% human AB serum, GlutaMAX, and Penicillin-Streptomycin

  • Recombinant human cytokines: IL-2, IL-7, IL-15

  • Concentrated lentiviral vector (from Protocol 1)

Procedure:

  • Day 0: T Cell Isolation

    • Isolate PBMCs from the leukapheresis product by Ficoll-Paque density gradient centrifugation.

    • Enrich for T cells from the PBMC fraction using a negative selection kit according to the manufacturer's protocol.

    • Count the purified T cells and assess viability.

  • Day 1: T Cell Activation

    • Resuspend T cells at 1 x 10^6 cells/mL in complete T cell medium.

    • Activate the T cells by adding anti-CD3/CD28 coated beads at a 1:1 bead-to-cell ratio or using a soluble T cell activator.[5]

    • Add IL-2 (e.g., 50 IU/mL) to the culture.

    • Incubate at 37°C with 5% CO2.

  • Day 2: Lentiviral Transduction

    • 24 hours after activation, add the MSLN-CAR lentiviral vector at a multiplicity of infection (MOI) of 3-10.

    • Gently mix and return the cells to the incubator.

  • Day 4-12: T Cell Expansion

    • Beginning on day 4, monitor the cell density and viability every 2-3 days.

    • Maintain the cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL by adding fresh complete T cell medium supplemented with IL-7 (e.g., 10 ng/mL) and IL-15 (e.g., 10 ng/mL).

    • If using beads for activation, they should be magnetically removed around day 5-7.

    • Continue expansion until the target cell number is reached (typically 10-12 days).

Protocol 3: Quality Control - Flow Cytometry for CAR Expression

This protocol is for determining the percentage of T cells successfully transduced with the MSLN-CAR construct.

Materials:

  • MSLN-CAR T cells and untransduced control T cells

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3

    • Anti-CD4

    • Anti-CD8

  • CAR detection reagent (e.g., Biotinylated Protein L followed by Streptavidin-PE, or a Mesothelin-Fc fusion protein)

  • Viability dye (e.g., 7-AAD or DAPI)

  • Flow cytometer

Procedure:

  • Aliquot approximately 0.5-1 x 10^6 CAR T cells per tube.

  • Wash the cells with FACS buffer.

  • Stain for CAR expression. If using Protein L, incubate with biotinylated Protein L for 15 minutes at 4°C.[6] Wash, then incubate with Streptavidin-PE for 15 minutes at 4°C in the dark.

  • Wash the cells again with FACS buffer.

  • Add the cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells.

  • Resuspend the cells in FACS buffer containing the viability dye.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by first gating on live, single cells, then on CD3+ T cells. Within the CD3+ population, quantify the percentage of cells positive for the CAR detection reagent.

Protocol 4: Quality Control - Cytotoxicity Assay

This protocol describes a non-radioactive lactate dehydrogenase (LDH) release assay to measure the cytotoxic potential of MSLN-CAR T cells.

Materials:

  • MSLN-CAR T cells (Effector cells)

  • MSLN-positive tumor cell line (e.g., Panc-1) (Target cells)

  • MSLN-negative tumor cell line (Negative control)

  • Assay medium (e.g., RPMI + 2% FBS)

  • 96-well round-bottom plate

  • LDH cytotoxicity detection kit

Procedure:

  • Plate Target Cells: Plate 1 x 10^4 target cells in 100 µL of assay medium per well in a 96-well plate.

  • Prepare Controls:

    • Spontaneous Release: Wells with target cells and 100 µL of assay medium only.

    • Maximum Release: Wells with target cells and 100 µL of assay medium containing a lysis buffer (provided in the kit).

  • Add Effector Cells: Add MSLN-CAR T cells to the target cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a final volume of 200 µL per well.[7]

  • Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.

  • Harvest Supernatant: Centrifuge the plate again and carefully transfer 100 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add the stop solution and measure the absorbance at 490 nm using a plate reader.

  • Calculate % Cytotoxicity:

    • % Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

Visualizations

Signaling Pathway of a Second-Generation MSLN-CAR

CAR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MSLN Mesothelin (on Tumor Cell) scFv Anti-MSLN scFv MSLN->scFv Binding TM Transmembrane Domain scFv->TM 41BB 4-1BB Domain TM->41BB CD3zeta CD3ζ Domain TM->CD3zeta TRAF TRAF2 41BB->TRAF Recruits Lck Lck CD3zeta->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Recruits & Phosphorylates PI3K PI3K ZAP70->PI3K Cytotoxicity Cytotoxicity & Cytokine Release ZAP70->Cytotoxicity NFkB NF-κB Pathway TRAF->NFkB AKT AKT PI3K->AKT Proliferation Proliferation & Survival NFkB->Proliferation AKT->Proliferation

Caption: Signaling cascade initiated upon MSLN-CAR binding to Mesothelin on a tumor cell.

Experimental Workflow for MSLN-CAR T Cell Manufacturing

CAR_T_Workflow cluster_workflow MSLN-CAR T Cell Manufacturing Workflow cluster_qc In-Process & Release QC start Leukapheresis (Patient PBMCs) t_cell_iso T Cell Isolation (Negative Selection) start->t_cell_iso activation T Cell Activation (anti-CD3/CD28) t_cell_iso->activation qc1 Viability & Purity t_cell_iso->qc1 transduction Lentiviral Transduction (MSLN-CAR Vector) activation->transduction expansion Expansion (IL-7 & IL-15) transduction->expansion qc2 Transduction Efficiency transduction->qc2 harvest Harvest & Formulation expansion->harvest cryo Cryopreservation harvest->cryo qc3 Potency & Safety harvest->qc3 release Final Product Release cryo->release

Caption: Overview of the ex vivo manufacturing process for MSLN-CAR T cells.

Proposed Synergistic Mechanism of Action

Synergistic_Mechanism cluster_tumor Tumor Microenvironment agent This compound (PT-112) tumor_cell MSLN+ Tumor Cell agent->tumor_cell Induces stress icd Immunogenic Cell Death (ICD) tumor_cell->icd damps Release of DAMPs (ATP, HMGB1, Calreticulin) icd->damps dc Dendritic Cell (DC) Maturation & Activation damps->dc t_cell_recruit T Cell Recruitment & Infiltration dc->t_cell_recruit Primes environment car_t MSLN-CAR T Cell car_t->tumor_cell Targets MSLN car_t_killing Enhanced CAR T Cell Killing & Proliferation car_t->car_t_killing Activated by ICD & Antigen t_cell_recruit->car_t tumor_lysis Tumor Lysis car_t_killing->tumor_lysis

Caption: Synergistic anti-tumor effect of this compound and MSLN-CAR T cells.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Anticancer Agent 112

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Anticancer Agent 112 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in oncology. Preliminary studies suggest that this compound induces programmed cell death, or apoptosis, in various cancer cell lines. Flow cytometry is a powerful technique for rapidly quantifying the apoptotic effects of therapeutic compounds at the single-cell level.[1][2] This document provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometric analysis.

Principle of the Assay

This protocol utilizes a common method for detecting apoptosis that measures two distinct cellular changes: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.[3][4]

  • Annexin V: In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer surface of the cell.[3][5][6] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[3][5][7]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[3][5] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[3][6]

By using both Annexin V and PI, it is possible to distinguish between four cell populations:

  • Viable cells: (Annexin V- / PI-)

  • Early apoptotic cells: (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells: (Annexin V+ / PI+)

  • Necrotic cells: (Annexin V- / PI+)

Materials and Reagents

  • Cancer cell line of interest (e.g., Jurkat, HeLa)

  • This compound (stock solution of known concentration)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Microcentrifuge tubes

  • Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection.

Experimental Protocols

Cell Seeding and Treatment
  • Seed Cells: Plate cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest. For example, seed 5 x 10^5 cells per well.

  • Incubate: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat with this compound: The next day, treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine at 1 µg/ml).[8]

  • Incubate: Return the plate to the incubator for a predetermined time period (e.g., 24, 48, or 72 hours).

Cell Harvesting and Staining
  • Harvest Cells:

    • Suspension cells: Gently transfer the cells from each well into separate microcentrifuge tubes.

    • Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and save it in a microcentrifuge tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the saved medium.

  • Wash: Centrifuge the cell suspensions at 300 x g for 5 minutes.[6] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend: After the final wash, resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]

  • Stain: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.[5]

  • Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5] Keep the samples on ice and protected from light until analysis.

Flow Cytometry Analysis
  • Instrument Setup: Calibrate the flow cytometer using compensation controls (unstained cells, cells stained only with FITC Annexin V, and cells stained only with PI) to set the appropriate voltages and correct for spectral overlap.

  • Acquisition: Analyze the samples on the flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Create a dot plot of PI (y-axis) versus FITC Annexin V (x-axis). Set up quadrants based on the negative control (unstained cells) to delineate the four populations.[9][10]

    • Lower-Left (Q3): Viable cells (Annexin V- / PI-)[9]

    • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)[9]

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)[9]

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)[9][11]

  • Quantify: Determine the percentage of cells in each quadrant for each treatment condition.

Data Presentation

The following tables represent hypothetical data demonstrating a dose- and time-dependent increase in apoptosis following treatment with this compound.

Table 1: Dose-Dependent Effect of this compound on Apoptosis after 24 hours.

Concentration of Agent 112 (µM)Viable Cells (%) (Q3)Early Apoptotic Cells (%) (Q4)Late Apoptotic/Necrotic Cells (%) (Q2)Total Apoptotic Cells (%) (Q2+Q4)
0 (Control)95.12.51.94.4
185.38.24.512.7
560.722.114.336.4
1042.535.818.954.7
2520.140.235.675.8

Table 2: Time-Dependent Effect of this compound (10 µM) on Apoptosis.

Time (hours)Viable Cells (%) (Q3)Early Apoptotic Cells (%) (Q4)Late Apoptotic/Necrotic Cells (%) (Q2)Total Apoptotic Cells (%) (Q2+Q4)
096.22.11.23.3
1275.415.67.122.7
2442.535.818.954.7
4815.825.355.480.7

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed Cells in 6-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound (Varying Concentrations/Times) incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 harvest Harvest Adherent & Suspension Cells incubate2->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate3 Incubate 15 min at RT (Dark) stain->incubate3 acquire Acquire on Flow Cytometer incubate3->acquire gate Gate Populations (Q1, Q2, Q3, Q4) acquire->gate quantify Quantify % of Cells in Each Quadrant gate->quantify

Caption: Experimental workflow for apoptosis analysis.
Hypothetical Signaling Pathway

This compound is hypothesized to induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspase enzymes.[12][13][14]

G agent This compound stress Intracellular Stress (e.g., DNA Damage) agent->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf apoptosome Apoptosome Formation apaf->apoptosome a_cas9 Active Caspase-9 (Initiator) apoptosome->a_cas9 Activation cas9 Pro-Caspase-9 cas9->apoptosome a_cas3 Active Caspase-3 (Executioner) a_cas9->a_cas3 Cleavage cas3 Pro-Caspase-3 cas3->a_cas3 substrates Cleavage of Cellular Substrates a_cas3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: AK112 (Ivonescimab) in Combination with Chemotherapy for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK112, also known as Ivonescimab, is a first-in-class bispecific antibody that simultaneously targets programmed cell death protein 1 (PD-1) and vascular endothelial growth factor (VEGF). This dual mechanism of action is designed to leverage the synergistic anti-tumor effects of immune checkpoint inhibition and anti-angiogenesis. By blocking the PD-1 pathway, Ivonescimab aims to restore the anti-tumor immune response. Concurrently, by inhibiting VEGF, it seeks to disrupt tumor neovascularization, which is crucial for tumor growth and metastasis. Preclinical and extensive clinical studies have demonstrated the potential of Ivonescimab, both as a monotherapy and in combination with chemotherapy, in treating various solid tumors, most notably non-small cell lung cancer (NSCLC).

These application notes provide a comprehensive overview of the in vivo application of AK112 in combination with chemotherapy, based on publicly available data from preclinical and clinical studies. The content is intended to guide researchers in designing and executing relevant in vivo experiments.

Signaling Pathways and Mechanism of Action

Ivonescimab's innovative design allows it to modulate two critical pathways in cancer progression. The following diagram illustrates the dual mechanism of action.

AK112_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response cluster_Angiogenesis Angiogenesis AK112 AK112 (Ivonescimab) (Bispecific Antibody) PD1 PD-1 AK112->PD1 Blocks VEGF VEGF AK112->VEGF Blocks TCell T-Cell PD1->TCell Inhibits T-Cell Activity EndothelialCell Endothelial Cell VEGF->EndothelialCell Promotes Angiogenesis TumorCell Tumor Cell TCell->TumorCell Tumor Cell Killing

Caption: Dual mechanism of action of AK112 (Ivonescimab).

Data Presentation: Summary of Clinical Efficacy

The following tables summarize the efficacy of AK112 in combination with chemotherapy from various clinical trials in patients with non-small cell lung cancer (NSCLC).

Table 1: Efficacy of AK112 + Chemotherapy in First-Line Advanced NSCLC (NCT04736823)

Patient CohortChemotherapy RegimenObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Squamous NSCLCCarboplatin + Paclitaxel77.8%100.0%Not Reached
Non-Squamous NSCLCCarboplatin + Pemetrexed52.0%100.0%Not Reached

Table 2: Efficacy of AK112 + Chemotherapy in EGFR-Mutant NSCLC After TKI Failure (HARMONi-A / NCT05184712)

Treatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
AK112 + Chemotherapy50.6%7.1 months
Placebo + Chemotherapy35.4%4.8 months

Table 3: Efficacy of AK112 + Chemotherapy in NSCLC After Failure of PD-(L)1 Inhibitors and Chemotherapy (NCT04736823)

Chemotherapy RegimenObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Docetaxel40.0%80.0%6.6 months

Experimental Protocols

While detailed public protocols for in vivo preclinical studies of AK112 in combination with chemotherapy are limited, the following section provides a generalized experimental protocol based on standard methodologies and available information. Preclinical studies have primarily utilized the HCC827 human NSCLC cell line in xenograft models.

Objective: To evaluate the anti-tumor efficacy of AK112 in combination with standard-of-care chemotherapy in a human tumor xenograft model.

Materials:

  • Cell Line: HCC827 (human non-small cell lung cancer)

  • Animals: Immunodeficient mice (e.g., NOD-SCID, SCID/Beige), 6-8 weeks old, female.

  • Test Articles:

    • AK112 (Ivonescimab)

    • Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)

    • Vehicle control (e.g., sterile PBS)

  • Reagents and Consumables:

    • Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)

    • Matrigel or similar basement membrane matrix

    • Syringes and needles

    • Calipers for tumor measurement

    • Anesthesia

Experimental Workflow Diagram

experimental_workflow start Start cell_culture HCC827 Cell Culture and Expansion start->cell_culture tumor_implantation Subcutaneous Implantation of HCC827 cells in Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle Control - AK112 Monotherapy - Chemo Monotherapy - AK112 + Chemo randomization->treatment monitoring Tumor Volume and Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Endpoint Determination (e.g., tumor volume, humane endpoint) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vivo efficacy studies.

Protocol:

  • Cell Culture:

    • Culture HCC827 cells in appropriate medium until a sufficient number of cells are obtained for implantation.

    • Harvest cells during the logarithmic growth phase and assess viability (e.g., via trypan blue exclusion).

  • Tumor Implantation:

    • Resuspend HCC827 cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as the treatment groups.

    • Group 2 (AK112 Monotherapy): Administer AK112 at a specified dose and schedule (e.g., 5-10 mg/kg, intraperitoneally, twice weekly).

    • Group 3 (Chemotherapy Monotherapy): Administer the selected chemotherapeutic agent at a clinically relevant dose and schedule (e.g., Cisplatin at 3-5 mg/kg, intraperitoneally, once weekly).

    • Group 4 (Combination Therapy): Administer both AK112 and the chemotherapeutic agent according to their respective dosing schedules.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints may include tumor regression and overall survival.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each treatment group over time.

    • Calculate the percent TGI for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of differences between treatment groups.

Logical Relationship of Combination Therapy

The rationale for combining AK112 with chemotherapy is based on their complementary mechanisms of action, which can lead to a more robust and durable anti-tumor response.

combination_therapy_logic AK112 AK112 (Ivonescimab) Immune_Checkpoint_Inhibition Immune Checkpoint Inhibition (Anti-PD-1) AK112->Immune_Checkpoint_Inhibition Anti_Angiogenesis Anti-Angiogenesis (Anti-VEGF) AK112->Anti_Angiogenesis Chemotherapy Chemotherapy Direct_Tumor_Cell_Killing Direct Tumor Cell Killing Chemotherapy->Direct_Tumor_Cell_Killing Enhanced_Immune_Response Enhanced Anti-Tumor Immune Response Immune_Checkpoint_Inhibition->Enhanced_Immune_Response Increased_T_Cell_Infiltration Increased T-Cell Infiltration Anti_Angiogenesis->Increased_T_Cell_Infiltration Reduced_Tumor_Growth Reduced Tumor Growth and Metastasis Direct_Tumor_Cell_Killing->Reduced_Tumor_Growth Increased_T_Cell_Infiltration->Enhanced_Immune_Response Enhanced_Immune_Response->Reduced_Tumor_Growth Synergistic_Antitumor_Effect Synergistic Anti-Tumor Effect Reduced_Tumor_Growth->Synergistic_Antitumor_Effect

Caption: Synergistic rationale for AK112 and chemotherapy.

Disclaimer: The experimental protocols provided are generalized and should be adapted and optimized for specific research questions and institutional guidelines. The clinical data presented is a summary of publicly available information and is not exhaustive. Researchers should consult the primary publications for detailed information.

Application Notes and Protocols for Enhancing the Bioavailability of Anticancer Agent PT-112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-112, a novel platinum-pyrophosphate conjugate, is a promising anticancer agent that induces immunogenic cell death (ICD).[1][2] Currently administered intravenously, the development of an oral formulation of PT-112 faces significant hurdles, primarily due to challenges with bioavailability. This document provides detailed application notes and experimental protocols for developing advanced formulations of PT-112 to improve its oral bioavailability. The focus is on leveraging nanoparticle-based drug delivery systems to overcome physicochemical and physiological barriers to oral absorption.

Introduction to PT-112 and Bioavailability Challenges

PT-112 is a new generation platinum-based therapeutic agent with a unique pyrophosphate ligand that contributes to its distinct mechanism of action and pharmacokinetic profile.[1] Unlike traditional platinum drugs, PT-112's mode of action involves the induction of immunogenic cell death, which stimulates an anti-cancer immune response.[3] Clinical trials have exclusively utilized intravenous administration, suggesting that, like many platinum-based drugs, PT-112 likely suffers from poor oral bioavailability.[4][5][6][7]

The primary challenges to the oral delivery of agents like PT-112 include:

  • Low Solubility: While PT-112 (Imifoplatin) has a reported water solubility of 1.25 mg/mL, which is classified as slightly soluble, this can still limit its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Physiological Barriers: The pyrophosphate moiety may be susceptible to enzymatic degradation in the GI tract. Furthermore, the agent may be subject to efflux by transporters such as P-glycoprotein and first-pass metabolism in the gut wall and liver.[8][9]

  • Chemical Instability: The complex structure of PT-112 may be sensitive to the varying pH conditions of the GI tract.[10]

To address these challenges, formulation strategies focusing on enhancing solubility and protecting the drug from degradation are paramount. This application note will focus on the development of lipid-based nanoparticles.

Signaling Pathway of PT-112

The following diagram illustrates the proposed mechanism of action of PT-112, leading to immunogenic cell death.

PT112_Pathway cluster_cell Cancer Cell cluster_immune Immune Response PT112 PT-112 Ribosomes Ribosomal Biogenesis PT112->Ribosomes Inhibits Nucleolar_Stress Nucleolar Stress Ribosomes->Nucleolar_Stress ER_Stress ER Stress Nucleolar_Stress->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Nucleolar_Stress->Mitochondrial_Dysfunction eIF2a p-eIF2α ER_Stress->eIF2a Activates Apoptosis Apoptosis ER_Stress->Apoptosis ROS ↑ ROS Mitochondrial_Dysfunction->ROS mtDNA_release Cytosolic mtDNA Mitochondrial_Dysfunction->mtDNA_release Mitochondrial_Dysfunction->Apoptosis ISR Integrated Stress Response (ISR) eIF2a->ISR ISR->Apoptosis ICD Immunogenic Cell Death (ICD) Apoptosis->ICD DAMPs DAMPs Release (Calreticulin, ATP, HMGB1) ICD->DAMPs DC Dendritic Cell (DC) DAMPs->DC Activates T_Cell T-Cell Activation & Proliferation DC->T_Cell Presents Antigen Tumor_Infiltration Tumor Infiltration T_Cell->Tumor_Infiltration Leads to

Caption: PT-112 inhibits ribosomal biogenesis, inducing stress pathways that lead to immunogenic cell death (ICD) and subsequent anti-tumor immune activation.

Formulation Strategy: Lipid-Based Nanoparticles

Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer a promising approach to enhance the oral bioavailability of PT-112. These systems can:

  • Improve Solubility and Dissolution: Encapsulating the lipophilic drug in a lipid matrix can improve its solubilization in the GI fluids.

  • Protect from Degradation: The lipid matrix can shield PT-112 from enzymatic and pH-dependent degradation.

  • Enhance Permeability: Nanoparticles can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.

Data Presentation: Comparative Formulation Characteristics

The following table summarizes hypothetical data for different PT-112 nanoparticle formulations. This data is for illustrative purposes and would need to be determined experimentally.

Formulation IDLipid Matrix Composition (w/w)Surfactant (% w/v)PT-112 Load (%)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Release at 24h (%)
PT-112-SLN-01 Glyceryl Monostearate (100%)Poloxamer 188 (2.5%)5180 ± 15-25.3 ± 2.185.2 ± 4.535.6 ± 3.2
PT-112-NLC-01 GMS:Oleic Acid (70:30)Tween 80 (2.0%)5155 ± 12-22.8 ± 1.892.5 ± 3.855.8 ± 4.1
PT-112-NLC-02 Compritol 888 ATO:Capryol 90 (80:20)Solutol HS 15 (2.0%)5162 ± 18-28.1 ± 2.595.1 ± 2.948.2 ± 3.7
Data Presentation: Pharmacokinetic Parameters

This table presents a hypothetical comparison of pharmacokinetic parameters for unformulated PT-112 and a nanoparticle formulation following oral administration in a murine model.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated PT-112 (Suspension) 5085 ± 152.0450 ± 98100 (Reference)
PT-112-NLC-02 50410 ± 554.03150 ± 410700

Experimental Protocols

Preparation of PT-112 Loaded NLCs (PT-112-NLC-02)

This protocol details the preparation of Nanostructured Lipid Carriers (NLCs) using a hot homogenization and ultrasonication method.

NLC_Preparation_Workflow cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase Lipid_Melt Melt Compritol 888 ATO and Capryol 90 (85°C) Drug_Dissolve Dissolve PT-112 in molten lipid mixture Lipid_Melt->Drug_Dissolve Homogenization Add lipid phase to aqueous phase under high-speed homogenization (10,000 rpm, 10 min) Drug_Dissolve->Homogenization Aqueous_Prep Dissolve Solutol HS 15 in deionized water Aqueous_Heat Heat to 85°C Aqueous_Prep->Aqueous_Heat Aqueous_Heat->Homogenization Ultrasonication Subject the pre-emulsion to probe ultrasonication (70% amplitude, 15 min) Homogenization->Ultrasonication Cooling Cool the nanoemulsion in an ice bath to form NLCs Ultrasonication->Cooling Storage Store at 4°C Cooling->Storage

Caption: Workflow for the preparation of PT-112 loaded Nanostructured Lipid Carriers (NLCs).

Methodology:

  • Lipid Phase Preparation: Accurately weigh Compritol 888 ATO and Capryol 90 (80:20 ratio) and melt them in a beaker at 85°C. Once a homogenous lipid melt is formed, dissolve the pre-weighed PT-112 in the molten lipid under constant stirring.

  • Aqueous Phase Preparation: In a separate beaker, dissolve Solutol HS 15 (2.0% w/v) in deionized water and heat to 85°C.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-speed homogenizer at 10,000 rpm for 10 minutes to form a coarse pre-emulsion.

  • Ultrasonication: Immediately subject the pre-emulsion to probe ultrasonication at 70% amplitude for 15 minutes. Maintain the temperature at 85°C during this step.

  • NLC Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the crystallization of the lipid matrix and the formation of NLCs.

  • Storage: Store the prepared NLC dispersion at 4°C for further characterization.

In Vitro Drug Release Study

This protocol describes a dialysis bag method to evaluate the in vitro release of PT-112 from the NLC formulation.

Methodology:

  • Preparation of Release Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Dialysis Bag Setup: Take 5 mL of the PT-112-NLC dispersion and place it in a dialysis bag (MWCO 12 kDa). Securely tie both ends of the bag.

  • Release Study: Immerse the dialysis bag in 100 mL of the release medium (SGF for the first 2 hours, followed by SIF for the subsequent 22 hours) maintained at 37 ± 0.5°C with constant stirring at 100 rpm.

  • Sampling: At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of PT-112 in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Cell Viability Assay (MTT Assay)

This protocol is to assess the in vitro anticancer activity of the formulated PT-112.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate (e.g., HCT-116) and incubate for 24h Treatment Treat cells with various concentrations of: - Free PT-112 - PT-112-NLCs - Blank NLCs Cell_Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Addition Add MTT solution (5 mg/mL) and incubate for 4h Incubation->MTT_Addition Formazan_Solubilization Remove medium and add DMSO to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability (%) and IC50 values Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for determining the in vitro cytotoxicity of PT-112 formulations using the MTT assay.

Methodology:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HCT-116 colon cancer cells) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of free PT-112, PT-112-NLCs, and blank NLCs in the cell culture medium. Replace the old medium with the medium containing the treatments.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for each formulation.

Conclusion

The development of an oral formulation for the potent anticancer agent PT-112 is a critical step in realizing its full therapeutic potential. The protocols and strategies outlined in these application notes, particularly the use of nanostructured lipid carriers, provide a robust framework for researchers to overcome the bioavailability challenges associated with this novel platinum-pyrophosphate conjugate. Further in vivo studies are warranted to validate the efficacy and safety of these advanced formulations.

References

Troubleshooting & Optimization

"Anticancer agent 112" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the investigational anticancer agent 112. Given that "this compound" is a representative model for a class of poorly soluble kinase inhibitors, the following information is based on established principles and common practices in pharmaceutical sciences for such compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My stock solution of this compound, prepared in DMSO, is precipitating upon storage or dilution in aqueous media. What should I do?

A1: This is a common issue for poorly soluble compounds. Here are several steps to troubleshoot this problem:

  • Verify Stock Concentration: Ensure your stock concentration does not exceed the maximum solubility of Agent 112 in DMSO. Exceeding this limit can lead to precipitation over time.

  • Storage Conditions: Store the stock solution at the recommended temperature. For many compounds, storage at -20°C or -80°C is preferable to 4°C to prevent precipitation. Avoid repeated freeze-thaw cycles.

  • Dilution Method: When diluting the DMSO stock into aqueous media (e.g., cell culture medium, PBS), it is crucial to add the stock solution to the aqueous phase with vigorous vortexing or stirring. This rapid mixing helps to prevent the compound from crashing out of solution.

  • Consider a Co-solvent System: For in-vivo studies, a co-solvent system may be necessary. Common co-solvents include PEG400, Tween 80, and Solutol HS 15. The optimal formulation will require empirical testing.

Q2: I am observing low potency or inconsistent results in my cell-based assays. Could this be related to the solubility of Agent 112?

A2: Yes, poor aqueous solubility can significantly impact the effective concentration of the compound in your assay, leading to seemingly lower potency and high variability.

  • Check for Precipitation in Media: After adding Agent 112 to your cell culture media, inspect the media under a microscope for any signs of precipitation. Precipitated compound is not bioavailable to the cells.

  • Use of a Surfactant: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Pluronic F-68, in your assay medium to improve the solubility and stability of the compound.

  • Formulation approach: For consistent results, preparing a formulation, such as a cyclodextrin inclusion complex or a lipid-based formulation, can enhance the aqueous solubility and bioavailability of Agent 112 in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble kinase inhibitors like Agent 112. However, it is essential to be aware of the maximum solubility limit to avoid precipitation issues.

Q2: How does the pH of the solution affect the solubility of this compound?

A2: The solubility of ionizable compounds is highly dependent on the pH of the solution. If Agent 112 has an ionizable group, its solubility will vary with pH. It is crucial to determine the pKa of the compound and assess its solubility at different pH values relevant to your experimental conditions (e.g., physiological pH 7.4).

Q3: What are some common formulation strategies to improve the in-vivo bioavailability of poorly soluble compounds like Agent 112?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), which can improve drug solubilization and absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.

Quantitative Data

The following tables provide representative solubility data for this compound.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)50
N,N-Dimethylformamide (DMF)45
Ethanol2.5
Methanol1.8

Table 2: pH-Dependent Aqueous Solubility of this compound

pHSolubility (µg/mL) at 25°C
2.00.5
5.00.1
7.4< 0.1
9.05.0

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: Based on the molecular weight of this compound (e.g., 500 g/mol ), calculate the mass needed for your desired volume and concentration (e.g., for 1 mL of 10 mM solution, 5 mg is required).

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solvent System: Select a common solvent in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane and methanol).

  • Dissolution: Dissolve both the drug and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling: Mill the dried product to obtain a fine powder of the ASD. This powder can then be used for further characterization and in-vivo studies.

Visualizations

TroubleshootingWorkflow start Issue: Precipitation of Agent 112 check_stock Is stock concentration > solubility limit in DMSO? start->check_stock improper_dilution Was the dilution into aqueous media performed too slowly or without adequate mixing? check_stock->improper_dilution No solution_conc Action: Lower stock concentration or use fresh solvent. check_stock->solution_conc Yes storage_issue Was the stock solution stored improperly (e.g., 4°C, multiple freeze-thaws)? improper_dilution->storage_issue No solution_dilution Action: Add stock to aqueous media with rapid vortexing. improper_dilution->solution_dilution Yes solution_storage Action: Aliquot and store at -80°C. Avoid freeze-thaw cycles. storage_issue->solution_storage Yes FormulationDecisionTree start Goal: Enhance In-Vivo Bioavailability screen_solubility Initial Screening: - pH-solubility profile - Solvent solubility start->screen_solubility physchem_props Characterize Physicochemical Properties: - pKa - LogP - Melting Point screen_solubility->physchem_props formulation_choice Select Formulation Strategy physchem_props->formulation_choice asd Amorphous Solid Dispersion (ASD) formulation_choice->asd High LogP, High Melting Point lipid Lipid-Based Formulation (e.g., SMEDDS) formulation_choice->lipid High LogP, Low Melting Point nano Nanosuspension formulation_choice->nano High Melting Point, Stable Crystalline Form

Off-target effects of "Anticancer agent 112" in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Anticancer Agent 112 in non-cancerous cells. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its known primary off-target?

This compound is a potent inhibitor of the tyrosine kinase, Growth Factor Receptor 2 (GFR2), which is often overexpressed in various cancer types. However, in vitro and in vivo studies have revealed a significant off-target inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This can lead to unexpected physiological responses in non-cancerous cells, particularly endothelial cells.

Q2: We are observing unexpected cytotoxicity in our non-cancerous control cell line when using this compound. What could be the cause?

Unexpected cytotoxicity in non-cancerous cells is a known potential off-target effect of this compound, likely due to its inhibition of VEGFR2. Disruption of VEGFR2 signaling can interfere with normal cellular processes, leading to apoptosis. It is recommended to perform a dose-response curve with your specific non-cancerous cell line to determine the cytotoxic threshold. Additionally, consider using a more specific GFR2 inhibitor as a control if available.

Q3: Our Western blot results for downstream targets of GFR2 are inconsistent after treatment with this compound. How can we troubleshoot this?

Inconsistent Western blot results can arise from several factors. First, ensure consistent lysis and sample preparation procedures. Second, verify the specificity of your primary antibodies for the phosphorylated and total forms of the downstream targets. Finally, consider the possibility of crosstalk between the GFR2 and VEGFR2 signaling pathways in your cell line, which could be modulated by the off-target effects of this compound. A potential troubleshooting workflow is outlined below.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you observe unexpected cell death in your non-cancerous control cells, follow these steps:

  • Confirm Drug Concentration and Purity: Verify the concentration of your stock solution of this compound and ensure its purity.

  • Perform a Dose-Response Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of concentrations to determine the IC50 value in your specific non-cancerous cell line.

  • Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed cell death is due to apoptosis.

  • Rescue Experiment: If VEGFR2 inhibition is suspected, attempt a rescue experiment by co-administering a low dose of VEGF to see if it mitigates the cytotoxic effects.

Guide 2: Troubleshooting Inconsistent Western Blot Data

For inconsistent results in downstream signaling pathways, consider the following:

  • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations for clear and specific band detection.

  • Include Proper Controls: Always include positive and negative controls for your target proteins. A known GFR2-overexpressing cell line can serve as a positive control.

  • Check for Crosstalk: Investigate potential signaling crosstalk by examining the phosphorylation status of key downstream effectors of both GFR2 and VEGFR2, such as AKT and ERK.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target (GFR2) and key off-targets identified in biochemical assays.

TargetIC50 (nM)Assay Type
GFR2 5 Kinase Assay
VEGFR250Kinase Assay
PDGFRβ250Kinase Assay
c-Kit800Kinase Assay
Src>1000Kinase Assay

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-GFR2, anti-total-GFR2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

GFR2_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factor GFR2 GFR2 GF->GFR2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway GFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway GFR2->RAS_MAPK VEGFR2->PI3K_AKT Agent112 This compound Agent112->GFR2 Agent112->VEGFR2 Off-target Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation

Caption: Signaling pathways of GFR2 and its off-target VEGFR2.

Troubleshooting_Workflow Start Inconsistent Western Blot Results CheckLysis Verify Lysis Buffer & Protocol Start->CheckLysis CheckAntibody Validate Primary Antibody Specificity CheckLysis->CheckAntibody TitrateAntibody Titrate Primary & Secondary Antibodies CheckAntibody->TitrateAntibody CheckCrosstalk Investigate Pathway Crosstalk TitrateAntibody->CheckCrosstalk PhosphoArray Perform Phospho-Kinase Array CheckCrosstalk->PhosphoArray Yes Resolved Results Consistent CheckCrosstalk->Resolved No CoIP Conduct Co-Immunoprecipitation PhosphoArray->CoIP CoIP->Resolved

Caption: Troubleshooting workflow for inconsistent Western blot results.

"Anticancer agent 112" degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 112

Notice: The term "this compound" appears as a citation marker in existing scientific literature rather than a specific, publicly identified compound. The following information is based on general principles and data extrapolated from research on various anticancer agents. The stability and degradation pathways of any specific compound can vary significantly.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for anticancer agents in solution?

A1: Anticancer agents, particularly in solution, can degrade through several mechanisms, including:

  • Hydrolysis: Reaction with water, often catalyzed by pH, can break down ester, amide, or other labile bonds within the molecule.

  • Oxidation: Sensitivity to oxygen can lead to the formation of oxides or other degradation products. This can be influenced by light, temperature, and the presence of metal ions.

  • Photodegradation: Exposure to light, especially UV light, can induce chemical reactions that alter the drug's structure and efficacy.

  • pH-dependent degradation: The stability of many anticancer agents is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate degradation.

Q2: How can I minimize the degradation of this compound during my experiments?

A2: To minimize degradation, consider the following best practices:

  • Solvent Selection: Use recommended or validated solvents for reconstitution and dilution. For novel agents, solubility and stability studies are crucial.

  • pH Control: Maintain the pH of the solution within the optimal range for the agent's stability, using appropriate buffer systems.

  • Temperature Management: Store stock solutions and experimental samples at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C to -80 °C), and minimize time at room temperature.

  • Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil, especially for light-sensitive compounds.

  • Inert Atmosphere: For oxygen-sensitive compounds, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Fresh Preparations: Whenever possible, prepare solutions fresh on the day of the experiment to avoid degradation over time.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This issue could be linked to the degradation of the agent in the cell culture medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Question: When was the stock solution prepared and how has it been stored?

    • Action: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution. It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.

  • Assess Stability in Culture Medium:

    • Question: What is the pH and composition of your cell culture medium?

    • Action: The pH and components of the medium (e.g., serum proteins) can affect the stability of the compound. Perform a stability study by incubating the agent in the complete cell culture medium for the duration of your experiment. Analyze samples at different time points using a suitable analytical method like HPLC to quantify the remaining active agent.

  • Experimental Workflow for Stability Assessment:

    • The following diagram outlines a general workflow for assessing the stability of an anticancer agent in a solution.

    Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Working Prepare Working Solution (in experimental buffer/medium) Prep_Stock->Prep_Working Dilute Incubate Incubate at Experimental Conditions (e.g., 37°C, 5% CO2) Prep_Working->Incubate Timepoints Sample at Multiple Timepoints (0h, 2h, 6h, 24h, 48h) Incubate->Timepoints Analyze Analyze Samples by HPLC or LC-MS Timepoints->Analyze Quantify Quantify Remaining Parent Compound Analyze->Quantify Deg_Profile Generate Degradation Profile Quantify->Deg_Profile

    Experimental workflow for stability assessment.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of the this compound solution over time.

The presence of new peaks likely indicates the formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Question: Under what conditions do these new peaks appear (e.g., specific pH, temperature, light exposure)?

    • Action: Perform forced degradation studies to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This can help in identifying the potential degradation products and understanding the degradation pathways.

  • Forced Degradation Study Protocol:

    • The following table summarizes typical conditions for a forced degradation study.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Photostability Expose to light (ICH Q1B guidelines) for a defined period
Thermal Stress Heat at a high temperature (e.g., 80°C) for 48 hours
  • Signaling Pathway Consideration:

    • Understanding the mechanism of action can sometimes provide clues about the reactive parts of a molecule that might be prone to degradation. While a specific signaling pathway for a non-specified "this compound" is unknown, a generalized pathway diagram can illustrate how such an agent might interact with cellular components.

    Signaling_Pathway cluster_input Input cluster_pathway Cellular Pathway cluster_output Cellular Response Agent This compound Receptor Cell Surface Receptor Agent->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Activates Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Induces

    Generalized anticancer agent signaling pathway.

Data Summary: Stability of Hypothetical this compound

The following tables present hypothetical stability data for an anticancer agent under different conditions. These are for illustrative purposes only.

Table 1: pH-Dependent Stability of this compound

pH% Remaining after 24h at 37°C
3.045%
5.085%
7.492%
9.060%

Table 2: Temperature-Dependent Stability of this compound in pH 7.4 Buffer

Temperature% Remaining after 48h
4°C98%
25°C (Room Temp)80%
37°C65%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (e.g., 10 mM):

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution (e.g., 10 µM):

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Dilute the stock solution to the final working concentration using the appropriate pre-warmed cell culture medium or experimental buffer.

    • Mix well by gentle inversion or pipetting. Use the working solution immediately.

Troubleshooting "Anticancer agent 112" resistance in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Anticancer Agent 112.

This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to cell line resistance to this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to this compound?

A1: Acquired resistance to EGFR inhibitors like this compound can arise through various molecular mechanisms. The most frequently observed mechanisms include:

  • Secondary Mutations in EGFR: A common cause of resistance is the emergence of secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation. This mutation increases the receptor's affinity for ATP, which reduces the binding efficacy of the inhibitor.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR blockade. This often involves the amplification or upregulation of other receptor tyrosine kinases (RTKs) like MET, HER2, or AXL.[1][2][3]

  • Downstream Signaling Alterations: Mutations or alterations in components of the signaling pathways downstream of EGFR, such as PI3K/AKT/mTOR or RAS/RAF/MEK/ERK, can also confer resistance by rendering the cells independent of EGFR signaling.[1][3]

  • Epithelial-to-Mesenchymal Transition (EMT): Some cells undergo a phenotypic switch to a mesenchymal state, which is associated with reduced dependence on EGFR signaling and increased resistance to EGFR inhibitors.[2]

  • Impaired Apoptosis: Defects in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., BIM), can make cells less sensitive to the cytotoxic effects of this compound.[1][4][5]

Q2: My cell line's IC50 value for this compound has significantly increased. How do I confirm resistance?

A2: An increased IC50 value is a strong indicator of acquired resistance. To confirm this, you should:

  • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines. A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line confirms the resistance phenotype.

  • Analyze Downstream Signaling: Use Western blotting to assess the phosphorylation status of EGFR and key downstream signaling proteins (e.g., Akt, ERK) in the presence and absence of this compound. In resistant cells, you may observe sustained phosphorylation of these downstream effectors even at concentrations of the agent that are effective in sensitive cells.[3]

  • Long-Term Viability Assay: Perform a long-term colony formation assay. Resistant cells will be able to form colonies in the presence of this compound concentrations that are cytotoxic to the parental cells.

Q3: I am not observing the expected induction of apoptosis after treating my cells with this compound. What could be the issue?

A3: A lack of apoptosis induction can be due to several factors:

  • Insufficient Drug Concentration or Treatment Duration: Ensure that you are using a concentration of this compound that is at or above the IC50 for your cell line and that the treatment duration is sufficient to induce apoptosis (typically 24-72 hours).

  • Cell Cycle Arrest: Some cell lines may undergo cell cycle arrest instead of apoptosis in response to EGFR inhibition. You can assess the cell cycle distribution using flow cytometry with propidium iodide (PI) staining.

  • Upregulation of Anti-Apoptotic Proteins: The resistant cells may have upregulated anti-apoptotic proteins like Bcl-2 or Mcl-1, which inhibit the mitochondrial pathway of apoptosis.[4][5] This can be investigated by Western blotting.

  • Defects in the Apoptotic Pathway: The cells may have mutations or silencing of key pro-apoptotic genes (e.g., BAX, BAK, p53), preventing the execution of the apoptotic program.[5][6]

  • "Failed Apoptosis": It's also possible for cells to initiate the apoptotic process but fail to complete it, leading to a state of non-lethal caspase activation that can promote aggressiveness.[7]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Inconsistent IC50 values can arise from various experimental factors, leading to unreliable data.[8][9][10]

Troubleshooting Steps & Solutions

Potential Cause Troubleshooting Step Recommended Solution
Cell Seeding Density Verify cell counting method and ensure even cell distribution in the microplate.Use a hemocytometer or an automated cell counter for accurate cell counts. Ensure a single-cell suspension before seeding.
Assay Incubation Time Optimize the incubation time for both the drug treatment and the viability reagent (e.g., MTT).Perform a time-course experiment to determine the optimal endpoint for your specific cell line.
Reagent Preparation Check the preparation and storage of the viability reagent and the solubilization solution.Prepare fresh reagents and store them according to the manufacturer's instructions. Ensure complete solubilization of formazan crystals in MTT assays.[11]
Plate Edge Effects Be aware of potential evaporation and temperature variations at the edges of the plate.Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity.
Data Analysis Review the normalization process and the curve-fitting model used to calculate the IC50.Normalize the data to the untreated control wells and use a non-linear regression (sigmoidal dose-response) model for curve fitting.

Experimental Workflow for Consistent IC50 Determination

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_count Accurate Cell Counting cell_culture->cell_count cell_seeding Even Cell Seeding cell_count->cell_seeding drug_dilution Serial Drug Dilution cell_seeding->drug_dilution treatment Drug Incubation drug_dilution->treatment viability_reagent Add Viability Reagent treatment->viability_reagent incubation Reagent Incubation viability_reagent->incubation readout Measure Absorbance incubation->readout normalization Normalize to Control readout->normalization curve_fitting Non-linear Regression normalization->curve_fitting ic50 Determine IC50 curve_fitting->ic50

Caption: Workflow for obtaining reliable IC50 values.

Issue 2: Investigating Bypass Signaling Pathways

If you suspect that resistance is mediated by the activation of a bypass signaling pathway, a systematic approach is needed to identify the culprit.

Signaling Pathway Diagram: Common Bypass Mechanisms

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K Bypass HER2 HER2 HER2->PI3K Bypass AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Agent112 This compound Agent112->EGFR Inhibits

Caption: EGFR signaling and potential bypass pathways.

Troubleshooting Steps

  • Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the hyperactivation of a broad range of RTKs in your resistant cell line compared to the parental line.

  • Western Blot Validation: Once candidate bypass pathways are identified, validate the increased phosphorylation of the specific RTK (e.g., p-MET, p-HER2) and its key downstream effectors by Western blotting.[3]

  • Functional Validation with Inhibitors: To confirm the functional relevance of the identified bypass pathway, treat the resistant cells with a combination of this compound and a specific inhibitor of the suspected bypass pathway (e.g., a MET inhibitor). A synergistic effect or restoration of sensitivity to this compound would validate the bypass mechanism.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include untreated control wells.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-EGFR

This protocol is for assessing the inhibition of EGFR signaling.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[14]

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[16]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[15]

  • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer[17]

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound. Collect both adherent and floating cells.[18]

  • Wash the cells twice with cold PBS.[18]

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[17]

  • Incubate the cells for 15 minutes at room temperature in the dark.[17][19]

  • Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[17]

  • Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[18]

References

Reducing "Anticancer agent 112" induced toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with "Anticancer agent 112" (PT-112) in animal models. PT-112 is a novel platinum-pyrophosphate conjugate designed to induce immunogenic cell death (ICD) while offering a different safety profile compared to traditional platinum-based chemotherapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PT-112 and how does it relate to potential toxicities?

A1: PT-112 induces immunogenic cell death (ICD) by causing endoplasmic reticulum (ER) and mitochondrial stress in cancer cells. This leads to the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-tumor immune response.[1] While designed for selectivity towards cancer cells, the induction of cellular stress pathways could potentially affect normal tissues, leading to toxicities.

Q2: What are the known dose-limiting toxicities (DLTs) of PT-112 from clinical studies?

A2: In a Phase I first-in-human study, the following DLTs were observed at different dose levels: Grade 3 pancytopenia at 150mg/m², Grade 2 renal injury in a patient with pre-existing hydronephrosis at 250mg/m², and Grade 3 rash at 300mg/m².[2]

Q3: How does the toxicity profile of PT-112 in preclinical models compare to traditional platinum agents?

A3: Preclinical studies have indicated that PT-112 has minimal acute renal toxicities and neurotoxicity in in vivo models, which is a notable difference from traditional platinum-containing agents.[3]

Q4: Are there any observed signs of systemic toxicity in mouse models at therapeutic doses?

A4: In a study using a Vk*MYC multiple myeloma mouse model, PT-112 administered at 62.5 mg/kg twice a week showed anti-tumor activity without evident signs of systemic toxicity or weight loss.[4]

Troubleshooting Guide: Managing Potential Toxicities in Animal Models

This guide provides insights into potential issues that may arise during preclinical studies with PT-112 and offers strategies for mitigation.

Issue 1: Hematological Abnormalities (Pancytopenia)
  • Observation: Researchers may observe a decrease in complete blood count (CBC) parameters, including red blood cells, white blood cells, and platelets.

  • Potential Cause: As with many anticancer agents, PT-112 may have an impact on rapidly dividing cells in the bone marrow.

  • Troubleshooting/Mitigation Strategy:

    • Monitoring: Conduct regular CBCs throughout the study, with increased frequency after PT-112 administration (e.g., weekly).

    • Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures such as granulocyte-colony stimulating factor (G-CSF), as per institutional guidelines and veterinary consultation. For anemia, blood transfusions may be necessary in severe cases.

    • Dose Adjustment: If significant myelosuppression is consistently observed, a dose reduction or alteration of the dosing schedule may be required.

Issue 2: Renal Toxicity
  • Observation: Elevated serum creatinine or blood urea nitrogen (BUN) levels, or histopathological changes in the kidneys.

  • Potential Cause: Although PT-112 is reported to have minimal acute renal toxicity, its platinum component necessitates careful monitoring of kidney function.

  • Troubleshooting/Mitigation Strategy:

    • Hydration: Ensure animals are well-hydrated. Intravenous or subcutaneous fluid administration can be considered prior to and after PT-112 administration to promote renal clearance.

    • Monitoring: Perform regular serum chemistry panels to monitor renal function. Urinalysis can also provide early indicators of kidney damage.

    • Histopathology: Conduct thorough histopathological examination of the kidneys at the end of the study to assess for any subtle, long-term toxic effects.

Issue 3: Dermatological Reactions (Rash)
  • Observation: Skin rashes or other dermatological abnormalities in the animal models.

  • Potential Cause: Immune-related or direct toxicity to the skin.

  • Troubleshooting/Mitigation Strategy:

    • Observation: Regularly inspect the skin of the animals for any signs of rash, alopecia, or irritation.

    • Topical Treatments: For mild, localized reactions, topical corticosteroids or soothing agents may be considered after veterinary consultation.

    • Systemic Treatment: In cases of severe or systemic rash, systemic corticosteroids or antihistamines may be necessary. The administration of PT-112 should be paused until the reaction resolves.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities and Common Adverse Events of PT-112 in a Phase I Clinical Trial

Dose Level (mg/m²)Dose-Limiting Toxicity (DLT)Common Treatment-Related Adverse Events (Grade 1-2)
150Grade 3 PancytopeniaFatigue (26% of patients)
250Grade 2 Renal Injury (in a patient with pre-existing hydronephrosis)Nausea (23% of patients)
300Grade 3 RashVomiting (14% of patients)
Constipation (12% of patients)
Diarrhea (12% of patients)

Source: ASCO Publications[2]

Experimental Protocols

Protocol 1: Monitoring and Management of Hematological Toxicity

  • Baseline Blood Collection: Prior to the first administration of PT-112, collect a baseline blood sample (e.g., via tail vein or submandibular bleed) for a complete blood count (CBC) with differential.

  • Post-Treatment Monitoring: Collect blood samples for CBC analysis weekly throughout the study. Increase the frequency of monitoring to twice weekly if a significant decrease in any cell line is observed.

  • Data Analysis: Analyze trends in neutrophil, lymphocyte, platelet, and red blood cell counts over time.

  • Intervention Thresholds: Establish predefined intervention thresholds. For example, if the absolute neutrophil count (ANC) falls below a critical level (e.g., 1.0 x 10⁹/L), consider initiating supportive care.

  • Supportive Care: If intervention is necessary, administer G-CSF according to a veterinarian-approved protocol until the ANC recovers.

  • Dose Modification: If severe or prolonged myelosuppression occurs, consider a dose reduction of PT-112 in subsequent cycles.

Protocol 2: Assessment of Renal Function

  • Baseline Assessment: Before initiating the study, collect baseline serum for creatinine and BUN analysis and a urine sample for urinalysis.

  • Hydration Protocol: Administer a bolus of sterile saline subcutaneously or intravenously 1-2 hours prior to PT-112 administration to ensure adequate hydration.

  • Post-Treatment Monitoring: Collect serum for creatinine and BUN analysis at 24 and 72 hours after the first dose, and then weekly.

  • Urinalysis: Perform urinalysis weekly, paying close attention to proteinuria, hematuria, and the presence of casts.

  • Histopathology: At the termination of the study, perfuse and fix the kidneys for histopathological evaluation by a qualified veterinary pathologist.

Mandatory Visualization

PT112_Signaling_Pathway PT112 PT-112 ER Endoplasmic Reticulum (ER) PT112->ER Mitochondria Mitochondria PT112->Mitochondria ER_Stress ER Stress ER->ER_Stress Mito_Stress Mitochondrial Stress Mitochondria->Mito_Stress DAMPs Release of DAMPs (e.g., CRT, ATP, HMGB1) ER_Stress->DAMPs ROS Reactive Oxygen Species (ROS) Mito_Stress->ROS Mito_Stress->DAMPs ICD Immunogenic Cell Death (ICD) DAMPs->ICD Immune_Response Anti-Tumor Immune Response ICD->Immune_Response

Caption: Signaling pathway of PT-112 leading to immunogenic cell death.

Toxicity_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment & Monitoring cluster_assessment Toxicity Assessment cluster_end_of_study End of Study Baseline_Health Baseline Health Assessment (Weight, Clinical Signs) PT112_Admin PT-112 Administration Baseline_Health->PT112_Admin Baseline_Samples Baseline Sample Collection (Blood, Urine) Baseline_Samples->PT112_Admin Clinical_Monitoring Daily Clinical Monitoring (Weight, Behavior, Skin) PT112_Admin->Clinical_Monitoring Sample_Collection Weekly Sample Collection (Blood, Urine) PT112_Admin->Sample_Collection Toxicity_Observed Toxicity Observed? Clinical_Monitoring->Toxicity_Observed Necropsy Necropsy & Histopathology Clinical_Monitoring->Necropsy Sample_Collection->Toxicity_Observed No_Toxicity Continue Monitoring Toxicity_Observed->No_Toxicity No Toxicity_Management Implement Mitigation Strategy (Supportive Care, Dose Adjustment) Toxicity_Observed->Toxicity_Management Yes No_Toxicity->Clinical_Monitoring Toxicity_Management->Clinical_Monitoring

Caption: Experimental workflow for toxicity assessment in animal models.

References

Improving the therapeutic index of "Anticancer agent 112"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Anticancer Agent 112 (also known as PT-112). The information is designed to address common issues encountered during preclinical evaluation and to offer strategies for improving its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel platinum-pyrophosphate conjugate.[1] Its primary mechanism involves the inhibition of ribosomal biogenesis (RiBi), which selectively kills cancer cells.[2] Additionally, it is a potent inducer of immunogenic cell death (ICD), a process that activates an anti-cancer immune response.[1][2] This dual mechanism contributes to its efficacy. A key feature of this agent is its osteotropism, or affinity for bone, which allows for targeted action against cancers affecting the skeletal system.[2]

Q2: What are the key markers to assess the activity of this compound?

A2: To evaluate the efficacy of this compound, researchers should assess markers related to both of its primary mechanisms:

  • Inhibition of Ribosomal Biogenesis: This can be monitored by measuring the expression of key proteins involved in ribosome synthesis, such as fibrillarin and upstream binding factor (UBF).

  • Immunogenic Cell Death (ICD): Key biomarkers for ICD include the cell surface exposure of calreticulin (CRT), and the release of ATP and high mobility group box 1 (HMGB1) from dying cancer cells.[1]

Q3: How can the therapeutic index of this compound be improved?

A3: Improving the therapeutic index involves enhancing its anti-tumor activity while minimizing toxicity to normal tissues. Strategies include:

  • Combination Therapy: Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) can synergistically enhance the anti-tumor immune response initiated by ICD.[1]

  • Targeted Delivery: For non-bone-related cancers, encapsulating this compound in nanoparticles can improve its delivery to the tumor site and reduce systemic exposure.

  • Chronotherapy: The timing of drug administration can influence its efficacy and toxicity.[3] Investigating the optimal circadian timing for this compound administration could potentially improve its therapeutic index.

Troubleshooting Guides

In Vitro Assay Troubleshooting

Problem 1: High variability in cytotoxicity assay (MTT, SRB) results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for cell seeding and visually inspect plates for even cell distribution.

  • Possible Cause 2: Interference of the compound with the assay reagents.

    • Solution: Run a control plate with this compound in cell-free media to check for any direct reaction with the assay dye.

  • Possible Cause 3: Cell line instability or contamination.

    • Solution: Regularly perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.

Problem 2: Inconsistent or low signal for Immunogenic Cell Death (ICD) markers.

  • Possible Cause 1: Suboptimal timing of marker assessment.

    • Solution: Create a time-course experiment to determine the peak expression of cell surface calreticulin and the release of ATP and HMGB1. These events have different kinetics.

  • Possible Cause 2: Low sensitivity of detection assays.

    • Solution: For ATP detection, use a high-sensitivity bioluminescence-based assay. For HMGB1, an ELISA with a high-affinity antibody is recommended. For calreticulin, use a flow cytometer with a bright fluorophore-conjugated antibody.

  • Possible Cause 3: Inappropriate concentration of this compound.

    • Solution: Perform a dose-response experiment to identify the optimal concentration that induces ICD without causing rapid, widespread necrosis, which can mask the specific signals of ICD.

In Vivo Study Troubleshooting

Problem 1: High toxicity and weight loss in animal models.

  • Possible Cause 1: Inappropriate drug formulation or vehicle.

    • Solution: Ensure the vehicle is well-tolerated. Test the vehicle alone in a control group. Consider alternative formulations, such as liposomal encapsulation, to reduce systemic toxicity.

  • Possible Cause 2: Dose is too high for the selected animal strain.

    • Solution: Conduct a maximum tolerated dose (MTD) study to determine the optimal dose for the specific strain of mice or rats being used.

  • Possible Cause 3: Dehydration or off-target effects.

    • Solution: Provide supportive care, such as subcutaneous fluid administration. Closely monitor animal health and consider reducing the dosing frequency.

Problem 2: Lack of tumor regression in xenograft or syngeneic models.

  • Possible Cause 1: Insufficient drug accumulation in the tumor.

    • Solution: Analyze drug concentration in tumor tissue versus plasma to assess biodistribution. If tumor accumulation is low, consider formulation strategies to enhance tumor targeting.

  • Possible Cause 2: Tumor model is resistant to the drug's mechanism of action.

    • Solution: In syngeneic models, ensure the mouse strain has a competent immune system to respond to ICD. For xenografts, which lack an adaptive immune system, the effect of ICD will be minimal.

  • Possible Cause 3: Insufficient treatment duration or frequency.

    • Solution: Extend the treatment period or increase the dosing frequency, provided it is within the MTD, to achieve a sustained therapeutic effect.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
PC-3Prostate Adenocarcinoma5.7
Saos-2Osteosarcoma2.1
HCT116Colon Carcinoma15.8

Table 2: In Vivo Efficacy of this compound in a Syngeneic Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound1045-1.2
This compound2078-5.8
This compound + anti-PD-120 + 592-6.1

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Add 0.4% sulforhodamine B (SRB) solution and incubate for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm.

Protocol 2: Calreticulin Exposure Assay by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at a predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.

  • Staining: Wash the cells with cold PBS and incubate with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) for 1 hour on ice in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer. Gate on the live cell population (e.g., using a viability dye like DAPI or Propidium Iodide) and quantify the mean fluorescence intensity of calreticulin.

Visualizations

Signaling_Pathway This compound This compound Ribosomal Biogenesis Ribosomal Biogenesis This compound->Ribosomal Biogenesis Inhibits Immunogenic Cell Death (ICD) Immunogenic Cell Death (ICD) This compound->Immunogenic Cell Death (ICD) Induces Cancer Cell Proliferation Cancer Cell Proliferation Ribosomal Biogenesis->Cancer Cell Proliferation Required for DAMPs Release (ATP, HMGB1, CRT) DAMPs Release (ATP, HMGB1, CRT) Immunogenic Cell Death (ICD)->DAMPs Release (ATP, HMGB1, CRT) Leads to Dendritic Cell Maturation Dendritic Cell Maturation DAMPs Release (ATP, HMGB1, CRT)->Dendritic Cell Maturation Promotes T-Cell Activation T-Cell Activation Dendritic Cell Maturation->T-Cell Activation Activates Anti-Tumor Immunity Anti-Tumor Immunity T-Cell Activation->Anti-Tumor Immunity Mediates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Assays (IC50) Cytotoxicity Assays (IC50) ICD Marker Analysis ICD Marker Analysis Cytotoxicity Assays (IC50)->ICD Marker Analysis Inform Dose Selection Mechanism of Action Studies Mechanism of Action Studies ICD Marker Analysis->Mechanism of Action Studies MTD Study MTD Study Mechanism of Action Studies->MTD Study Proceed if promising Efficacy Study (Syngeneic Model) Efficacy Study (Syngeneic Model) MTD Study->Efficacy Study (Syngeneic Model) Determine Dose Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Study (Syngeneic Model)->Pharmacokinetic Analysis Troubleshooting_Tree High In Vitro Variability High In Vitro Variability Inconsistent Results Inconsistent Results High In Vitro Variability->Inconsistent Results Check Cell Seeding Check Cell Seeding Assay Interference Control Assay Interference Control Check Cell Seeding->Assay Interference Control Mycoplasma Test Mycoplasma Test Assay Interference Control->Mycoplasma Test Optimize Protocol Optimize Protocol Mycoplasma Test->Optimize Protocol Inconsistent Results->Check Cell Seeding Yes Proceed Proceed Inconsistent Results->Proceed No Consistent Results Consistent Results Optimize Protocol->Consistent Results Consistent Results->Proceed Yes

References

Technical Support Center: Overcoming Poor Penetration of BO-112 in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BO-112. The focus is to address challenges related to its penetration and distribution within solid tumors to enhance its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is BO-112 and what is its primary mechanism of action?

A1: BO-112 is an investigational immunotherapy agent based on a synthetic double-stranded RNA (dsRNA), specifically a polyinosinic:polycytidylic acid (poly I:C). It is formulated as a nanoplex with polyethyleneimine (PEI).[1][2][3][4] Its mechanism of action involves mimicking a viral infection within the tumor microenvironment.[5] This activates innate immune pathways through Toll-like receptor 3 (TLR3), melanoma differentiation-associated protein 5 (MDA5), and retinoic acid-inducible gene I (RIG-I).[1] This activation leads to the induction of immunogenic cell death, recruitment and activation of dendritic cells and CD8+ T cells, and a shift from an immunologically "cold" to a "hot" tumor microenvironment, thereby overcoming resistance to checkpoint inhibitors.[5][6]

Q2: Why is intratumoral administration of BO-112 necessary?

A2: Intratumoral administration delivers BO-112 directly to the tumor site, maximizing its local concentration and immune-stimulatory effects while minimizing potential systemic toxicities.[6][7] This approach is designed to initiate a local anti-tumor immune response that can then translate into a systemic, abscopal effect, targeting distant, non-injected lesions.[2]

Q3: What are the primary barriers to effective BO-112 penetration and distribution within a solid tumor even after direct injection?

A3: Even with intratumoral injection, the dense and complex microenvironment of solid tumors can impede the uniform distribution of BO-112. The primary barriers include:

  • Dense Extracellular Matrix (ECM): A network of collagen and hyaluronic acid creates a physical barrier that limits the diffusion of nanoparticles like BO-112.[8][9]

  • High Interstitial Fluid Pressure (IFP): The leaky vasculature and poor lymphatic drainage in tumors lead to elevated pressure within the tumor, which can oppose the convective transport of BO-112 away from the injection site.

Q4: How does the polyethyleneimine (PEI) formulation of BO-112 aid in its function?

A4: The PEI formulation is critical for several reasons:

  • Nanoparticle Formation: PEI complexes with the negatively charged poly(I:C) dsRNA to form nanoparticles. This nanoplex formulation is essential for protecting the dsRNA from degradation by nucleases.

  • Enhanced Cellular Uptake: The cationic nature of PEI facilitates the interaction of the nanoparticles with the negatively charged cell membranes of tumor and immune cells, promoting their internalization through endocytosis.[4][10]

  • Endosomal Escape: PEI's "proton sponge" effect helps in the rupture of endosomes, allowing the dsRNA to be released into the cytoplasm where it can activate its target receptors (TLR3, MDA5, RIG-I).[10]

Q5: What are the key signaling pathways activated by BO-112?

A5: BO-112 activates several key innate immune signaling pathways. Upon entering the cytoplasm of tumor cells and antigen-presenting cells (APCs), the dsRNA is recognized by TLR3, MDA5, and RIG-I. This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These, in turn, promote the maturation of dendritic cells, enhance antigen presentation, and stimulate the proliferation and cytotoxic activity of CD8+ T cells, leading to an anti-tumor immune response.

Troubleshooting Guides

Issue 1: Suboptimal therapeutic response despite confirmed intratumoral injection of BO-112.

This issue may arise from poor distribution of BO-112 throughout the tumor mass.

Troubleshooting Steps:

  • Assess Tumor Microenvironment Characteristics:

    • Histological Analysis: Perform trichrome and Alcian blue staining on tumor biopsies to assess the density of collagen and hyaluronic acid in the ECM. A dense ECM is a primary contributor to poor drug penetration.

    • Interstitial Fluid Pressure (IFP) Measurement: If feasible in your preclinical model, measure the IFP. High IFP can prevent effective distribution.

  • Strategies to Enhance BO-112 Penetration:

    • Enzymatic ECM Depletion (Preclinical): Consider co-administration or pre-treatment with ECM-degrading enzymes.

      • Collagenase: Degrades collagen fibers.

      • Hyaluronidase: Breaks down hyaluronic acid. These enzymes can reduce the density of the ECM and lower IFP, thereby improving the diffusion of BO-112.[8][9][11][12][13]

    • Optimize Injection Technique:

      • Multiple Injection Sites: Administering smaller volumes of BO-112 at multiple sites within the tumor can achieve a more uniform initial distribution.

      • Slow Injection Rate: A slower injection rate may help to reduce the rapid increase in local pressure at the injection site, potentially allowing for better initial dispersion.

Issue 2: Difficulty in visualizing and quantifying the intratumoral distribution of BO-112.

Accurately assessing the penetration of BO-112 is crucial for optimizing delivery strategies.

Troubleshooting Steps:

  • Labeling of BO-112 for Imaging:

    • For preclinical studies, BO-112 can be labeled with a fluorescent dye (e.g., Cy5, FITC) to enable visualization using various imaging modalities. The labeling process should be carefully validated to ensure it does not interfere with the biological activity of BO-112.

  • Imaging Techniques for Assessing Distribution:

    • Fluorescence Microscopy of Tumor Sections: This is a standard method to visualize the distribution of fluorescently labeled BO-112 in relation to tumor cells, stroma, and vasculature.

    • Whole Tumor Imaging (e.g., Optical Projection Tomography, Light Sheet Microscopy): These techniques can provide 3D visualization of BO-112 distribution throughout the entire tumor, offering a more comprehensive view than 2D histology.

    • In Vivo Imaging: In animal models, techniques like intravital microscopy can be used to dynamically track the distribution of labeled BO-112 in real-time. Magnetic Resonance Imaging (MRI) with a suitable contrast agent conjugated to the nanoparticle can also be employed for non-invasive, longitudinal monitoring of distribution.[14][15]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical findings in preclinical studies investigating nanoparticle penetration in solid tumors. Note: Specific data for BO-112 penetration with and without enhancing agents is limited in publicly available literature. The values presented are illustrative.

Table 1: Effect of ECM-Degrading Enzymes on Intratumoral BO-112 Distribution

Treatment GroupMean Penetration Depth (µm from injection site)Percentage of Tumor Volume with BO-112 Signal
BO-112 alone150 ± 3025% ± 5%
BO-112 + Collagenase350 ± 5060% ± 8%
BO-112 + Hyaluronidase400 ± 6065% ± 7%
BO-112 + Collagenase + Hyaluronidase550 ± 7080% ± 10%

Table 2: Impact of Injection Technique on BO-112 Distribution

Injection TechniqueMean Distribution Volume (mm³)Coefficient of Variation of Signal Intensity
Single, rapid injection5.2 ± 1.50.85
Single, slow injection7.8 ± 2.00.65
Multiple (3 sites), slow injection15.5 ± 3.50.35

Experimental Protocols

Protocol 1: Evaluation of BO-112 Penetration in a Subcutaneous Tumor Model

Objective: To quantify the distribution of fluorescently labeled BO-112 in a solid tumor following intratumoral injection.

Materials:

  • Tumor-bearing mice (e.g., MC38 or B16-F10 tumor models).[1][2]

  • Fluorescently labeled BO-112 (e.g., BO-112-Cy5).

  • Micro-syringe for intratumoral injection.

  • Fluorescence microscope.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompetent mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Intratumoral Injection:

    • Randomize mice into treatment groups.

    • Under anesthesia, slowly inject a defined volume and concentration of BO-112-Cy5 into the center of the tumor.

  • Tissue Collection and Processing:

    • At predetermined time points (e.g., 1, 6, 24 hours) post-injection, euthanize the mice and carefully excise the tumors.

    • Fix the tumors in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose.

    • Embed the tumors in OCT compound and freeze.

    • Section the tumors into thin slices (e.g., 20 µm) using a cryostat.

  • Imaging and Analysis:

    • Mount the tumor sections on glass slides.

    • Image the sections using a fluorescence microscope with appropriate filters for Cy5. It is also recommended to stain for cell nuclei (e.g., DAPI) and a marker for the tumor stroma (e.g., anti-collagen I antibody) to provide anatomical context.

    • Using image analysis software, quantify the penetration depth and the area of fluorescence signal relative to the total tumor area.

Protocol 2: Pre-treatment with ECM-Degrading Enzymes to Enhance BO-112 Penetration

Objective: To determine if pre-treatment with collagenase and/or hyaluronidase can improve the intratumoral distribution of BO-112.

Materials:

  • As per Protocol 1.

  • Collagenase (from Clostridium histolyticum).

  • Hyaluronidase (from bovine testes).

  • Sterile PBS.

Methodology:

  • Tumor Implantation: As described in Protocol 1.

  • Enzyme Pre-treatment:

    • Randomize mice into control and enzyme treatment groups.

    • Prepare solutions of collagenase and/or hyaluronidase in sterile PBS at the desired concentration.

    • 1-2 hours prior to BO-112 injection, intratumorally inject the enzyme solution(s) or PBS (for the control group) into the tumor.

  • BO-112 Injection and Analysis:

    • Following the pre-treatment period, inject fluorescently labeled BO-112 as described in Protocol 1.

    • Proceed with tissue collection, processing, imaging, and analysis as outlined in Protocol 1 to compare the distribution of BO-112 between the control and enzyme-treated groups.

Visualizations

BO112_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects BO-112_ext BO-112 (dsRNA-PEI Nanoplex) BO-112_int BO-112 (dsRNA) BO-112_ext->BO-112_int Endocytosis & Endosomal Escape TLR3 TLR3 BO-112_int->TLR3 MDA5 MDA5 BO-112_int->MDA5 RIGI RIG-I BO-112_int->RIGI Signaling Signaling Cascade (TRIF, MAVS) TLR3->Signaling MDA5->Signaling RIGI->Signaling IRFs IRF3/7 Activation Signaling->IRFs NFkB NF-kB Activation Signaling->NFkB Type1_IFN Type I Interferon Production IRFs->Type1_IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines DC_maturation Dendritic Cell Maturation Type1_IFN->DC_maturation Cytokines->DC_maturation Antigen_presentation Antigen Presentation DC_maturation->Antigen_presentation T_cell_activation CD8+ T-cell Activation & Proliferation Antigen_presentation->T_cell_activation Tumor_cell_killing Tumor Cell Killing T_cell_activation->Tumor_cell_killing

Caption: BO-112 Signaling Pathway.

Experimental_Workflow Tumor_Implantation 1. Tumor Implantation (e.g., Subcutaneous Xenograft) Group_Assignment 2. Randomize into Treatment Groups Tumor_Implantation->Group_Assignment Pre_treatment 3. Pre-treatment (Optional) (e.g., Collagenase/Hyaluronidase) Group_Assignment->Pre_treatment BO112_Injection 4. Intratumoral Injection (Fluorescently Labeled BO-112) Group_Assignment->BO112_Injection Control Group Pre_treatment->BO112_Injection Tissue_Harvest 5. Tumor Excision (at defined time points) BO112_Injection->Tissue_Harvest Sample_Processing 6. Fixation, Cryoprotection, and Sectioning Tissue_Harvest->Sample_Processing Imaging 7. Fluorescence Microscopy Sample_Processing->Imaging Data_Analysis 8. Quantify Penetration Depth and Distribution Area Imaging->Data_Analysis

Caption: Experimental Workflow for Assessing BO-112 Penetration.

Barriers_and_Solutions cluster_barriers Barriers in Tumor Microenvironment cluster_solutions Potential Solutions Poor_Penetration Poor BO-112 Penetration Dense_ECM Dense Extracellular Matrix (Collagen, Hyaluronic Acid) Poor_Penetration->Dense_ECM High_IFP High Interstitial Fluid Pressure Poor_Penetration->High_IFP Enzymatic_Degradation Enzymatic ECM Degradation (Collagenase, Hyaluronidase) Enzymatic_Degradation->Dense_ECM Addresses Optimized_Injection Optimized Injection Technique (Multi-site, Slow Rate) Optimized_Injection->High_IFP Mitigates

Caption: Overcoming Barriers to BO-112 Penetration.

References

Technical Support Center: Managing PT-112 Hematological Toxicities in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers with answers to frequently asked questions and troubleshooting strategies for managing hematological toxicities associated with PT-112 administration in mice. The information is based on the known mechanism of PT-112 and general principles of managing chemotherapy-induced myelosuppression.

Disclaimer: Specific quantitative data on dose-dependent hematological toxicity and recovery timelines for PT-112 in various mouse strains is not extensively detailed in publicly available literature. Researchers should establish these parameters in their own preliminary dose-finding and tolerability studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is PT-112 and its relevant mechanism of action?

PT-112 is a novel platinum-pyrophosphate conjugate.[1] Its mechanism of action involves the inhibition of ribosome biogenesis, which leads to organelle stress in cancer cells, particularly in the endoplasmic reticulum and mitochondria.[2][3] This process culminates in immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-cancer immune response.[1][3][4][5] Notably, the pyrophosphate moiety results in osteotropism, meaning the drug has a tendency to accumulate in bone.[4][5][6] This property is relevant for potential bone marrow-related toxicities.

Q2: What are the expected hematological toxicities with PT-112 in mice?

While specific data is limited, based on the mechanism of other platinum-based chemotherapeutics and PT-112's accumulation in bone, researchers should monitor for common signs of myelosuppression.[6][7][8] These include:

  • Thrombocytopenia: A significant decrease in platelet count.

  • Neutropenia: A reduction in the number of neutrophils.

  • Anemia: A decrease in red blood cells and hemoglobin.

Thrombocytopenia and neutropenia are often the most prominent and dose-limiting toxicities for many chemotherapeutic agents.[9]

Q3: How should I establish the onset, nadir, and recovery for these toxicities?

A pilot tolerability study is essential. This involves administering a range of PT-112 doses to small groups of mice and performing serial blood sampling (e.g., baseline, and then every 2-4 days for 2-3 weeks post-treatment). This allows you to determine the dose-response relationship and the time course for the nadir (the lowest point of a blood cell count) and subsequent recovery for platelets, neutrophils, and red blood cells.

Section 2: Troubleshooting Guide

Q1: Issue - I've observed severe thrombocytopenia (e.g., platelets < 150 x 10³/µL) and signs of bleeding after PT-112 administration. What are my options?

  • Immediate Actions:

    • Confirm the Count: Re-run the complete blood count (CBC) to rule out technical error.

    • Assess Animal Health: Check for signs of hemorrhage (petechiae, bruising, hematuria) and monitor overall animal welfare closely. Euthanize if humane endpoints are met.

  • Prospective Study Modifications:

    • Dose Reduction: Lower the PT-112 dose in subsequent cohorts. This is the most common and effective strategy.

    • Schedule Modification: Increase the interval between doses (e.g., from once weekly to every 10 days) to allow for platelet recovery.

    • Supportive Care: In some research models of chemotherapy-induced thrombocytopenia, thrombopoietin (TPO) mimetics like romiplostim have been used to promote platelet recovery.[10] Similarly, agents that protect megakaryocytic precursors, such as stem cell factor (SCF), have shown preventative effects in cisplatin-induced models.[11]

Q2: Issue - My mice are developing severe neutropenia (e.g., neutrophils < 0.5 x 10³/µL) and are at risk of infection.

  • Immediate Actions:

    • Aseptic Technique: Ensure all handling, injections, and housing are performed under strict aseptic conditions to minimize infection risk.

    • Monitor for Infection: Observe animals for signs of infection such as lethargy, ruffled fur, and weight loss.

  • Prospective Study Modifications:

    • Dose/Schedule Adjustment: As with thrombocytopenia, reduce the dose or alter the schedule of PT-112 administration.

    • Prophylactic Antibiotics: Consider prophylactic antibiotics in the drinking water, though be aware this can impact gut microbiome and potentially immune response studies.

    • Myeloid Growth Factors: The use of colony-stimulating factors (CSFs) like G-CSF is a standard clinical approach and can be adapted for murine models to reduce the duration and severity of neutropenia.[12]

Q3: Issue - The observed toxicity is more severe than expected or varies significantly between animals.

  • Potential Causes & Solutions:

    • Dosing Accuracy: Ensure accurate and consistent drug formulation and administration (e.g., intravenous vs. intraperitoneal route).

    • Animal Strain/Age/Sex: Hematological responses can vary. Record and standardize the strain, age, and sex of the mice used in your experiments.

    • Underlying Health Status: Use only healthy, pathogen-free animals. Pre-existing subclinical infections can exacerbate myelosuppression.

    • Circadian Timing: The toxicity of some chemotherapies can vary depending on the time of day they are administered.[13] Standardize the time of injection for all experiments.

Section 3: Data Presentation Tables

Use the following templates to organize data from your own tolerability and efficacy studies.

Table 1: Template for Dose-Response Effect of PT-112 on Murine Blood Counts (Day of Nadir)

PT-112 Dose (mg/kg) Platelets (x 10³/µL ± SD) Neutrophils (x 10³/µL ± SD) Hemoglobin (g/dL ± SD) % Body Weight Change ± SD
Vehicle Control
Dose 1
Dose 2

| Dose 3 | | | | |

Table 2: Template for Time Course of Hematological Toxicity and Recovery at a Fixed PT-112 Dose (e.g., X mg/kg)

Time Point Platelets (x 10³/µL ± SD) Neutrophils (x 10³/µL ± SD) Hemoglobin (g/dL ± SD)
Baseline (Day 0)
Day 2
Day 4
Day 7 (Nadir)
Day 10
Day 14

| Day 21 (Recovery) | | | |

Section 4: Key Experimental Protocols

Protocol 1: Serial Blood Collection from Saphenous Vein in Mice

  • Preparation: Gather necessary supplies: 25-27 gauge needle, EDTA-coated microtainer tubes, sterile gauze, and a topical anesthetic (e.g., EMLA cream) if required by institutional protocols.

  • Anesthesia/Restraint: Properly restrain the mouse using an approved method. Anesthesia is typically not required for this procedure, but local anesthetic can be applied 15-20 minutes prior.

  • Site Preparation: Remove fur from the lower leg using clippers or depilatory cream to visualize the saphenous vein. Wipe the area with 70% ethanol.

  • Puncture: Puncture the vein with the sterile needle. The vein is superficial and a small puncture is sufficient.

  • Collection: Collect blood droplets (typically 50-100 µL) directly into the EDTA microtainer. Avoid "milking" the leg, as this can cause hemolysis and alter cell counts.

  • Hemostasis: After collection, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

  • Post-Procedure: Return the mouse to its cage and monitor for any signs of distress or re-bleeding. Alternate legs for subsequent collections.

Protocol 2: Complete Blood Count (CBC) Analysis

  • Sample Handling: Keep collected blood samples on a rocker at room temperature to prevent clotting and cell settling. Analyze within 1-2 hours of collection for best results.

  • Instrumentation: Use a calibrated automated hematology analyzer designed for veterinary or murine samples. These instruments provide rapid, multi-parameter analysis of blood cells.

  • Analysis: Follow the manufacturer's instructions for the specific analyzer. Ensure the instrument is set to the correct species profile (mouse). The analyzer will provide counts for red blood cells, white blood cells (with differential), platelets, and hemoglobin concentration.

  • Quality Control: Run quality control samples daily to ensure the accuracy and precision of the analyzer. If counts are critically low, a manual blood smear and differential count can be performed for verification.

Section 5: Visual Guides and Workflows

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Monitoring Phase cluster_post Analysis Phase A Acclimate Mice B Collect Baseline Blood (Day 0) A->B C Administer PT-112 or Vehicle B->C D Monitor Animal Health (Daily Weight, Clinical Signs) C->D E Serial Blood Sampling (e.g., Days 2, 4, 7, 10, 14) D->E During Monitoring Period F Perform CBC Analysis E->F G Determine Nadir & Recovery F->G H Endpoint Analysis (Tumor Growth, etc.) G->H

Caption: Workflow for assessing PT-112 hematological toxicity.

G Start Severe Thrombocytopenia Observed in Study Check Review Dose, Schedule, & Animal Health Status Start->Check Decision Is Animal Acutely Ill (e.g., Bleeding)? Check->Decision Action1 Consider Euthanasia (Humane Endpoint) Decision->Action1 Yes Action2 Modify Future Cohorts Decision->Action2 No Mod1 Reduce PT-112 Dose Action2->Mod1 Mod2 Increase Dosing Interval Action2->Mod2 Mod3 Consider Supportive Care (e.g., TPO-mimetic) Action2->Mod3

Caption: Troubleshooting logic for severe thrombocytopenia.

G PT112 PT-112 RiBi Inhibition of Ribosome Biogenesis PT112->RiBi Stress Organelle Stress RiBi->Stress ER Endoplasmic Reticulum Stress Stress->ER Mito Mitochondrial Stress Stress->Mito ICD Immunogenic Cell Death (ICD) ER->ICD Mito->ICD DAMPs Release of DAMPs (ATP, HMGB1, CRT) ICD->DAMPs Immune Anti-Tumor Immune Response DAMPs->Immune

Caption: Proposed mechanism of PT-112 leading to ICD.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bispecific antibody AK112 (also known as Ivonescimab) in a preclinical setting. The focus is on understanding and mitigating potential immune-related adverse events (irAEs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which AK112 is designed to mitigate immune-related adverse events?

A1: AK112 is engineered with an "Fc-silent" IgG1 backbone. This design incorporates mutations in the Fc region that abrogate binding to Fcγ receptors (FcγR), particularly FcγRIIIa.[1][2] This modification is intended to prevent Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP), which are potential mechanisms for on-target, off-tumor toxicity against PD-1 expressing immune cells.[3] By preventing the engagement of effector immune cells, the Fc-silent design aims to reduce the risk of irAEs such as cytokine release syndrome (CRS).[1][4]

Q2: How does the dual targeting of PD-1 and VEGF by AK112 potentially influence its safety profile compared to combination therapies?

A2: By combining anti-PD-1 and anti-VEGF activity into a single molecule, AK112 is designed for a more targeted enrichment within the tumor microenvironment where both targets are often co-expressed.[5] This co-localization may lead to a better safety profile compared to the systemic administration of two separate antibodies. Preclinical studies have shown that the presence of VEGF enhances the binding avidity of AK112 to PD-1, potentially focusing its activity where both factors are present.[6]

Q3: What preclinical models are suitable for evaluating the immunotoxicity of AK112?

A3: Due to the human-specific nature of AK112's targets, standard rodent models are often insufficient. Preclinical safety and immunotoxicity are typically evaluated in humanized mouse models. These models involve engrafting human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells into immunodeficient mice (e.g., SCID/Beige or NOG mice).[1] These models allow for the assessment of T-cell activation and cytokine release in a system that better recapitulates the human immune response. For toxicology studies, non-human primates (NHPs), such as cynomolgus monkeys, are also used to assess the safety profile of therapeutic antibodies.[7][8]

Q4: What are the expected patterns of cytokine release with AK112 in preclinical studies, and how can they be monitored?

A4: Due to its Fc-silent design, AK112 is expected to induce minimal cytokine release compared to non-Fc-silent antibodies.[1][4] In preclinical in vitro and in vivo studies, a panel of human cytokines should be monitored to assess the risk of CRS. This typically includes, but is not limited to, IFN-γ, TNF-α, IL-2, IL-6, IL-8, and IL-10. Monitoring is usually performed by collecting blood samples at various time points after AK112 administration and analyzing plasma or serum using multiplex immunoassays (e.g., Luminex) or ELISA.

Troubleshooting Guides

Issue 1: Unexpected In Vitro Cytokine Release

Potential Cause 1: Contamination

  • Troubleshooting Step: Ensure all reagents, cell cultures, and labware are free from endotoxin contamination, which can non-specifically activate immune cells.

Potential Cause 2: Assay System

  • Troubleshooting Step: The choice of in vitro assay can influence cytokine release levels. A whole-blood assay or a co-culture of PBMCs with target cells is generally more representative than using isolated T-cells. Ensure the assay includes appropriate positive and negative controls.

Potential Cause 3: Antibody Aggregation

  • Troubleshooting Step: Aggregated antibodies can lead to non-specific immune activation. Confirm the integrity of the AK112 preparation using size-exclusion chromatography (SEC-HPLC).

Issue 2: Adverse Events in Humanized Mouse Models

Potential Cause 1: Graft-versus-Host Disease (GvHD)

  • Troubleshooting Step: Humanized mice engrafted with PBMCs can develop GvHD, which can be confounded with drug-related toxicity. Monitor for signs of GvHD such as weight loss, hunched posture, and skin lesions. Include a control group of humanized mice receiving a vehicle or isotype control to distinguish GvHD from AK112-induced adverse events.

Potential Cause 2: On-Target, Off-Tumor Toxicity

  • Troubleshooting Step: While designed for safety, on-target effects on non-tumor tissues expressing PD-1 are possible. Perform comprehensive histopathological analysis of all major organs at the end of the study to identify any signs of immune cell infiltration or inflammation.

Quantitative Data Summary

While specific quantitative data from preclinical toxicology and safety pharmacology studies of AK112 are not extensively detailed in publicly available literature, the following tables outline the key parameters that are typically assessed.

Table 1: In Vitro Immuno-Safety Profile of AK112

AssayAK112 ResultComparator (e.g., wild-type IgG1)
FcγRIIIa BindingAbrogated/Significantly Reduced[1]Positive Binding
ADCC ActivitySignificantly Reduced[1][2]Potent Lysis
ADCP ActivitySignificantly Reduced[1][2]Significant Phagocytosis
In Vitro Cytokine ReleaseSignificantly Reduced[1][4]Elevated Cytokine Levels

Table 2: Key Parameters in Preclinical In Vivo Toxicology Studies of AK112

ParameterAnimal ModelAssessment MethodExpected Outcome for AK112
Clinical Observations Humanized Mice, Non-Human PrimatesDaily health monitoringNo major adverse clinical signs
Body Weight Humanized Mice, Non-Human PrimatesWeekly measurementNo significant changes compared to control
Hematology Non-Human PrimatesComplete blood countNo clinically significant alterations
Serum Chemistry Non-Human PrimatesAnalysis of liver and kidney function markersNo signs of organ toxicity
Cytokine Levels Humanized Mice, Non-Human PrimatesMultiplex immunoassay of plasma/serumNo significant elevation of pro-inflammatory cytokines
Histopathology Humanized Mice, Non-Human PrimatesMicroscopic examination of major organsNo evidence of immune-mediated inflammation

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay
  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Assay Setup: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Treatment: Add AK112 at a range of concentrations. Include a positive control (e.g., a superagonist anti-CD28 antibody) and a negative isotype control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Analysis: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant using a multiplex immunoassay or ELISA.

Protocol 2: In Vivo Study in Humanized Mice
  • Model Generation: Engraft immunodeficient mice (e.g., NSG or NOG mice) with human PBMCs or CD34+ hematopoietic stem cells.

  • Tumor Implantation (if applicable): Once human immune cells are engrafted, implant human tumor cells subcutaneously.

  • Dosing: Administer AK112 intravenously or intraperitoneally at various dose levels. Include vehicle and isotype control groups.

  • Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity daily.

  • Blood Sampling: Collect peripheral blood at predetermined time points for pharmacokinetic analysis and to measure serum cytokine levels.

  • Terminal Endpoint: At the end of the study, collect tumors and major organs for histopathological analysis to assess immune cell infiltration and tissue damage.

Visualizations

AK112_Mitigation_Pathway cluster_AK112 AK112 Bispecific Antibody cluster_ImmuneCell Immune Effector Cell (e.g., NK Cell) cluster_irAE Immune-Related Adverse Events AK112 AK112 PD1_arm Anti-PD-1 Arm AK112->PD1_arm VEGF_arm Anti-VEGF Arm AK112->VEGF_arm Fc_silent Fc-Silent Domain AK112->Fc_silent Fc_receptor Fcγ Receptor Fc_silent->Fc_receptor Binding Abrogated ADCC ADCC / ADCP Cytokine_Release Cytokine Release irAE irAEs Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Binding_Assay Binding Assays (ELISA, Flow Cytometry) ADCC_Assay ADCC/ADCP Assays CRS_Assay In Vitro Cytokine Release Assay Humanized_Mice Humanized Mouse Model CRS_Assay->Humanized_Mice Proceed if safe Efficacy Efficacy Studies Humanized_Mice->Efficacy NHP_Tox Non-Human Primate Toxicology Safety_Pharm Safety Pharmacology NHP_Tox->Safety_Pharm PK_PD PK/PD Modeling Safety_Pharm->PK_PD Tox_Assessment Toxicology Assessment PK_PD->Tox_Assessment

References

Technical Support Center: ABSK112 for Brain Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ABSK112 in preclinical brain tumor models. Given that ABSK112 is a next-generation EGFR Exon20 mutant inhibitor with excellent reported brain penetration, this guide focuses on validating its CNS activity and troubleshooting common experimental challenges.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ABSK112?

ABSK112 is a potent and selective oral inhibitor of the epidermal growth factor receptor (EGFR) with mutations in exon 20 (Exon20ins).[2][4] It demonstrates high selectivity for mutant EGFR over wild-type EGFR, which is expected to lead to a better safety profile.[1][2] Recent preclinical data also suggest it has strong HER2 inhibitory activity.[5][6][7]

Q2: What is the evidence for ABSK112's CNS penetration?

Preclinical studies have consistently demonstrated that ABSK112 has "excellent" and "strong" brain penetration ability.[1][2][3] This characteristic, combined with its high selectivity, suggests its potential as a therapeutic agent for brain tumors or brain metastases harboring EGFR Exon20ins mutations.[2][5]

Q3: Is ABSK112 currently in clinical trials for brain tumors?

ABSK112 is in Phase I clinical trials for non-small cell lung cancer (NSCLC).[2][4][8] While not specifically for primary brain tumors yet, its CNS-penetrant properties make it a strong candidate for future investigation in this area.[5]

Q4: What makes ABSK112 a promising candidate for brain tumor therapy?

The key advantages of ABSK112 for brain tumor applications are its ability to cross the blood-brain barrier (BBB), its high selectivity for tumor-driving mutations over wild-type EGFR, and its potent anti-tumor activity demonstrated in various xenograft models.[1][3]

Troubleshooting Guides

This section addresses potential issues researchers may encounter during their experiments with ABSK112, particularly concerning the assessment of its CNS penetration and efficacy.

Issue Potential Cause Troubleshooting Steps
Lower than expected ABSK112 concentration in brain tissue 1. Inefficient BBB crossing in the specific in vivo model: The BBB in your animal model may be less permeable than in models where ABSK112 was initially tested. 2. High P-glycoprotein (P-gp) efflux: Your tumor model might have high expression of efflux pumps like P-gp that actively transport ABSK112 out of the brain.[9] 3. Issues with sample collection and processing: Degradation of the compound during tissue homogenization or extraction.1. Model Characterization: Characterize the BBB permeability of your specific brain tumor model using a standard CNS-penetrant compound. 2. Efflux Pump Inhibition: Co-administer a P-gp inhibitor like elacridar or tariquidar to assess if it increases ABSK112 brain accumulation.[9] Note that this is for experimental validation and not a therapeutic strategy. 3. Optimize Protocols: Ensure rapid tissue harvesting and homogenization on ice. Use validated analytical methods (e.g., LC-MS/MS) for quantification.
Inconsistent results in in vitro BBB models 1. Incomplete barrier formation: The endothelial cells in your model (e.g., Transwell assay) may not have formed sufficiently tight junctions, leading to high passive diffusion.[10][11] 2. Low expression of relevant transporters: The cell lines used may not adequately express the transporters necessary for ABSK112 to cross the BBB. 3. Cell culture variability: Passage number and culture conditions can affect the phenotype of endothelial cells and astrocytes.[10]1. Barrier Integrity Measurement: Regularly measure the transendothelial electrical resistance (TEER) to ensure a tight barrier.[11] Also, assess the permeability of a known BBB-impermeable marker (e.g., fluorescently labeled dextran). 2. Model Selection: Consider using more complex co-culture (with astrocytes and pericytes) or microfluidic "organ-on-a-chip" models that better mimic the in vivo neurovascular unit.[12][13] 3. Standardize Cell Culture: Use cells within a defined passage number range and maintain consistent culture conditions.
Lack of in vivo efficacy despite confirmed CNS penetration 1. Insufficient target engagement: The concentration of ABSK112 reaching the tumor may not be high enough to inhibit the EGFR Exon20ins pathway effectively. 2. Tumor heterogeneity: The brain tumor model may have subpopulations of cells that are not dependent on the EGFR pathway. 3. Acquired resistance: Prolonged treatment may lead to the development of resistance mechanisms.1. Pharmacodynamic (PD) Analysis: Measure the inhibition of downstream EGFR signaling molecules (e.g., p-EGFR, p-AKT, p-ERK) in brain tumor tissue after ABSK112 treatment.[1] 2. Histological Analysis: Perform immunohistochemistry (IHC) to confirm the expression of EGFR Exon20ins in your tumor model. 3. Dose-Escalation Study: Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model.

Experimental Protocols

Protocol 1: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

Objective: To quantify the CNS penetration of ABSK112 in a preclinical brain tumor model.

Methodology:

  • Animal Model: Use tumor-bearing mice (e.g., orthotopic xenograft model with EGFR Exon20ins-mutant cells).

  • Drug Administration: Administer ABSK112 orally at a predetermined dose.

  • Sample Collection: At various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.

  • Tissue Processing:

    • Centrifuge blood samples to separate plasma.

    • Harvest and weigh the brain tissue.

    • Homogenize the brain tissue in a suitable buffer.

  • Compound Extraction: Perform a liquid-liquid or solid-phase extraction of ABSK112 from both plasma and brain homogenate samples.

  • Quantification: Analyze the concentration of ABSK112 in the extracts using a validated LC-MS/MS method.

  • Calculation: The Kp value is calculated as the ratio of the area under the curve (AUC) for the brain to the AUC for plasma (AUCbrain/AUCplasma).

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell)

Objective: To assess the ability of ABSK112 to cross a cellular model of the BBB.

Methodology:

  • Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert and, for a co-culture model, astrocytes on the basolateral side of the well.

  • Barrier Formation: Allow the endothelial cells to form a monolayer and develop tight junctions. Monitor barrier integrity by measuring TEER.

  • Drug Application: Add ABSK112 to the apical (blood) chamber.

  • Sample Collection: At various time points, collect samples from the basolateral (brain) chamber.

  • Quantification: Determine the concentration of ABSK112 in the basolateral samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

Data Presentation

Table 1: Preclinical Profile of ABSK112
Parameter Finding Reference
Target EGFR Exon20 insertion mutants, HER2[1][7][14]
Selectivity Superior selectivity over wild-type EGFR compared to other inhibitors like mobocertinib.[1][3]
In Vitro Potency Potent inhibition of proliferation in multiple EGFR Exon20 mutation cell lines.[1][3]
In Vivo Efficacy Strong and dose-dependent anti-tumor efficacy in various xenograft mouse models with EGFR Exon20ins mutations.[1][2][3]
CNS Penetration Demonstrated "excellent" and "strong" preclinical brain penetration ability.[1][2][3]
Bioavailability Excellent oral bioavailability.[1]
Safety Profile Favorable preclinical safety profile.[1]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon20ins) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ABSK112 ABSK112 ABSK112->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibited by ABSK112.

CNS_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation invitro_model Transwell BBB Model (Endothelial Cells +/- Astrocytes) teer TEER Measurement (Barrier Integrity) invitro_model->teer Validate animal_model Orthotopic Brain Tumor Model invitro_model->animal_model Correlate papp Calculate Papp (Permeability) teer->papp Quantify drug_admin Oral Administration of ABSK112 animal_model->drug_admin sample_collection Collect Brain & Plasma Samples drug_admin->sample_collection lcms LC-MS/MS Quantification sample_collection->lcms kp Calculate Kp (Brain:Plasma Ratio) lcms->kp

Caption: Workflow for assessing CNS penetration of ABSK112.

References

"Anticancer agent 112" batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 112

Welcome to the technical support center for this compound (AC-112). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the batch-to-batch variability and quality control of AC-112.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant shift in the IC50 value of AC-112 between different batches in our cell-based assays. What could be the cause?

A1: A shift in IC50 values is a common indicator of batch-to-batch variability. The most probable causes are:

  • Varying Purity Levels: The new batch may have a different purity profile. The presence of less active isomers or impurities can lead to a perceived decrease in potency (higher IC50).[1][2][3]

  • Compound Degradation: Improper storage or handling can lead to the degradation of AC-112.[4][5][6] We recommend verifying your storage conditions against our specifications.

  • Assay Conditions: Variability in cell-based assays can also contribute to shifts in IC50 values.[2][7][8] Ensure that cell passage number, seeding density, and incubation times are consistent between experiments.

Actionable Steps:

  • Verify the purity of the new batch using the recommended HPLC protocol (see Experimental Protocols section).

  • Confirm the identity and molecular weight using LC-MS.[9][10]

  • Review your storage and handling procedures.[5][11][12]

  • Standardize your cell assay protocol and run a reference standard alongside the new batch if available.

Q2: Our latest batch of AC-112 is showing lower-than-expected efficacy even though the Certificate of Analysis (CoA) indicates high purity. Why might this be?

A2: This issue can arise from the presence of specific impurities that are not fully resolved or quantified by standard purity assays but affect biological activity.

  • Presence of Isomer-B: AC-112 synthesis can produce a diastereomer, "Isomer-B," which has a significantly lower affinity for Kinase X. Standard HPLC purity analysis might not fully separate Isomer-B from the active AC-112.

  • Solubility Issues: Ensure the compound is fully dissolved. Incomplete solubilization will result in a lower effective concentration in your assay. Review the recommended solvent and sonication steps in the product datasheet.

Actionable Steps:

  • Perform the specialized "Isomer-B Separation HPLC Protocol" to quantify its presence.

  • Visually inspect your stock solution for any precipitate. We recommend preparing fresh dilutions for each experiment.

Q3: We are observing unexpected cytotoxicity in our control cell line treated with AC-112. What is the likely cause?

A3: Unexpected toxicity can be linked to specific impurities or degradation products.

  • Residual Solvents or Reagents: The synthesis process may leave trace amounts of unreacted starting materials or solvents that can be cytotoxic.[13]

  • Degradation Products: AC-112 can degrade if exposed to light or stored at incorrect temperatures, potentially forming toxic byproducts.[14]

Actionable Steps:

  • Review the CoA for information on residual solvents.

  • Protect the compound from light and ensure it is stored at -20°C or below.

  • Perform an LC-MS analysis to screen for potential degradation products.[15][16]

Data Presentation: Quality Control Specifications

The following table outlines the acceptable quality control specifications for each batch of this compound.

ParameterMethodSpecification
Identity
Molecular WeightLC-MS452.5 ± 0.5 Da
Purity
Purity by HPLCHPLC (Standard Protocol)≥ 98.0%
Isomer-B ContentHPLC (Isomer-B Protocol)≤ 1.0%
Potency
IC50 (MCF-7 Cells)Cell-Based Assay50 - 150 nM
Physical Properties
AppearanceVisual InspectionWhite to off-white lyophilized powder

Experimental Protocols

Standard HPLC Purity Assessment

This method is used to determine the overall purity of AC-112.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-22 min: 10% to 90% B

    • 22-25 min: 90% B

    • 25-27 min: 90% to 10% B

    • 27-30 min: 10% B

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 50 µg/mL in 50:50 Acetonitrile:Water.

LC-MS Identity Confirmation

This protocol verifies the molecular weight of AC-112.

  • LC Conditions: Use the "Standard HPLC Purity Assessment" method.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.[15][16]

  • Scan Range: 100 - 1000 m/z.

  • Expected Ion: [M+H]⁺ at m/z 453.5.

Cell-Based Potency Assay (IC50 Determination)

This protocol determines the functional potency of AC-112.

  • Cell Line: MCF-7 breast cancer cell line.

  • Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Dosing: Prepare a 10-point serial dilution of AC-112 in culture medium, starting from 10 µM. Add the dilutions to the cells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Transcription Transcription Factor Downstream->Transcription Proliferation Cell Proliferation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor AC112 This compound AC112->KinaseX Inhibits

Caption: Mechanism of action for this compound in the Tumor Proliferation Signaling Pathway.

Experimental Workflow

cluster_qc Batch Quality Control Workflow start Receive New Batch of AC-112 hplc Purity & Impurity Analysis (HPLC) start->hplc lcms Identity Confirmation (LC-MS) hplc->lcms potency Potency Assay (IC50) lcms->potency spec_check Compare to Specifications potency->spec_check release Release Batch for Research Use spec_check->release Pass reject Reject Batch & Investigate spec_check->reject Fail

Caption: Standard workflow for the quality control assessment of new AC-112 batches.

Troubleshooting Logic

start Inconsistent Experimental Results check_purity Did you verify batch purity via HPLC? start->check_purity run_hplc Action: Run HPLC (Standard & Isomer) check_purity->run_hplc No check_storage Were storage conditions met (-20°C, dark)? check_purity->check_storage Yes run_hplc->check_storage correct_storage Action: Store new aliquots correctly check_storage->correct_storage No check_assay Are cell assay conditions consistent? check_storage->check_assay Yes correct_storage->check_assay standardize_assay Action: Standardize cell passage, density check_assay->standardize_assay No outcome Issue Resolved check_assay->outcome Yes standardize_assay->outcome

Caption: Decision tree for troubleshooting inconsistent results with AC-112.

References

Validation & Comparative

The Synergistic Alliance: Anticancer Agent PT-112 and Checkpoint Inhibitors—A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of targeted therapies that induce a specific form of cell death with immunotherapy has opened new frontiers in oncology. This guide provides a comprehensive comparison of the novel anticancer agent PT-112 in combination with immune checkpoint inhibitors, benchmarked against established alternative combination strategies. Drawing upon preclinical and clinical data, we present a detailed analysis of efficacy, mechanisms of action, and experimental protocols to inform future research and development.

PT-112: A Novel Inducer of Immunogenic Cell Death

PT-112 is a first-in-class small molecule conjugate of pyrophosphate and platinum that has demonstrated a unique mechanism of action: the induction of immunogenic cell death (ICD).[1][2] Unlike conventional platinum-based chemotherapies, PT-112's primary mode of cytotoxicity is not through DNA damage. Instead, it promotes a form of cancer cell death that stimulates an anti-tumor immune response.[3] This is characterized by the release of damage-associated molecular patterns (DAMPs), including calreticulin (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).[2][4] These DAMPs act as adjuvants, promoting the maturation of dendritic cells and the subsequent priming of T cells against tumor antigens.[2]

The osteotropic nature of PT-112, attributed to its pyrophosphate moiety, leads to its accumulation in bone, making it a promising candidate for cancers that originate in or metastasize to the bone, such as metastatic castration-resistant prostate cancer (mCRPC).[5][6]

Signaling Pathway of PT-112-Induced Immunogenic Cell Death

PT-112_Mechanism Mechanism of PT-112 Induced Immunogenic Cell Death PT-112 PT-112 Cancer_Cell Cancer Cell PT-112->Cancer_Cell Enters ER_Stress Endoplasmic Reticulum Stress Cancer_Cell->ER_Stress Mitochondrial_Stress Mitochondrial Stress Cancer_Cell->Mitochondrial_Stress Calreticulin Calreticulin (CRT) Surface Exposure ER_Stress->Calreticulin DAMPs DAMPs Release (ATP, HMGB1) Mitochondrial_Stress->DAMPs ICD Immunogenic Cell Death DAMPs->ICD Calreticulin->ICD DC_Maturation Dendritic Cell Maturation & Antigen Presentation ICD->DC_Maturation Signals T_Cell_Priming T-Cell Priming & Activation DC_Maturation->T_Cell_Priming Tumor_Cell_Killing Tumor Cell Killing T_Cell_Priming->Tumor_Cell_Killing

Caption: PT-112 induces immunogenic cell death through cellular stress pathways.

Preclinical Synergy of PT-112 with Checkpoint Inhibitors

In preclinical mouse models, PT-112 has demonstrated a synergistic anti-tumor effect when combined with checkpoint inhibitors targeting the PD-1/PD-L1 axis.[1][2] This combination therapy leads to enhanced tumor growth inhibition and improved survival compared to either agent alone. The proposed mechanism for this synergy is that PT-112-induced ICD creates an inflammatory tumor microenvironment, making "cold" tumors "hot" and more susceptible to the effects of checkpoint blockade.[2] This involves the recruitment of immune effector cells into the tumor and a reduction of immunosuppressive cells.[1][2]

Comparative Preclinical Efficacy of PT-112 and Alternatives in Combination with Checkpoint Inhibitors
Combination TherapyCancer ModelKey Efficacy EndpointsReference
PT-112 + anti-PD-1/PD-L1 Murine colon and breast cancerEnhanced tumor growth inhibition and increased survival compared to monotherapies.[2][2]
Chemotherapy + anti-CTLA-4 Murine fibrosarcoma (SA1N)112% Tumor Growth Inhibition (TGI); 71.4% complete tumor regression (ixabepilone + anti-CTLA-4).
Anti-Angiogenic + anti-PD-L1 Murine lung adenocarcinomaSynergistic inhibition of tumor growth.[7]
PARP Inhibitor + anti-PD-L1 Murine breast cancer (EMT6)More potent anti-tumor effect and higher tumor-infiltrating lymphocytes compared to monotherapies.[8][8]
Oncolytic Virus (T-VEC) + anti-PD-1 Murine melanomaIncreased tumor-specific CD8+ T-cells and systemic efficacy.[9][9]

Clinical Evaluation of PT-112 in Combination with Checkpoint Inhibitors

Clinical studies have begun to evaluate the safety and efficacy of PT-112 in combination with checkpoint inhibitors in heavily pre-treated patient populations.

Phase 1b Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A Phase 1b study (NCT03409458) evaluated PT-112 in combination with the anti-PD-L1 antibody avelumab in patients with mCRPC.[5][10]

Key Findings:

  • The combination was found to be safe and generally well-tolerated in a heavily pre-treated population.[5]

  • Anti-tumor effects were observed, including a prostate-specific antigen (PSA) reduction of ≥50% in 25% of patients (8 out of 32).[5]

  • Of the ten patients with RECIST-measurable disease, three experienced tumor volume reductions, with one confirmed partial response (PR).[5]

  • A reduction in serum alkaline phosphatase (ALP) was seen in 75% of patients, suggesting activity in bone metastases.[5]

Phase 2a Study in Non-Small Cell Lung Cancer (NSCLC)

A dose confirmation cohort of the PAVE study (NCT03409458) assessed PT-112 with avelumab in NSCLC patients.[1] The recommended phase 2 dose of PT-112 in this combination was determined to be 360 mg/m².[1]

Comparison with Alternative Combination Immunotherapies

The strategy of combining different therapeutic modalities with checkpoint inhibitors is a cornerstone of modern oncology. Below is a comparative summary of clinical outcomes for various combination approaches.

Comparative Clinical Efficacy of Checkpoint Inhibitor Combinations
Combination TherapyCancer TypeKey Efficacy Endpoints (Selected Trials)Reference
PT-112 + Avelumab (anti-PD-L1) mCRPCPSA reduction ≥50% in 25% of patients; 1 confirmed PR in patients with measurable disease.[5][5]
Chemotherapy + Pembrolizumab (anti-PD-1) NSCLC (non-squamous)KEYNOTE-189: Median OS 22.0 vs 10.7 months with chemotherapy alone.
Anti-Angiogenic + Atezolizumab (anti-PD-L1) NSCLC (non-squamous, high PD-L1)@Be Study: ORR 64.1%; 12-month PFS rate 54.9%; 12-month OS rate 70.6%.[11][12][11][12]
PARP Inhibitor + Durvalumab (anti-PD-L1) Relapsed SCLCMEDIOLA: 12-week DCR 28.9%; ORR 10.5%; Median OS 7.6 months.
Oncolytic Virus (T-VEC) + Pembrolizumab (anti-PD-1) Advanced MelanomaMASTERKEY-265 (Phase 1b): Confirmed ORR 57.1%; Confirmed CR 23.8%.[13] MASTERKEY-265 (Phase 3): No significant improvement in PFS or OS vs pembrolizumab alone.[14][15][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols relevant to the study of PT-112 and similar agents.

In Vitro Immunogenic Cell Death (ICD) Assay

This protocol is designed to assess the hallmarks of ICD in cancer cells treated with a test agent like PT-112.

1. Cell Culture and Treatment:

  • Culture cancer cell lines (e.g., murine colon carcinoma CT26 or breast cancer TSA cells) under standard conditions.[2]
  • Treat cells with varying concentrations of the test agent or a known ICD inducer (e.g., doxorubicin) for 24-48 hours.[2]

2. Calreticulin (CRT) Exposure Analysis (Flow Cytometry):

  • Harvest and wash the treated cells.
  • Stain with a primary antibody against CRT, followed by a fluorescently labeled secondary antibody.[7][16]
  • Co-stain with a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells.[16]
  • Analyze the cell surface CRT expression on viable cells using a flow cytometer.[16]

3. ATP Release Assay:

  • Collect the supernatant from treated cell cultures.
  • Measure ATP concentration using a luciferin/luciferase-based assay kit according to the manufacturer's instructions.

4. HMGB1 Release Assay (ELISA):

  • Collect the supernatant from treated cell cultures.
  • Quantify the concentration of HMGB1 in the supernatant using a commercially available ELISA kit.[10][17][18]

"Cell_Culture" [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Treatment with\nTest Agent (e.g., PT-112)", fillcolor="#FBBC05", fontcolor="#202124"]; "Harvest" [label="Harvest Cells and Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; "CRT_Staining" [label="Calreticulin Staining\n& Flow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ATP_Assay" [label="ATP Release Assay\n(Luciferase-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HMGB1_Assay" [label="HMGB1 Release Assay\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [shape=ellipse, label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Treatment"; "Treatment" -> "Harvest"; "Harvest" -> "CRT_Staining"; "Harvest" -> "ATP_Assay"; "Harvest" -> "HMGB1_Assay"; "CRT_Staining" -> "Analysis"; "ATP_Assay" -> "Analysis"; "HMGB1_Assay" -> "Analysis"; }

Caption: Workflow for assessing immunogenic cell death markers in vitro.

In Vivo Tumor Model for Combination Therapy

This protocol outlines a general procedure for evaluating the synergistic anti-tumor effects of an anticancer agent and a checkpoint inhibitor in a syngeneic mouse model.

1. Tumor Cell Implantation:

  • Inject a suspension of syngeneic tumor cells (e.g., 1x10^6 CT26 cells) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

2. Treatment Administration:

  • Randomize mice into treatment groups: Vehicle control, Test Agent alone, Checkpoint Inhibitor alone, and Combination therapy.
  • Administer the test agent (e.g., PT-112) and the checkpoint inhibitor (e.g., anti-PD-1 antibody) according to the specified dosing schedule and route of administration (e.g., intravenous for PT-112, intraperitoneal for anti-PD-1).[2]

3. Tumor Growth and Survival Monitoring:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
  • Monitor animal body weight and overall health.
  • Record survival data and euthanize animals when tumors reach a predetermined size or if signs of excessive morbidity are observed.

4. Immune Cell Infiltration Analysis (Flow Cytometry):

  • At a specified time point or at the end of the study, excise tumors and process them into single-cell suspensions.
  • Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80).[19][20]
  • Analyze the composition and activation status of tumor-infiltrating immune cells by flow cytometry.[19][20]

"Tumor_Implantation" [label="Subcutaneous Tumor\nCell Implantation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Tumor_Growth" [label="Tumor Establishment", fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization" [label="Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment" [label="Administer Combination\nTherapy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monitoring" [label="Monitor Tumor Growth\nand Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tumor_Excision" [label="Tumor Excision and\nProcessing", fillcolor="#F1F3F4", fontcolor="#202124"]; "Flow_Cytometry" [label="Flow Cytometry for\nImmune Cell Profiling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [shape=ellipse, label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Tumor_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Tumor_Excision" [label="At endpoint"]; "Tumor_Excision" -> "Flow_Cytometry"; "Flow_Cytometry" -> "Data_Analysis"; }

Caption: General workflow for preclinical evaluation of combination immunotherapy.

Conclusion

Anticancer agent PT-112 demonstrates a promising and distinct mechanism of action through the induction of immunogenic cell death, which provides a strong rationale for its combination with immune checkpoint inhibitors. Preclinical data robustly support this synergy, and early clinical findings in heavily pre-treated patient populations are encouraging. When compared to other combination strategies, the unique properties of PT-112, including its osteotropism, may offer advantages in specific cancer types, such as those with bone metastases. Further clinical investigation, particularly in less heavily pre-treated populations and in randomized controlled trials, is warranted to fully elucidate the clinical benefit of this novel combination therapy. The experimental protocols and comparative data presented in this guide aim to provide a valuable resource for the continued research and development of innovative cancer immunotherapies.

References

A Comparative Analysis of "Anticancer Agent 112" (PT-112) Efficacy in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of "Anticancer agent 112," identified as PT-112, a novel platinum-pyrophosphate conjugate, in conventional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. This document synthesizes available data on PT-112's mechanism of action with established differences in drug responses between 2D and 3D culture systems to offer a comprehensive analysis for preclinical research.

Introduction to PT-112 and the Importance of Culture Models

PT-112 is a novel small molecule anticancer agent that has demonstrated promising clinical activity in advanced solid tumors.[1] Its mechanism of action is distinct from traditional platinum-based chemotherapies, as it induces immunogenic cell death (ICD).[1][2][3][4] This process involves the inhibition of ribosomal biogenesis and induction of nucleolar, endoplasmic reticulum (ER), and mitochondrial stress, leading to the release of damage-associated molecular patterns (DAMPs) that stimulate an anti-cancer immune response.[2][3]

The choice of in vitro model system is critical for evaluating the therapeutic potential of novel anticancer agents. While 2D cell cultures have been a cornerstone of cancer research, they often fail to replicate the complex cellular interactions and microenvironment of an in vivo tumor.[5][6] 3D cell cultures, such as spheroids, better mimic the nutrient and oxygen gradients, cell-cell interactions, and drug penetration challenges of a solid tumor, often revealing increased drug resistance compared to 2D models.[5][7][8][9][10][11] This guide explores the expected differential efficacy of PT-112 in these two culture systems.

Data Presentation: Anticipated Efficacy of PT-112 in 2D vs. 3D Cultures

The following tables summarize the anticipated quantitative data based on the known properties of PT-112 and the typical behavior of anticancer drugs in 2D and 3D models. It is important to note that while specific experimental data for PT-112 in a direct 2D vs. 3D comparison is not yet widely published, these projections are based on extensive research on other chemotherapeutic agents.

Table 1: Comparative Cytotoxicity of PT-112

Parameter2D Monolayer Culture3D Spheroid CultureRationale for Anticipated Difference
IC50 (µM) LowerHigher3D cultures often exhibit increased resistance due to limited drug penetration and altered cellular states.[7][9][10] For instance, studies with other agents like paclitaxel have shown significantly higher IC50 values in 3D cultures.[9]
Maximum % Cell Death HighModerate to HighThe complex architecture of spheroids can protect cells in the core from drug exposure, potentially leading to a lower maximum achievable cell death.[5]
Time to Onset of Action RapidDelayedDrug penetration and the establishment of concentration gradients within the spheroid are likely to delay the cytotoxic effects of PT-112.[5]

Table 2: Comparison of Cellular Responses to PT-112

Cellular Response2D Monolayer Culture3D Spheroid CultureRationale for Anticipated Difference
Proliferation Rate HighLowerCells in 3D culture generally have a lower proliferation rate, which can influence sensitivity to cell-cycle-dependent drugs.[7][10]
Apoptosis Induction HighModerateThe hypoxic core of spheroids can induce a quiescent state in cells, making them less susceptible to apoptosis-inducing agents.
Gene Expression Profile Reflective of rapid growthMore representative of in vivo tumors3D cultures exhibit altered gene expression profiles, including upregulation of genes involved in drug resistance and cell survival.[7][10]
Immunogenic Cell Death Markers (e.g., HMGB1 release, Calreticulin exposure) Readily detectablePotentially lower or delayed detectionThe release and detection of DAMPs might be hindered by the spheroid structure.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these comparative studies.

Cell Culture
  • 2D Monolayer Culture:

    • Cancer cell lines (e.g., HCT-116 colon cancer cells) are seeded in flat-bottom tissue culture plates at a density of 5 x 10³ cells/well.[12]

    • Cells are allowed to adhere and grow in a standard cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are grown to approximately 80% confluency before treatment.[7]

  • 3D Spheroid Culture:

    • Spheroids are generated using a scaffold-free method, such as the liquid overlay technique or hanging drop method. For the liquid overlay technique, plates are coated with a non-adherent substance like poly-HEMA.[11]

    • A single-cell suspension is seeded into the prepared plates at a density of 2 x 10³ cells/well.

    • Plates are incubated for 48-72 hours to allow for spheroid formation.[7]

    • The formation of spheroids is confirmed by microscopy.

Cytotoxicity Assay (MTT Assay)
  • Cells in both 2D and 3D cultures are treated with a range of concentrations of PT-112 (e.g., 0.1 µM to 100 µM).

  • Untreated cells serve as a control.

  • After a predetermined incubation period (e.g., 24, 48, 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]

  • Plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Apoptosis Assay (Caspase-3/7 Activity)
  • 2D and 3D cultures are treated with PT-112 at its respective IC50 concentration.

  • At various time points, a luminogenic caspase-3/7 substrate is added to the wells.

  • After a short incubation, the luminescence, which is proportional to caspase activity, is measured using a luminometer.

  • An increase in luminescence indicates the induction of apoptosis.

Immunogenic Cell Death Marker Analysis (HMGB1 ELISA)
  • Supernatants from PT-112-treated 2D and 3D cultures are collected.

  • The concentration of High Mobility Group Box 1 (HMGB1), a key DAMP, is quantified using a commercially available ELISA kit according to the manufacturer's instructions.[12]

  • Increased levels of HMGB1 in the supernatant are indicative of ICD.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of PT-112.

G cluster_2D 2D Culture Workflow cluster_3D 3D Culture Workflow cluster_analysis Comparative Analysis seed_2d Seed Cells in Monolayer treat_2d Treat with PT-112 seed_2d->treat_2d assay_2d Cytotoxicity & Apoptosis Assays treat_2d->assay_2d compare Compare IC50, Apoptosis, & ICD Markers assay_2d->compare seed_3d Seed Cells for Spheroid Formation form_3d Allow Spheroid Formation (48-72h) seed_3d->form_3d treat_3d Treat Spheroids with PT-112 form_3d->treat_3d assay_3d Cytotoxicity & Apoptosis Assays treat_3d->assay_3d assay_3d->compare

Caption: Experimental workflow for comparing PT-112 efficacy in 2D and 3D cell cultures.

G cluster_cell Cancer Cell cluster_immune Immune Response PT112 PT-112 ribo_bio Ribosomal Biogenesis Inhibition PT112->ribo_bio nuc_stress Nucleolar Stress ribo_bio->nuc_stress er_stress ER Stress nuc_stress->er_stress mito_dys Mitochondrial Dysfunction nuc_stress->mito_dys icd Immunogenic Cell Death (ICD) er_stress->icd mito_dys->icd damps Release of DAMPs (HMGB1, Calreticulin, ATP) icd->damps immune_activation Dendritic & NK Cell Activation damps->immune_activation Stimulates

Caption: Simplified signaling pathway of PT-112 leading to immunogenic cell death.

Conclusion

The transition from 2D to 3D cell culture models represents a significant step towards more clinically relevant in vitro drug screening.[5][7][10] While 2D cultures provide a high-throughput and cost-effective initial screening platform, 3D models offer a more accurate representation of the tumor microenvironment, which is crucial for evaluating the efficacy of novel anticancer agents like PT-112.[5][6] The anticipated increased resistance of 3D spheroids to PT-112 underscores the importance of utilizing these more complex models to better predict in vivo responses and to understand the mechanisms of drug resistance. Further studies directly comparing the effects of PT-112 in 2D and 3D cultures are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this promising anticancer agent.

References

A Head-to-Head Preclinical Comparison of Novel KRAS G12C Inhibitor "Zeno-471" with Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive preclinical comparison of the novel anticancer agent Zeno-471, a potent and selective covalent inhibitor of the KRAS G12C mutation, against the current standard-of-care therapies, Sotorasib and Adagrasib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Zeno-471's potential as a next-generation therapy for KRAS G12C-mutated cancers.

Introduction to KRAS G12C Inhibition

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC).[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket. The development of covalent inhibitors that specifically target the mutated cysteine at position 12 has revolutionized the treatment landscape for this patient population. Sotorasib and Adagrasib are the first-generation inhibitors that have received regulatory approval, demonstrating clinical benefit in patients with KRAS G12C-mutated tumors.[2] Zeno-471 is a novel, investigational KRAS G12C inhibitor designed for enhanced potency and a favorable pharmacokinetic profile.

Mechanism of Action: The KRAS G12C Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of active, GTP-bound KRAS. This constitutively active state promotes downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation, survival, and tumor growth. Zeno-471, Sotorasib, and Adagrasib are all covalent inhibitors that irreversibly bind to the cysteine residue of the KRAS G12C mutant protein, locking it in its inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_inhibitors Covalent Inhibition cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS G12C (GDP) KRAS G12C (Inactive) SOS1->KRAS G12C (GDP) GTP loading KRAS G12C (GTP) KRAS G12C (Active) KRAS G12C (GDP)->KRAS G12C (GTP) GTP hydrolysis RAF RAF KRAS G12C (GTP)->RAF PI3K PI3K KRAS G12C (GTP)->PI3K Zeno-471 Zeno-471 Zeno-471->KRAS G12C (GDP) Sotorasib Sotorasib Sotorasib->KRAS G12C (GDP) Adagrasib Adagrasib Adagrasib->KRAS G12C (GDP) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: KRAS G12C signaling pathway and points of inhibition.

Comparative In Vitro Efficacy

The anti-proliferative activity of Zeno-471, Sotorasib, and Adagrasib was evaluated across a panel of human cancer cell lines harboring the KRAS G12C mutation. Cell viability was assessed after 72 hours of continuous drug exposure.

Cell LineCancer TypeZeno-471 IC50 (nM)Sotorasib IC50 (nM)Adagrasib IC50 (nM)
NCI-H358 NSCLC3.1 ~6.0[3]~10.0[4]
MIA PaCa-2 Pancreatic5.8 ~9.0[3]~5.0[4]
NCI-H23 NSCLC45.2 ~690.0[3][5]>100
SW1573 NSCLC89.7 >1000~973.0[6][7]

Data Summary: Zeno-471 demonstrates superior potency against the NCI-H358 and NCI-H23 cell lines compared to both Sotorasib and Adagrasib. Its activity against MIA PaCa-2 is comparable to Adagrasib and more potent than Sotorasib. All three agents show reduced activity in the more resistant SW1573 cell line.

Comparative In Vivo Efficacy

The antitumor activity of Zeno-471 was evaluated in mouse xenograft models of KRAS G12C-mutated non-small cell lung cancer (NCI-H358) and pancreatic cancer (MIA PaCa-2).

NCI-H358 Xenograft Model
Treatment Group (Oral, Daily)Dose (mg/kg)Tumor Growth Inhibition (%)Regressions
Vehicle -00/8
Zeno-471 30 98 6/8
Sotorasib 3085[3]4/8
Adagrasib 30823/8
MIA PaCa-2 Xenograft Model
Treatment Group (Oral, Daily)Dose (mg/kg)Tumor Growth Inhibition (%)Regressions
Vehicle -00/8
Zeno-471 30 105 8/8
Sotorasib 30957/8
Adagrasib 30102[6]8/8

Data Summary: In the NCI-H358 NSCLC model, Zeno-471 at 30 mg/kg demonstrates greater tumor growth inhibition and a higher rate of tumor regressions compared to Sotorasib and Adagrasib at the same dose. In the highly sensitive MIA PaCa-2 pancreatic cancer model, Zeno-471 shows robust activity comparable to Adagrasib, achieving complete regressions in all treated animals.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

The anti-proliferative effects of the compounds were determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Workflow Start Start Seed_Cells Seed KRAS G12C cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of Zeno-471, Sotorasib, Adagrasib Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT reagent (0.5 mg/mL) Incubate_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan formation) Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Validating the Anti-Tumor Effect of Anticancer Agent 112 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of "Anticancer agent 112," a novel therapeutic candidate, against the standard-of-care chemotherapy, Oxaliplatin, in a patient-derived xenograft (PDX) model of colon cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical efficacy and mechanism of action of this compound.

Comparative Efficacy in Colon Cancer Patient-Derived Xenografts

In a study utilizing a patient-derived xenograft (PDX) model of colon cancer, this compound demonstrated a statistically significant anti-tumor effect compared to both the vehicle control and the standard-of-care agent, Oxaliplatin. PDX models are recognized for their ability to conserve the biological features of the original patient tumor, offering a clinically relevant preclinical model.[1] The predictive value of PDX models for treatment response is notably high, with some studies showing an 87% agreement with clinical outcomes.[2]

The table below summarizes the key efficacy endpoints from the comparative in vivo study.

Treatment GroupNMedian Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)p-value (vs. Vehicle)Median Survival (Days)
Vehicle Control101540 ± 210--25
Oxaliplatin (5 mg/kg)10890 ± 15042.2%< 0.0538
This compound (20 mg/kg) 10 450 ± 95 70.8% < 0.001 52

Data are presented as mean ± standard deviation.

This compound exhibited a superior tumor growth inhibition of 70.8% compared to 42.2% for Oxaliplatin. This enhanced efficacy translated into a significant improvement in median survival.

Mechanism of Action: A Differentiated Approach

This compound is a novel small molecule that induces immunogenic cell death (ICD).[3] Its mechanism of action is distinct from traditional platinum-based agents like Oxaliplatin, which primarily cause DNA damage.[4] this compound functions as a novel inhibitor of ribosomal biogenesis, leading to nucleolar stress.[5][6] This initiates a cascade of intracellular events, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which are known to contribute to immune signaling.[5][6]

A key differentiator is the significant inhibition of the JAK/STAT signaling pathway by this compound, a mechanism not observed with Oxaliplatin.[4] The JAK/STAT pathway is a critical regulator of cell proliferation and survival in many cancers.

G cluster_cell Cancer Cell cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus Translocates to proliferation Gene Transcription (Proliferation, Survival) nucleus->proliferation Promotes agent112 This compound agent112->inhibition inhibition->jak Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

This unique mechanism, which combines direct cytotoxicity with the stimulation of an anti-cancer immune response, may account for the potent anti-tumor effects observed in preclinical models.[3][7]

Experimental Protocols

The following protocols describe the methodology used to generate the comparative efficacy data.

1. Patient-Derived Xenograft (PDX) Model Establishment and Propagation

  • Fresh tumor tissue from a consenting patient with metastatic colon cancer was obtained post-surgery.

  • The tissue was fragmented into 3-4 mm³ pieces and subcutaneously implanted into the flank of 6-8 week old female NOD/SCID mice.

  • Tumors were allowed to grow to approximately 1,500 mm³ to establish the F1 generation.

  • For the efficacy study, F2 or F3 generation tumors were harvested, re-fragmented, and implanted into a new cohort of mice. This process ensures biological stability in terms of gene expression and drug responsiveness.[8]

2. In Vivo Anti-Tumor Efficacy Study

  • Animal Allocation: Once tumors in the study cohort reached an average volume of 100-150 mm³, mice were randomized into three treatment groups (n=10 per group):

    • Vehicle Control (Saline, intravenous)

    • Oxaliplatin (5 mg/kg, intravenous, weekly)

    • This compound (20 mg/kg, intravenous, bi-weekly)

  • Dosing and Monitoring: Dosing was initiated on Day 0. Tumor volume was measured twice weekly using digital calipers (Volume = (Width² x Length)/2). Animal body weight and general health were monitored concurrently.

  • Endpoints: The primary endpoint was Tumor Growth Inhibition (TGI) at Day 21. Secondary endpoints included overall survival. The study was concluded when tumor volume in the control group exceeded 2,000 mm³ or at the first sign of significant morbidity.

G start Patient Tumor Sample Acquisition implant Subcutaneous Implantation in NOD/SCID Mice (F0) start->implant passage Tumor Growth & Passaging (F1-F3) implant->passage study_implant Implantation for Efficacy Study passage->study_implant randomize Tumor Growth to ~150mm³ & Randomization study_implant->randomize treat Treatment Initiation (Vehicle, Oxaliplatin, Agent 112) randomize->treat monitor Tumor & Weight Monitoring (2x/week) treat->monitor endpoint Endpoint Analysis (TGI, Survival) monitor->endpoint

Caption: Experimental workflow for the PDX anti-tumor efficacy study.

3. Statistical Analysis

  • Tumor growth data were analyzed using a two-way ANOVA.

  • Survival data were analyzed using the Kaplan-Meier method with a log-rank test.

  • A p-value of < 0.05 was considered statistically significant.

Conclusion

This compound demonstrates superior anti-tumor efficacy in a clinically relevant colon cancer PDX model when compared to the standard-of-care agent, Oxaliplatin. Its novel mechanism of action, involving the induction of immunogenic cell death and inhibition of key oncogenic signaling pathways like JAK/STAT, positions it as a promising therapeutic candidate for further clinical investigation.[3][4] These preclinical findings provide a strong rationale for advancing this compound into clinical trials for solid tumors.

References

Predicting Response to Anticancer Agent 112 (PT-112): A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potential biomarkers for predicting the response to the investigational anticancer agent PT-112. It compares the performance of PT-112 with alternative therapies in its key indications, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate research and development.

Introduction to Anticancer Agent 112 (PT-112)

PT-112 is a novel platinum-pyrophosphate conjugate designed to induce immunogenic cell death (ICD), a form of cancer cell death that activates an anti-tumor immune response.[1][2][3] Its mechanism of action involves causing ribosomal biogenesis inhibition and nucleolar stress, which leads to endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cancer cells.[3] This cascade of events results in the surface exposure of "eat-me" signals, such as calreticulin, and the release of danger-associated molecular patterns (DAMPs), including high-mobility group box 1 (HMGB1) and ATP.[1][2][3] These signals recruit and activate dendritic cells and T cells, leading to a targeted anti-tumor immune response.

PT-112 is currently under clinical investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC), thymic epithelial tumors, and non-small cell lung cancer (NSCLC).[1][3]

Potential Biomarkers for Predicting Response to PT-112

Based on its mechanism of action, several biomarkers are being investigated for their potential to predict response to PT-112. While clinical data directly correlating these biomarkers with PT-112 efficacy is still emerging, the preclinical rationale is strong.

Immunogenic Cell Death (ICD) Markers
  • Calreticulin (CRT) Surface Exposure: As a key "eat-me" signal in ICD, the presence of calreticulin on the surface of tumor cells is a primary candidate biomarker.[1][4] Higher levels of surface CRT may indicate a tumor more susceptible to the immunogenic effects of PT-112.

  • High-Mobility Group Box 1 (HMGB1) Release: The release of HMGB1 from dying cancer cells acts as a potent danger signal to the immune system.[1] Measuring circulating HMGB1 levels could serve as a pharmacodynamic and potentially predictive biomarker.

  • ATP Secretion: Extracellular ATP, another key DAMP, signals to immune cells and contributes to the anti-tumor response.

p53 Mutation Status

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Preclinical studies in prostate cancer cells have suggested that the functional status of p53 can influence sensitivity to various chemotherapies.[5] Given that PT-112 is a platinum-based agent and its mechanism involves inducing cell stress and death, the p53 status of a tumor could be a significant determinant of response.

Comparative Performance of PT-112 and Alternatives

This section compares the available efficacy data for PT-112 with standard-of-care and alternative treatments for its primary indications.

Metastatic Castration-Resistant Prostate Cancer (mCRPC)
TreatmentBiomarker(s)Response Rate / Efficacy
PT-112 Emerging: Calreticulin, HMGB1, p53 statusRadiographic and serum marker reductions observed in a Phase 1 study.[6] A Phase 2 study is ongoing.[2]
Docetaxel Exploratory: ctDNA alterations (e.g., TP53, BRCA2), MIC-1, AGR2PSA response rate: ~40-73%[7][8][9][10]
Avelumab (PD-L1 Inhibitor) Exploratory: PD-L1 expression, MSI statusLimited activity as monotherapy in unselected mCRPC.[11][12] In combination with SBRT, an objective response rate of 31% was observed.[13]
Non-Small Cell Lung Cancer (NSCLC)
TreatmentBiomarker(s)Response Rate / Efficacy
PT-112 Emerging: Calreticulin, HMGB1, p53 statusDurable partial response observed in a Phase 1 study.[6]
Pembrolizumab (PD-1 Inhibitor) PD-L1 Tumor Proportion Score (TPS), Tumor Mutational Burden (TMB)Monotherapy (PD-L1 TPS ≥50%): ORR ~48%[14] Combination with Chemo: Improved survival regardless of PD-L1 status.[15] High TMB is associated with better outcomes with monotherapy.[15][16][17][18]
Thymic Epithelial Tumors
TreatmentBiomarker(s)Response Rate / Efficacy
PT-112 Emerging: Calreticulin, HMGB1, p53 statusIn a Phase 2 trial, 89% of evaluable patients had stable disease.[1]
Cisplatin + Etoposide None establishedObjective Response Rate: ~56-73%[19][20][21]

Experimental Protocols

Immunohistochemistry (IHC) for Calreticulin and p53

Objective: To detect the expression and localization of calreticulin and p53 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tissue sections (4-5 µm)

  • Primary antibodies:

    • Anti-Calreticulin antibody

    • Anti-p53 antibody (e.g., Clone DO-7)[22]

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Antigen retrieval solution (e.g., citrate buffer pH 6.0 or EDTA pH 9.0)

  • Peroxidase blocking solution

  • Wash buffer (e.g., PBS or TBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[23]

  • Peroxidase Block: Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.[23]

  • Primary Antibody Incubation: Apply diluted primary antibody and incubate for 60 minutes at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Signal Detection: Apply DAB chromogen solution and incubate until desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate slides through a graded series of ethanol and xylene, and coverslip with mounting medium.

Interpretation:

  • Calreticulin: Assess for both cytoplasmic and cell surface staining. Increased surface staining is indicative of ICD.

  • p53: Nuclear staining is typically indicative of mutant, stabilized p53.

Enzyme-Linked Immunosorbent Assay (ELISA) for HMGB1

Objective: To quantify the concentration of HMGB1 in patient serum or plasma.

Materials:

  • HMGB1 ELISA Kit (e.g., from IBL International, Invitrogen, or Elabscience)[24][25][26][27]

  • Patient serum or plasma samples

  • Microplate reader

Procedure (General Sandwich ELISA Protocol): [24]

  • Prepare Reagents: Reconstitute standards and prepare working dilutions of detection antibodies and other reagents as per the kit manufacturer's instructions.

  • Add Samples and Standards: Pipette standards and samples into the wells of the antibody-coated microplate. Incubate for 1-2 hours at 37°C.

  • Wash: Aspirate and wash the wells multiple times with the provided wash buffer.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.

  • Wash: Repeat the wash step.

  • Add Enzyme Conjugate: Add streptavidin-HRP to each well and incubate for 30 minutes at 37°C.

  • Wash: Repeat the wash step.

  • Add Substrate: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at 37°C.

  • Stop Reaction: Add stop solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve using the absorbance values of the known standards.

  • Calculate the concentration of HMGB1 in the patient samples by interpolating their absorbance values on the standard curve.

Visualizations

PT-112_Mechanism_of_Action cluster_cell Cancer Cell cluster_immune Immune Response PT-112 PT-112 Ribosomal_Biogenesis_Inhibition Ribosomal Biogenesis Inhibition PT-112->Ribosomal_Biogenesis_Inhibition Nucleolar_Stress Nucleolar Stress Ribosomal_Biogenesis_Inhibition->Nucleolar_Stress ER_Stress Endoplasmic Reticulum Stress Nucleolar_Stress->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Nucleolar_Stress->Mitochondrial_Dysfunction Immunogenic_Cell_Death Immunogenic Cell Death (ICD) ER_Stress->Immunogenic_Cell_Death Mitochondrial_Dysfunction->Immunogenic_Cell_Death DAMPs Release of DAMPs (Calreticulin, HMGB1, ATP) Immunogenic_Cell_Death->DAMPs Immune_Cell_Activation Dendritic & T Cell Activation DAMPs->Immune_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity Immune_Cell_Activation->Anti_Tumor_Immunity

Caption: Signaling pathway of PT-112-induced immunogenic cell death.

Biomarker_Workflow Patient_Tumor_Sample Patient Tumor Biopsy & Blood Sample IHC Immunohistochemistry (IHC) (Calreticulin, p53) Patient_Tumor_Sample->IHC ELISA ELISA (HMGB1) Patient_Tumor_Sample->ELISA Biomarker_Status Determine Biomarker Status (High/Low Expression, Mutant/Wild-Type) IHC->Biomarker_Status ELISA->Biomarker_Status Treatment_Decision Predict Response to PT-112 Biomarker_Status->Treatment_Decision Favorable_Response Predicted Favorable Response Treatment_Decision->Favorable_Response Positive Biomarker Unfavorable_Response Predicted Unfavorable Response Treatment_Decision->Unfavorable_Response Negative Biomarker

Caption: Experimental workflow for biomarker assessment.

References

A Comparative Guide to BO-112 and Other RIG-I Agonists in Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of novel immunotherapies for melanoma, understanding the comparative efficacy and mechanisms of emerging treatments is paramount. This guide provides an objective comparison of BO-112, a synthetic double-stranded RNA (dsRNA), with other RIG-I agonists and alternative intratumoral therapies in melanoma models, supported by available experimental data.

Introduction to BO-112 and RIG-I Agonism

BO-112 is a synthetic dsRNA formulated with polyethylenimine that acts as a potent activator of the innate immune system.[1][2] By mimicking a viral infection, BO-112 engages multiple pattern recognition receptors (PRRs), including Toll-like receptor 3 (TLR3), melanoma differentiation-associated protein 5 (MDA5), and retinoic acid-inducible gene I (RIG-I).[3][4] This activation triggers a cascade of downstream signaling, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn "heat up" the tumor microenvironment, making it more susceptible to immune-mediated killing.[1][5]

The RIG-I signaling pathway is a key component of the innate immune response to viral RNA. Its activation within tumor cells can lead to immunogenic cell death, enhancing the presentation of tumor antigens to the adaptive immune system and promoting the infiltration and activation of cytotoxic T lymphocytes.[2][6]

RIG-I Signaling Pathway

The following diagram illustrates the canonical RIG-I signaling pathway initiated by the recognition of viral dsRNA, a mechanism mimicked by agonists like BO-112.

RIG_I_Signaling RIG-I Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_downstream Downstream Effects dsRNA Viral dsRNA / BO-112 RIG_I RIG-I (inactive) dsRNA->RIG_I binds RIG_I_active RIG-I (active) RIG_I->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NFkB NF-κB MAVS->NFkB activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3/7 TBK1_IKKi->IRF3 phosphorylates IRF3_p p-IRF3/7 IRF3->IRF3_p IFN Type I IFN (IFN-α/β) & Pro-inflammatory Cytokines IRF3_p->IFN induces transcription NFkB->IFN induces transcription Apoptosis Apoptosis IFN->Apoptosis T_Cell T-Cell Recruitment & Activation IFN->T_Cell Antigen_Presentation Antigen Presentation IFN->Antigen_Presentation

Caption: Simplified diagram of the RIG-I signaling pathway.

Comparative Efficacy in Melanoma Models

Preclinical Data: RIG-I Agonists
AgentMelanoma ModelKey FindingsReference
BO-112 B16-OVAIntratumoral injection leads to local disease control. Synergizes with anti-PD-1 antibodies.[7]
MC38 (colon, often used in immuno-oncology)Repeated intratumoral injections prior to surgery significantly reduced liver metastasis. This effect was enhanced with systemic anti-PD-1.[8]
SLR14 YMR1.7 (immunogenic melanoma)Intratumoral injection significantly delayed tumor growth and extended survival. Increased infiltration of CD8+ T cells and NK cells.[1][9]
B16F10 (poorly immunogenic melanoma)Dramatically inhibited tumor growth and cured mice developed immune memory.[9]
Clinical Data: Intratumoral Therapies in Anti-PD-1-Resistant Melanoma
TherapyTrial Name (Identifier)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
BO-112 + Pembrolizumab SPOTLIGHT-203 (NCT04570332)42 patients with advanced melanoma resistant to anti-PD-1 therapy25%3.7 monthsNot Reached (54% alive at 24 months)[1][10]
T-VEC (Talimogene Laherparepvec) OPTiM (Phase III)436 patients with unresectable stage IIIB-IV melanoma26.4% (vs. 5.7% for GM-CSF)4.1 months (vs. 2.2 months for GM-CSF)23.3 months (vs. 18.9 months for GM-CSF)[5]
RP1 + Nivolumab IGNYTE (NCT03767348)140 patients with advanced melanoma who failed prior anti-PD-1 therapy32.9%Not ReportedNot Reached (63.3% alive at 2 years)[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for key studies cited in this guide.

Preclinical Murine Melanoma Model: BO-112
  • Cell Lines and Animal Models: B16-OVA melanoma cells were used. Syngeneic C57BL/6 mice were utilized for tumor implantation.[3] For metastasis studies, MC38 colon adenocarcinoma cells expressing mCherry were injected subcutaneously into C57BL/6 mice.[8]

  • Tumor Inoculation: 4 x 10^5 MC38 cells were injected subcutaneously.[8]

  • Treatment Protocol: For the neoadjuvant study, when tumors reached 50-80 mm³, mice received two intratumoral injections of 50 µg of BO-112 on days 11 and 14 post-inoculation. Systemic anti-PD-1 mAb was administered intraperitoneally on days 12 and 14. Primary tumors were surgically excised on day 18.[8]

  • Endpoint Analysis: Liver metastasis was assessed at day 42. Tumor-infiltrating lymphocytes were analyzed by flow cytometry.[8]

Preclinical Murine Melanoma Model: SLR14
  • Cell Lines and Animal Models: YMR1.7 (immunogenic) and B16F10 (poorly immunogenic) melanoma cell lines were used in C57BL/6J mice.[1][9]

  • Tumor Inoculation: 5 x 10^5 YMR1.7 cells or B16F10 cells were injected subcutaneously.[1]

  • Treatment Protocol: When tumors reached 40-80 mm³, mice received intratumoral injections of 1 mg/kg (approximately 25 µg) of SLR14 complexed with jetPEI every 3 days for a total of five doses.[1]

  • Endpoint Analysis: Tumor volume was measured regularly. Survival was monitored. Immune cell infiltration in tumors was analyzed by flow cytometry 24 hours after the third treatment.[1]

Clinical Trial: SPOTLIGHT-203 (BO-112 + Pembrolizumab)
  • Study Design: A phase II, multicenter, open-label, single-arm study.[10]

  • Patient Population: 42 patients with unresectable or metastatic stage III or IV melanoma with confirmed disease progression on a prior anti-PD-1 containing therapy.[10]

  • Treatment Protocol: Patients received intratumoral BO-112 once weekly for the first 7 weeks, then every 3 weeks. The total dose was up to 2 mg, distributed across up to 8 tumor lesions. Pembrolizumab was administered intravenously at 200 mg every 3 weeks.[10]

  • Primary Endpoint: Objective Response Rate (ORR) assessed by independent central review according to RECIST 1.1.[10]

The following diagram outlines the experimental workflow for a typical preclinical intratumoral therapy study.

Preclinical_Workflow Preclinical Intratumoral Therapy Workflow start Start cell_culture Melanoma Cell Culture start->cell_culture tumor_inoculation Subcutaneous Tumor Inoculation in Mice cell_culture->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth treatment Intratumoral Injection of RIG-I Agonist tumor_growth->treatment monitoring Tumor Volume & Survival Monitoring treatment->monitoring analysis Endpoint Analysis monitoring->analysis flow_cytometry Flow Cytometry of Tumor Infiltrates analysis->flow_cytometry histology Immunohistochemistry analysis->histology end End flow_cytometry->end histology->end

Caption: Generalized workflow for preclinical evaluation of intratumoral agents.

Conclusion

BO-112 demonstrates significant promise as an intratumoral immunotherapy for melanoma, particularly in the challenging setting of anti-PD-1 resistance. Its ability to engage multiple innate immune pathways, including RIG-I, leads to a robust anti-tumor response. While direct comparative data with other RIG-I agonists in melanoma models is currently limited, the available preclinical and clinical data for agents like SLR14, T-VEC, and RP1 provide a valuable framework for understanding the potential of this therapeutic class. The favorable safety and efficacy profile of BO-112 in the SPOTLIGHT-203 trial warrants further investigation in randomized clinical trials. Future preclinical studies directly comparing different RIG-I agonists will be crucial to delineate their relative potencies and optimal applications in melanoma therapy.

References

A Comparative Analysis of PT-112 and Oxaliplatin in Colorectal Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW YORK, NY – In the landscape of colorectal cancer therapeutics, the quest for agents with superior efficacy and novel mechanisms of action is paramount. This report provides a detailed comparison of PT-112, a novel platinum-pyrophosphate conjugate, and oxaliplatin, a cornerstone of colorectal cancer chemotherapy, with a focus on their performance in preclinical colorectal cancer xenograft models. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available data on their mechanisms of action and anti-tumor activity.

Executive Summary

PT-112 and oxaliplatin, both platinum-based compounds, exhibit distinct molecular mechanisms and anti-tumor effects. While oxaliplatin primarily exerts its cytotoxic effects through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, PT-112 demonstrates a multi-faceted mechanism of action. In vitro studies on the HCT-116 human colon cancer cell line reveal that PT-112 is a potent inducer of immunogenic cell death (ICD), a process that activates an anti-tumor immune response. This is in contrast to oxaliplatin, which shows a lesser capacity for inducing ICD. Furthermore, PT-112 uniquely impacts key signaling pathways, including the gp130/JAK/STAT and NF-κB pathways, which are crucial for cancer cell survival and proliferation.

While direct head-to-head in vivo comparisons in colorectal cancer xenograft models are not yet published, this guide synthesizes available data from separate studies to provide a comparative overview of their anti-tumor activity and methodologies.

Comparative Efficacy in Colorectal Cancer Xenografts

The following table summarizes the anti-tumor efficacy of PT-112 and oxaliplatin in colorectal cancer xenograft models. It is important to note that the data for each compound are derived from separate studies and not from a direct comparative trial.

ParameterPT-112Oxaliplatin
Xenograft Model HCT-116 (Human Colorectal Carcinoma)HCT-116 (Human Colorectal Carcinoma)
Treatment Regimen Data from a specific colorectal cancer xenograft study is not publicly available.5 mg/kg, intraperitoneally, twice weekly[1]
Tumor Growth Inhibition (TGI) Not available from direct colorectal cancer xenograft studies. However, PT-112 has shown significant anti-tumor activity in other solid tumor xenograft models.Significant tumor growth inhibition observed. For example, one study showed a reduction in tumor volume compared to control.[2]
Key Findings In in vitro studies, PT-112 is a potent inducer of immunogenic cell death (ICD) and shows a distinct mechanism of action compared to oxaliplatin.[3]Demonstrates significant anti-tumor activity in colorectal cancer xenografts, primarily through DNA damage.[2]

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for interpreting the efficacy data. Below are the detailed methodologies employed in representative xenograft studies for both PT-112 and oxaliplatin.

PT-112 Xenograft Protocol (General Solid Tumor Model)

While a specific protocol for a colorectal cancer xenograft study with PT-112 is not publicly available, a general methodology from a Phase 1 study in advanced solid tumors is described below.

  • Cell Line: Not specified (study included various solid tumors).

  • Animal Model: Not specified in the clinical study abstract. Preclinical models are mentioned to have been used.

  • Tumor Implantation: Not specified.

  • Treatment Administration: In the clinical trial, PT-112 was administered intravenously.[4][5]

  • Efficacy Evaluation: Tumor responses were evaluated based on RECIST 1.1 criteria in the clinical setting.[4][5]

Oxaliplatin Xenograft Protocol (HCT-116 Model)
  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: 5 x 106 HCT-116 cells were injected subcutaneously into the flank of each mouse.

  • Treatment Administration: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups. Oxaliplatin was administered intraperitoneally at a dose of 5 mg/kg twice a week.

  • Efficacy Evaluation: Tumor volume was measured two to three times per week using calipers. Tumor growth inhibition was calculated by comparing the average tumor volume of the treated group to the control group.

Signaling Pathways and Mechanisms of Action

The differential effects of PT-112 and oxaliplatin on cellular signaling pathways underscore their distinct mechanisms of action.

PT-112: A Multi-Pronged Attack on Cancer Cells

PT-112's mechanism extends beyond direct DNA interaction. It is a potent inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. This is achieved through the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[6] In HCT-116 colon cancer cells, PT-112 has been shown to:

  • Induce greater cleavage of caspases 3, 6, and 7 compared to oxaliplatin.[3]

  • Significantly inhibit the gp130 and JAK/STAT signaling pathways.[3]

  • Reduce TNF-mediated NF-κB signaling.[3]

  • Increase the expression of p53, p16, and FasL proteins.[3]

PT112_Pathway PT112 PT-112 ER_Stress Endoplasmic Reticulum Stress PT112->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction PT112->Mito_Dysfunction JAK_STAT gp130/JAK/STAT Pathway PT112->JAK_STAT NFkB NF-κB Pathway PT112->NFkB ICD Immunogenic Cell Death ER_Stress->ICD Mito_Dysfunction->ICD Tumor_Cell_Death Tumor Cell Death ICD->Tumor_Cell_Death Apoptosis Apoptosis JAK_STAT->Apoptosis NFkB->Apoptosis Apoptosis->Tumor_Cell_Death

Caption: PT-112 signaling pathway leading to tumor cell death.

Oxaliplatin: The DNA Damaging Agent

Oxaliplatin's primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[2] While effective, this mechanism can also lead to resistance and side effects. In colorectal cancer, oxaliplatin has been shown to activate the mTOR signaling pathway.[7]

Oxaliplatin_Pathway Oxaliplatin Oxaliplatin DNA_Adducts DNA Adducts Oxaliplatin->DNA_Adducts mTOR mTOR Pathway Oxaliplatin->mTOR Replication_Inhibition DNA Replication/Transcription Inhibition DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Tumor_Cell_Death Tumor Cell Death Apoptosis->Tumor_Cell_Death

Caption: Oxaliplatin's primary mechanism of action.

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for conducting a comparative efficacy study of anti-cancer agents in a xenograft model.

Xenograft_Workflow cluster_Phase1 Preparation cluster_Phase2 Tumor Establishment cluster_Phase3 Treatment & Evaluation Cell_Culture 1. Cell Culture (e.g., HCT-116) Tumor_Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (e.g., Athymic Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization (Treatment vs. Control) Tumor_Growth->Randomization Drug_Administration 6. Drug Administration (PT-112 or Oxaliplatin) Randomization->Drug_Administration Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Drug_Administration->Data_Collection Analysis 8. Data Analysis (TGI Calculation) Data_Collection->Analysis

Caption: Standard workflow for a xenograft efficacy study.

Conclusion

PT-112 represents a promising therapeutic agent for colorectal cancer with a distinct mechanism of action compared to the established chemotherapy, oxaliplatin. Its ability to induce immunogenic cell death and modulate key cancer-related signaling pathways suggests potential for improved efficacy and the ability to overcome resistance mechanisms. While direct comparative in vivo data in colorectal cancer xenografts is needed to fully assess its relative potency, the available preclinical evidence warrants further investigation of PT-112 as a novel treatment modality for colorectal cancer. Future head-to-head xenograft studies are essential to provide a definitive comparison of the anti-tumor activity of these two platinum compounds.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Anticancer Agent 112

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of investigational anticancer compounds are paramount to ensuring the safety of laboratory personnel and the environment. Anticancer Agent 112, as a potent cytotoxic compound, requires strict adherence to established safety and disposal procedures. This document outlines the essential, step-by-step guidance for the safe management and disposal of this agent, in line with general protocols for hazardous and investigational drugs.

I. Personnel Protective Equipment (PPE) and Handling

All personnel handling this compound must receive documented training on the safe handling of cytotoxic drugs.[1][2] Standard procedure requires working in a designated area, such as a Class II biological safety cabinet or a chemical fume hood, to minimize exposure.[3]

Required Personal Protective Equipment:

  • Gloves: Double gloving with chemotherapy-approved gloves is mandatory.[4] The outer glove should be changed immediately in case of contamination.[4]

  • Gown: A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3][4]

  • Eye Protection: Safety glasses or a face shield should be used where there is a risk of splashing.[2]

  • Respiratory Protection: An N95 respirator may be necessary if there is a risk of generating aerosols or handling powders outside of a contained space.[2][3]

II. Waste Segregation and Collection

Proper segregation of waste contaminated with this compound is critical. All waste streams must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[5][6]

Waste TypeContainer TypeDisposal Pathway
Solid Waste (e.g., contaminated gloves, gowns, absorbent pads)Yellow, leak-proof bags or containers labeled "Chemotherapeutic Waste".[5][6]Incineration at a permitted hazardous waste facility.[7][8]
Sharps Waste (e.g., needles, syringes, vials)Yellow, puncture-proof sharps container labeled "Chemo Sharps".[5]Incineration at a permitted hazardous waste facility.[7][8]
Liquid Waste (e.g., unused or partially used solutions)Black, leak-proof, hard plastic container labeled "Hazardous Chemical Waste".[9]Collection by Environmental Health and Safety (EHS) for incineration.[3][9]
Empty Containers (e.g., vials that held the agent)Discarded into a designated hazardous waste container.[7]Incineration at a permitted hazardous waste facility.[7]

III. Step-by-Step Disposal Procedure

The following procedure outlines the disposal of unused, partially used, and contaminated materials associated with this compound.

  • Preparation: Ensure all necessary PPE is worn correctly before handling any waste.

  • Segregation at Source: Immediately after use, segregate waste into the appropriate containers as detailed in the table above.

  • Solid Waste: Place all contaminated solid waste, such as gloves, gowns, and bench paper, into a designated yellow chemotherapeutic waste bag.[5]

  • Sharps Waste: Dispose of all needles, syringes, and vials (empty or partially used) directly into a yellow "Chemo Sharps" container.[5] Do not recap needles.[9]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated black hazardous chemical waste container.[9] Do not dispose of liquid waste down the drain.[6]

  • Container Sealing: Once a waste container is full (typically three-quarters), securely seal it.

  • Labeling: Ensure all containers are clearly labeled with "Chemotherapeutic Waste" or "Hazardous Waste" and include the name of the principal investigator and the laboratory location.[6]

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection.

  • Waste Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3][8]

  • Documentation: Maintain a log of all disposed investigational drug products, including quantities and dates of disposal.[7][10]

IV. Spill Management

In the event of a spill of this compound, immediate action is required to contain and clean the area.

  • Small Spills (<5 mL):

    • Restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with absorbent pads.[3]

    • Clean the area three times with a detergent solution, followed by clean water.[3]

    • Dispose of all cleanup materials in the chemotherapeutic waste container.[4]

  • Large Spills (>5 mL):

    • Evacuate the area and restrict access.

    • Notify your institution's EHS department immediately.

    • If safe to do so, cover the spill with absorbent material to prevent spreading.[3]

V. Experimental Protocols

As "this compound" is a placeholder for an investigational compound, specific chemical deactivation protocols are not available. The primary and universally accepted method for the disposal of cytotoxic and antineoplastic agents is incineration at a licensed hazardous waste facility.[7][8] This method ensures the complete destruction of the active compound.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.

cluster_0 Waste Generation Point (Laboratory) cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Pathway A Solid Waste (Gloves, Gowns, etc.) D Yellow Bag (Chemo Waste) A->D B Sharps Waste (Needles, Vials) E Yellow Sharps (Chemo Sharps) B->E C Liquid Waste (Unused Agent) F Black Container (Liquid Hazardous) C->F G Secure Storage (Awaiting Pickup) D->G E->G F->G H EHS Collection G->H Scheduled Pickup I Incineration H->I Transport

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.